molecular formula C8H6F2O3 B1351869 2,3-Difluoro-4-methoxybenzoic acid CAS No. 329014-60-0

2,3-Difluoro-4-methoxybenzoic acid

Cat. No.: B1351869
CAS No.: 329014-60-0
M. Wt: 188.13 g/mol
InChI Key: OBSJPUVORWCLNA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSJPUVORWCLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394176
Record name 2,3-Difluoro-4-methoxybenzoic acid
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Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329014-60-0
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329014-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Difluoro-4-methoxybenzoic acid CAS number 329014-60-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. This document details its properties, outlines a logical synthetic approach, provides expected analytical and spectroscopic data for characterization, describes a validated analytical workflow for quality control, and explores its applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of pharmaceutical development, the incorporation of fluorine into organic molecules is a well-established strategy for optimizing drug-like properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability. Benzoic acid derivatives, in particular, serve as foundational scaffolds for a multitude of therapeutic agents.[2][3]

This compound (CAS: 329014-60-0) emerges as a particularly valuable intermediate within this context. Its trifunctionalized aromatic ring offers multiple points for synthetic elaboration. The vicinal difluoro substitution pattern creates a unique electronic environment, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the methoxy group provides an additional handle for modification or can serve to modulate solubility and receptor interactions. This guide aims to serve as a technical resource for scientists utilizing this high-value building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 329014-60-0[4][5][6]
Molecular Formula C₈H₆F₂O₃[7][8]
Molecular Weight 188.13 g/mol [6][8]
IUPAC Name This compound[4][6][8]
Appearance White to off-white solid/powderN/A
Melting Point 222 - 224 °C[6]
SMILES COC1=C(C(=C(C=C1)C(=O)O)F)F[6]
InChI Key OBSJPUVORWCLNA-UHFFFAOYSA-N[4][6][8]
Purity ≥97% (Typical)[6]
Storage Sealed in dry, room temperature (10°C - 25°C)[9]

Synthesis and Purification

While specific, detailed industrial synthesis routes for this compound are often proprietary, a logical synthetic pathway can be constructed based on established organofluorine chemistry principles and related preparations found in the literature.[10][11] A common strategy involves building the substitution pattern on a pre-existing benzene ring.

Proposed Synthetic Workflow

A plausible multi-step synthesis could start from a readily available difluoroanisole precursor, followed by metallation and carboxylation. This approach offers good regiochemical control.

Rationale:

  • Step 1: Directed Ortho-Metallation (DoM): Starting with 1,2-difluoro-3-methoxybenzene, the methoxy group can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the C4 position. This is a powerful and well-established method for regioselective functionalization of substituted aromatics. The choice of a non-polar solvent like THF and cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Step 2: Carboxylation: The generated aryllithium species is a potent nucleophile. Quenching the reaction with solid carbon dioxide (dry ice) introduces the carboxylic acid moiety at the desired position.

  • Step 3: Acidic Work-up and Purification: Subsequent work-up with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the high-purity crystalline solid.

Synthesis_Workflow start 1,2-Difluoro-3-methoxybenzene reagent1 1. n-BuLi, THF, -78 °C 2. CO₂ (s) start->reagent1 intermediate Lithium 2,3-difluoro-4-methoxyphenyl reagent2 HCl (aq) Work-up & Recrystallization intermediate->reagent2 product This compound reagent1->intermediate Directed Ortho-Metallation & Carboxylation reagent2->product Protonation & Purification HPLC_Workflow prep Sample & Standard Preparation (Dissolve in Mobile Phase) inject Injection into HPLC System prep->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (λ ≈ 280 nm) separate->detect analyze Data Analysis (Peak Integration, Purity Calculation) detect->analyze result Purity Report analyze->result Applications core 2,3-Difluoro-4- methoxybenzoic acid app1 Amide Derivatives (e.g., Enzyme Inhibitors) core->app1 Amide Coupling app2 Ester Derivatives (e.g., Pro-drugs) core->app2 Esterification app3 Heterocyclic Scaffolds (e.g., CNS Agents) core->app3 Cyclization Reactions

Sources

physicochemical properties of 2,3-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of this compound (CAS No: 329014-60-0). As a fluorinated aromatic carboxylic acid, this compound serves as a valuable building block in medicinal chemistry and materials science, where its unique electronic and structural characteristics are leveraged for the targeted design of novel molecules. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, standardized experimental protocols, and field-proven insights to support laboratory work and process development. We will delve into its structural identification, core physical properties, spectroscopic signature, safety protocols, and potential applications, ensuring a foundation of scientific integrity and practical utility.

Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. This compound is an organic compound featuring a benzene ring substituted with two adjacent fluorine atoms, a methoxy group, and a carboxylic acid group. The precise arrangement of these functional groups dictates its reactivity and physical behavior.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 329014-60-0[1][2]
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [2]
Canonical SMILES COc1ccc(C(=O)O)c(F)c1F[1]
InChI Key OBSJPUVORWCLNA-UHFFFAOYSA-N[1][2]

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The data presented below are derived from computational models and experimental sources, providing a robust profile for this molecule.

PropertyValueUnitNotesSource
Physical State Solid, Crystalline Powder-At Standard Temperature and Pressure (STP).[1]
Melting Point 223°CA relatively high melting point suggests strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding from the carboxylic acid dimer formation and dipole-dipole interactions.[1]
Boiling Point 317.58°CNormal boiling point at atmospheric pressure.[1]
Density 1.404g/cm³Calculated at 25 °C and 1.01325 bar.[1]
pKa Not Experimentally Determined-The pKa of benzoic acid is ~4.2.[3] The two electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic proton, resulting in a pKa lower than 4.2. This is a critical parameter for predicting ionization state in solution.-
Solubility Sparingly soluble in water; Soluble in polar organic solvents.-While quantitative data is not readily available, the structure suggests low solubility in water due to the hydrophobic benzene ring. Solubility increases in alcohols, ethers, and other polar organic solvents that can solvate both the polar carboxylic acid and the aromatic system.[4][5]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While specific experimental spectra for this compound are not widely published, the following sections describe the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm.

    • Aromatic Protons (-ArH): Two signals are expected in the aromatic region (approx. 6.5-8.0 ppm). These protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms (H-F coupling).

    • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm, integrating to three protons.[6]

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal is expected around 165-170 ppm.

    • Aromatic Carbons (-ArC): Six distinct signals are expected. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons further away will show smaller, long-range couplings.

    • Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak [M]⁺: The exact mass is 188.0285 Da.[2] In a typical electron ionization (EI) mass spectrum, a prominent peak corresponding to this mass-to-charge ratio (m/z) is expected.

  • Predicted Adducts: High-resolution mass spectrometry can identify various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, are valuable for advanced identification.[7]

    • [M+H]⁺: m/z 189.03578

    • [M+Na]⁺: m/z 211.01772

    • [M-H]⁻: m/z 187.02122

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹.

  • C-O Stretch (Ether and Acid): Absorptions are expected between 1210-1320 cm⁻¹ (acid) and 1000-1150 cm⁻¹ (aryl ether).

  • C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following methodologies describe self-validating systems for determining key physicochemical properties.

Melting Point Determination (Capillary Method)
  • Principle: This method relies on the visual observation of the phase transition from solid to liquid as a substance is heated at a controlled rate.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

    • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (223 °C).

    • Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)
  • Principle: This equilibrium method determines the saturation concentration of a solute in a solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.

  • Methodology:

    • System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

    • Equilibration: Place the vial in a shaker or agitator within a temperature-controlled water bath (e.g., 25 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

    • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

    • Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

    • Quantification: Analyze the concentration of the solute in the filtered sample.

      • Gravimetric Analysis: Accurately weigh the sampled solution, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.[4]

      • Chromatographic Analysis (HPLC): Dilute the sample and quantify the concentration against a pre-calibrated standard curve using High-Performance Liquid Chromatography (HPLC).[4]

Diagram 2: Workflow for Shake-Flask Solubility Determination

cluster_workflow Shake-Flask Solubility Protocol A 1. System Prep Add excess solid to known solvent volume B 2. Equilibration Agitate at constant T (24-72 hrs) A->B C 3. Phase Separation Settle or Centrifuge B->C D 4. Sampling Withdraw supernatant via filtered syringe C->D E 5. Quantification Gravimetric or HPLC Analysis D->E

A standardized workflow for determining equilibrium solubility.

Synthesis, Applications, and Relevance

Fluorinated organic molecules are of significant interest in drug discovery.[8] The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a key intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[9][10] Its structural motifs are found in compounds being investigated for a range of therapeutic areas.

Synthetic routes to this and similar compounds often involve nucleophilic aromatic substitution on highly fluorinated precursors, followed by functional group manipulations to install the carboxylic acid.[11][12][13]

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. Based on aggregated GHS data, this compound presents the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][14]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6F2O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 2,3-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structural analysis of 2,3-Difluoro-4-methoxybenzoic acid (CAS No. 329014-60-0), a key intermediate in modern drug discovery and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and spectral interpretations essential for the unequivocal structural elucidation of this compound. While experimental spectra for this specific molecule are often proprietary and available from commercial suppliers, this guide will present a thorough analysis based on established spectroscopic principles and data from closely related analogs.[2][3]

Introduction: The Significance of this compound

This compound belongs to a class of fluorinated benzoic acid derivatives that are of significant interest in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The specific substitution pattern of two adjacent fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its structure is the foundational prerequisite for its application in drug design and development.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic analysis, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃PubChem[4]
Molecular Weight 188.13 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 329014-60-0Oakwood Chemical[2]
Melting Point 222-224 °CThermo Fisher Scientific[5]
Appearance White to off-white solid
Synthesis Pathway

The synthesis of this compound typically involves a multi-step process, often starting from a readily available fluorinated benzene derivative. While specific industrial synthesis protocols are proprietary, a plausible synthetic route can be extrapolated from procedures for analogous compounds.[6][7] A general workflow is outlined below.

Synthesis_Workflow A 1,2-Difluoro-3-methoxybenzene B Lithiation A->B n-BuLi C Carboxylation (CO2) B->C D Acidic Workup C->D H3O+ E This compound D->E

A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Lithiation: A solution of 1,2-difluoro-3-methoxybenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect regioselective lithiation. The position of lithiation is directed by the activating methoxy group.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate undergoes nucleophilic attack on the carbon dioxide to form a lithium carboxylate salt.

  • Acidic Workup: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid). This protonates the carboxylate salt, leading to the precipitation of the desired product, this compound.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent to yield a high-purity solid.

Spectroscopic Structural Elucidation

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

4.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.
~7.4-7.6multiplet1HAr-HAromatic proton coupled to the adjacent aromatic proton and fluorine atoms.
~7.1-7.3multiplet1HAr-HAromatic proton coupled to the adjacent aromatic proton and fluorine atoms.
~3.9singlet3H-OCH₃The methoxy group protons are in a distinct chemical environment and appear as a sharp singlet as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift.
~150-155 (d, JCF)C-FAromatic carbon directly bonded to fluorine, showing coupling.
~145-150 (d, JCF)C-FAromatic carbon directly bonded to fluorine, showing coupling.
~140-145C-OCH₃Aromatic carbon attached to the methoxy group.
~125-130C-COOHAromatic carbon attached to the carboxylic acid group.
~115-120 (d, JCF)Ar-CHAromatic methine carbon, showing coupling to fluorine.
~110-115 (d, JCF)Ar-CHAromatic methine carbon, showing coupling to fluorine.
~56-OCH₃The carbon of the methoxy group appears in the aliphatic region.

4.1.3 ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityRationale
-130 to -150multipletThe fluorine at the 2-position, coupled to the adjacent fluorine and aromatic proton. The exact chemical shift is influenced by the ortho-substituents.
-140 to -160multipletThe fluorine at the 3-position, coupled to the adjacent fluorine and aromatic proton.

The wide chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence and substitution pattern of fluorine atoms.[8]

NMR_Analysis_Workflow cluster_NMR NMR Spectroscopic Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H, ¹³C, ¹⁹F) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) C->D E Structural Confirmation D->E

Workflow for NMR spectroscopic analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentRationale
188[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
171[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
144[M - CO₂]⁺Decarboxylation, a characteristic fragmentation of benzoic acids.
115[M - COOH - OCH₃]⁺Subsequent loss of a methoxy radical after decarboxylation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS), though the latter may require derivatization to increase volatility.

  • Ionization: Electron Ionization (EI) is a common method for such small molecules, typically using an electron energy of 70 eV.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710C=O stretchCarboxylic acid (conjugated)
1500-1600C=C stretchAromatic ring
1250-1300C-O stretchAryl ether
1000-1100C-F stretchAryl fluoride

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

For a crystalline solid like this compound, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no public crystal structure for this specific molecule is available, related structures of fluorinated and methoxy-substituted benzoic acids have been reported.[9][10] These studies often reveal the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, and the atomic positions and thermal parameters are refined to obtain a final structural model.

Applications in Drug Discovery

Fluorinated benzoic acids are important scaffolds in drug discovery. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The unique electronic properties of the difluoro-methoxy substitution pattern in this compound can be exploited to fine-tune the acidity of the carboxylic acid and the binding interactions of the molecule with its biological target. This makes it a valuable starting material for the synthesis of a wide range of potential drug candidates, from enzyme inhibitors to receptor modulators.[7][11]

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen and fluorine framework, mass spectrometry confirms the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies the key functional groups. While X-ray crystallography would provide the ultimate solid-state structure, a combination of these other techniques allows for an unambiguous confirmation of the molecule's identity and purity, which is critical for its application in research and development.

References

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2,3-Difluoro-4-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have established themselves as critical components in the design of novel functional agents. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a key building block that embodies these advantages. This technical guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and its applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The presence of two adjacent fluorine atoms and a methoxy group on the benzoic acid scaffold creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

Chemical Identity

The fundamental identifiers and structural details of the compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2][3]
Molecular Formula C₈H₆F₂O₃[2][3]
Molecular Weight 188.13 g/mol [2][4]
CAS Number 329014-60-0[2][3]
InChI Key OBSJPUVORWCLNA-UHFFFAOYSA-N[2][3]
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)O)F)F[2][5]
Physicochemical Data

The physical and chemical properties of a compound are crucial for determining its handling, reactivity, and suitability for various applications.

PropertyValueSource
Melting Point 223 °C[3]
Boiling Point (Predicted) 317.58 °C[3]
Monoisotopic Mass 188.02850037 Da[2][5]
Appearance White to off-white powder (typical for similar compounds)[6]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone (inferred from similar compounds)[7]

Synthesis and Mechanistic Insights

While multiple synthetic routes to fluorinated methoxybenzoic acids exist, a common and reliable strategy involves nucleophilic aromatic substitution followed by functional group manipulation. The following protocol describes a plausible synthesis pathway adapted from established methods for analogous compounds.[8][9][10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a more readily available trifluorinated precursor. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis A 1,2,3-Trifluoro-4-nitrobenzene B 2,3-Difluoro-4-nitroanisole A->B NaOCH₃, MeOH Regioselective SNAr C 2,3-Difluoro-4-methoxyaniline B->C Fe / NH₄Cl or H₂, Pd/C Nitro Group Reduction D 2,3-Difluoro-4-methoxybenzonitrile C->D 1. NaNO₂, HCl 2. CuCN, KCN Diazotization & Cyanation E This compound D->E H₂SO₄ (aq) or NaOH (aq) Nitrile Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Methoxylation

  • Rationale: The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom para to the nitro group is the most activated site, allowing for regioselective substitution by sodium methoxide.

  • Procedure:

    • To a solution of 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol (MeOH), add sodium methoxide (NaOCH₃) portion-wise at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-difluoro-4-nitroanisole.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, which is a versatile functional group for further transformations, particularly for introducing the carboxylic acid precursor via the Sandmeyer reaction.

  • Procedure:

    • Dissolve the 2,3-difluoro-4-nitroanisole from the previous step in ethanol or a mixture of ethanol and water.

    • Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate to obtain crude 2,3-difluoro-4-methoxyaniline, which can be purified by column chromatography or used directly in the next step.

Step 3: Sandmeyer Reaction to Form the Nitrile

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile. The amine is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

  • Procedure:

    • Suspend 2,3-difluoro-4-methoxyaniline in a mixture of dilute hydrochloric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.

    • Extract the product, 2,3-difluoro-4-methoxybenzonitrile, with an organic solvent like toluene or ethyl acetate. Purify by chromatography.

Step 4: Hydrolysis of the Nitrile

  • Rationale: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Procedure (Acidic Hydrolysis):

    • Heat the 2,3-difluoro-4-methoxybenzonitrile with a concentrated aqueous solution of sulfuric acid (e.g., 50-70%) at reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto ice.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Applications in Research and Drug Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The specific combination of fluoro and methoxy groups in this compound makes it an attractive starting material for synthesizing complex molecules with potential therapeutic value.

  • Pharmaceutical Intermediates: This compound serves as a crucial building block for active pharmaceutical ingredients (APIs). Fluorinated aromatics are known to enhance metabolic stability and receptor binding affinity. Related fluoro-methoxybenzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as antiviral and antifungal agents.[7][11]

  • Drug Discovery Scaffold: The carboxylic acid group provides a convenient handle for various coupling reactions (e.g., amide bond formation), allowing for its incorporation into larger, more complex molecular architectures. This is a common strategy in lead optimization campaigns to explore structure-activity relationships (SAR).[12]

  • Agrochemicals: Similar to pharmaceuticals, the unique properties imparted by fluorine are also highly desirable in the development of modern herbicides and fungicides.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected.

TechniqueExpected Peaks / Signals
¹H NMR ~11-13 ppm: Broad singlet, 1H (carboxylic acid proton, exchangeable with D₂O).~6.9-7.8 ppm: Two signals, multiplet or doublet of doublets, 2H total (aromatic protons).~3.9 ppm: Singlet, 3H (methoxy protons, -OCH₃).
¹³C NMR ~165-170 ppm: Carboxyl carbon (C=O).~110-160 ppm: Aromatic carbons, showing characteristic C-F couplings.~56 ppm: Methoxy carbon (-OCH₃).
IR Spectroscopy ~2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid dimer).~1680-1710 cm⁻¹: Strong, sharp peak (C=O stretch of carboxylic acid).~1200-1300 cm⁻¹ & ~1000-1100 cm⁻¹: Strong peaks (C-O and C-F stretching).
Mass Spectrometry (EI) m/z 188: Molecular ion peak (M⁺).m/z 171: [M-OH]⁺ fragment.m/z 143: [M-COOH]⁺ fragment.

Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent used.[13][14] A comprehensive list of predicted mass-to-charge ratios for different adducts is available in public databases.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The unique combination of its functional groups provides a robust platform for the development of novel, high-value molecules. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this compound in their work.

References

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  • ACS Publications. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-difluoro-4-methoxybenzoic acid (C₈H₆F₂O₃).[1] Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced interpretation of the spectra, emphasizing the structural elucidation of this polysubstituted aromatic compound. We will explore the causal effects of the difluoro, methoxy, and carboxylic acid substituents on chemical shifts and coupling constants, present detailed spectral assignments, and provide a validated experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized benzene derivative. The unique substitution pattern—featuring two adjacent electron-withdrawing fluorine atoms, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group—creates a complex electronic environment that is of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application as a building block in the synthesis of novel compounds.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such molecules in solution.[2] However, the presence of ¹⁹F nuclei introduces additional complexity and a wealth of information through heteronuclear spin-spin coupling, which is critical for definitive assignment. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing the field-proven insights necessary for confident characterization.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme is used for this compound.

Figure 1: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of this molecule is expected to show four distinct signals: the carboxylic acid proton, the two aromatic protons, and the methoxy protons. The aromatic region is particularly informative due to complex spin-spin coupling between the protons and the fluorine atoms.

Causality Behind Chemical Shifts and Multiplicities
  • -COOH Proton (H9): This proton is highly deshielded due to its attachment to an electronegative oxygen and its proximity to the carbonyl group. It typically appears as a broad singlet far downfield (>10 ppm) and is readily exchanged with D₂O.

  • Aromatic Protons (H5, H6):

    • H5: This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -COOH group. It is also subject to coupling from two fluorine atoms. Its chemical shift is influenced by these competing effects.

    • H6: This proton is meta to the -OCH₃ group and ortho to the -COOH group, which strongly deshields it. It will therefore appear downfield relative to H5.

  • Methoxy Protons (-OCH₃): These three equivalent protons are shielded by the attached oxygen and appear as a sharp singlet, typically in the 3.8-4.1 ppm range.[3]

J-Coupling Analysis

The multiplicities of the aromatic protons are governed by homonuclear (H-H) and heteronuclear (H-F) couplings.

G H6 Proton H6 H5 Proton H5 H6->H5 ³J(H-H) ~8-9 Hz (ortho) F2 Fluorine F2 H6->F2 ⁴J(H-F) ~1-3 Hz (meta) H5->F2 ⁵J(H-F) ~0-1 Hz (para) F3 Fluorine F3 H5->F3 ³J(H-F) ~6-10 Hz (ortho)

Figure 2: Key J-coupling interactions for the aromatic protons in this compound.

  • H6 Signal: Expected to be a doublet of doublets (dd) or a more complex multiplet. It is split by H5 (³J_HH, ortho coupling) and by the meta fluorine F2 (⁴J_HF).

  • H5 Signal: Expected to be a doublet of doublets (dd). It is split by H6 (³J_HH, ortho coupling) and the ortho fluorine F3 (³J_HF). The para coupling to F2 (⁵J_HF) is typically very small or negligible.

Summary of ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data in a typical solvent like DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H9 (-COOH)~13.0Broad Singlet-1H
H6~7.7 - 7.9dd³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F2) ≈ 2.0 Hz1H
H5~7.2 - 7.4dd³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F3) ≈ 8.0 Hz1H
C8-H₃ (-OCH₃)~3.9Singlet-3H

¹³C NMR Spectral Analysis: Unraveling C-F Couplings

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are chemically non-equivalent. The key to assigning the aromatic carbons lies in interpreting the magnitude and multiplicity of the C-F coupling constants. The ¹⁹F nucleus, with a spin of I=1/2 and 100% natural abundance, causes all nearby carbons to appear as multiplets.[4][5]

Causality of C-F Coupling Constants

The magnitude of the nJ_CF coupling constant is highly dependent on the number of bonds (n) separating the carbon and fluorine atoms.[6]

  • ¹J_CF (Direct Coupling): This is very large, typically 240-260 Hz for sp² carbons. C2 and C3 will exhibit this large coupling.

  • ²J_CF (Geminal Coupling): This coupling through two bonds is smaller, typically 15-25 Hz. C1, C3, and C4 will show this type of coupling.

  • ³J_CF (Vicinal Coupling): This coupling is generally in the range of 5-10 Hz. C1, C2, C4, C5, and C6 will show this coupling.

  • ⁴J_CF (Long-Range Coupling): This is typically small, around 1-3 Hz.

Summary of ¹³C NMR Data

The following table details the predicted ¹³C NMR assignments, with a focus on the diagnostic C-F coupling patterns.

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (from C-F Coupling)Coupling Constant(s) (J, Hz)
C7 (-COOH)~165t (triplet-like)³J(C7-F2) ≈ 2 Hz, ⁴J(C7-F3) ≈ 2 Hz
C4~155dd¹J(C4-F) is absent, but shows ²J and ³J
C2~150dd¹J(C2-F2) ≈ 250 Hz , ²J(C2-F3) ≈ 15 Hz
C3~145dd¹J(C3-F3) ≈ 250 Hz , ²J(C3-F2) ≈ 15 Hz
C6~128d³J(C6-F2) ≈ 5 Hz
C1~120dd²J(C1-F2) ≈ 20 Hz, ³J(C1-F3) ≈ 5 Hz
C5~115d³J(C5-F3) ≈ 10 Hz
C8 (-OCH₃)~56s-

Note: The exact chemical shifts and coupling constants can vary with solvent and temperature.

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data is critical. This protocol outlines a robust procedure for the characterization of this compound.

Sample Preparation
  • Massing: Accurately weigh 15-20 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it effectively dissolves the carboxylic acid and shifts the residual water peak away from analyte signals. CDCl₃ can also be used, but the -COOH proton may exchange or be very broad.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-32 scans for good signal-to-noise (S/N).

    • Relaxation Delay (D1): 5 seconds. This is crucial for allowing full relaxation of all protons, ensuring accurate integration, especially for the potentially slow-relaxing quaternary-attached aromatic protons.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): 0-16 ppm.

  • ¹³C{¹H} NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Spectral Width (SW): 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) followed by Fourier transformation.

  • Correction: Perform phase and baseline corrections manually to ensure accuracy.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra to determine chemical shifts and coupling constants.

Conclusion

The NMR spectral analysis of this compound is a prime example of how modern spectroscopy can be used to elucidate complex molecular structures. A thorough understanding of substituent effects and, critically, the interpretation of homonuclear (H-H) and heteronuclear (C-F, H-F) coupling constants are essential for accurate and confident assignment. The methodologies and data interpretations presented in this guide provide a robust framework for researchers working with this and structurally related fluorinated aromatic compounds.

References

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electrophilic and nucleophilic sites in 2,3-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Difluoro-4-methoxybenzoic acid

Abstract

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the reactivity of its distinct functional groups and the electronic landscape of its aromatic core. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule, grounded in the fundamental principles of electronic effects. We will dissect the interplay of inductive and resonance effects conferred by the fluoro, methoxy, and carboxyl substituents to predict and rationalize the molecule's reactivity. This analysis is supplemented with methodologies for experimental validation and characterization, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is not merely the sum of its parts, but a complex interplay of electronic influences exerted by its substituents. In this compound, we have a fascinating case study where electron-donating and electron-withdrawing groups are in direct competition, creating a nuanced electronic environment.

molecule_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C COOH C(=O)OH C1->COOH C3 C C2->C3 F_2 F C2->F_2 C4 C C3->C4 F_3 F C3->F_3 C5 C C4->C5 OCH3 OCH₃ C4->OCH3 C5->C6 H_5 H C5->H_5 C6->C1 H_6 H C6->H_6

Caption: Structure of this compound.

The key to understanding this molecule's reactivity lies in deconstructing the electronic contributions of each substituent:

  • Carboxylic Acid (-COOH) at C1: This group is strongly electron-withdrawing through both the inductive effect (-I) of its electronegative oxygen atoms and a powerful resonance (mesomeric) effect (-M). It acts as a potent deactivating group, reducing the electron density of the entire aromatic ring and directing incoming electrophiles to the meta position (C5).[1]

  • Fluorine Atoms (-F) at C2 and C3: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I).[2] While it technically has lone pairs that can participate in resonance donation (+M), this effect is weak for halogens and is overwhelmingly overshadowed by the inductive pull.[1][3] Consequently, the two fluorine atoms significantly lower the electron density of the ring, particularly at the positions closest to them.

  • Methoxy Group (-OCH₃) at C4: The oxygen of the methoxy group is electronegative, leading to a modest inductive withdrawal (-I). However, its primary influence is a strong electron-donating resonance effect (+M) from its lone pairs. This +M effect significantly increases electron density at the positions ortho (C3 and C5) and para (C1) to itself, making it an activating group.[1]

The Net Result: The aromatic ring is subjected to the potent deactivating and withdrawing forces of three groups (-COOH, -F, -F) and the activating, donating force of one group (-OCH₃). This renders the ring electron-deficient overall, yet creates specific pockets of relatively higher and lower electron density that define its reactive sites.

Mapping Reactivity: A Predictive Analysis of Nucleophilic and Electrophilic Centers

Based on the electronic effects discussed, we can logically deduce the primary sites for chemical attack. This is best visualized through a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, colored blue) are targets for nucleophiles.[4][5][6][7]

Caption: Conceptual Molecular Electrostatic Potential (MEP) Map.

Nucleophilic Sites (Targets for Electrophiles)

Despite the overall electron-deficient nature of the ring, specific locations serve as centers of nucleophilicity.

  • Aromatic Ring Carbon C5: This is the most probable site for electrophilic aromatic substitution . The methoxy group at C4 strongly activates its ortho positions, C3 and C5. Since C3 is already substituted with fluorine, C5 becomes the primary target. This is further supported by the fact that C5 is meta to the deactivating carboxylic acid group, a position that is least deactivated by it.

  • Oxygen Atoms: The lone pairs on the oxygen atoms of the methoxy group and the carbonyl group (C=O) are inherently nucleophilic. The carbonyl oxygen is particularly reactive and can be readily protonated, which is the first step in reactions like Fischer esterification.

Electrophilic Sites (Targets for Nucleophiles)

The strong electron-withdrawing character of the substituents creates several electron-poor centers ripe for nucleophilic attack.

  • Carbonyl Carbon of the Carboxylic Acid: This is the most significant electrophilic site. The polarization of the carbon-oxygen double bond, combined with the inductive pull from both oxygens, makes this carbon highly susceptible to attack by nucleophiles. This is the basis for the rich chemistry of carboxylic acids, including esterification, amide formation, and reduction.[8]

  • Aromatic Ring Carbons C2 and C3: The aromatic ring, being electron-poor, is activated for Nucleophilic Aromatic Substitution (SNAr) . The carbons bearing the fluorine atoms are the most likely sites for this reaction. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[8][9]

  • Carboxylic Acid Proton: The hydroxyl proton is highly acidic and thus electrophilic. It will readily react with bases in a simple acid-base reaction.

Experimental Validation and Synthetic Applications

The theoretical framework above is validated by the observed reactivity of this molecule in the laboratory.

Reactions at the Carboxylic Acid: Fischer Esterification

The electrophilicity of the carbonyl carbon is readily demonstrated through acid-catalyzed esterification.

Protocol: Synthesis of Methyl 2,3-Difluoro-4-methoxybenzoate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.88 g, 10 mmol).

  • Reagents: Add methanol (50 mL) as the solvent and nucleophile, followed by the cautious addition of concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Fischer_Esterification start Combine Reactants: Acid, Methanol, H₂SO₄ reflux Heat to Reflux (4-6 hours) start->reflux Reaction workup Aqueous Workup: EtOAc, H₂O, NaHCO₃, Brine reflux->workup Quenching & Extraction isolate Isolate & Purify: Dry, Concentrate, Column Chromatography workup->isolate Purification product Final Product: Methyl 2,3-difluoro-4-methoxybenzoate isolate->product

Caption: Workflow for Fischer Esterification.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two activating fluorine atoms makes SNAr a viable strategy. For instance, reaction with a nucleophile like sodium methoxide in a polar aprotic solvent would be expected to substitute one of the fluorine atoms, likely at the C2 position due to steric and electronic factors. Such reactions are pivotal in building more complex molecular scaffolds.[9]

Spectroscopic Fingerprints for Characterization

Spectroscopic methods provide empirical data that reflects the electronic environment of the molecule, confirming our theoretical predictions.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR -COOH Proton: A broad singlet significantly downfield (~11-13 ppm).[10] Aromatic Protons (H5, H6): Resonances in the aromatic region (~6.8-8.0 ppm), showing complex splitting due to H-H and H-F coupling. -OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.[11]
¹³C NMR Carbonyl Carbon: Signal around 165-175 ppm.[10] Aromatic Carbons: Signals between 110-160 ppm. Carbons bonded to fluorine (C2, C3) will appear as doublets with large C-F coupling constants. The carbon attached to the methoxy group (C4) will be shifted upfield relative to the others due to the +M effect.
Infrared (IR) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10] C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1720 cm⁻¹.[10] C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region. C-F Stretch: Strong absorptions typically found in the 1000-1200 cm⁻¹ range.

Conclusion

This compound is a molecule defined by a sophisticated balance of competing electronic effects. The strong electron-withdrawing nature of the carboxylic acid and dual fluoro substituents renders the aromatic ring electrophilic and primes it for nucleophilic aromatic substitution at the C2 and C3 positions. Simultaneously, the potent electron-donating methoxy group carves out a nucleophilic center at the C5 position, directing electrophilic attack. The carbonyl carbon of the carboxylic acid stands out as the most prominent electrophilic site, serving as the gateway for a host of derivatization reactions. A thorough understanding of these reactive sites is paramount for leveraging this versatile compound as a strategic building block in the rational design of novel pharmaceuticals and advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Research Square. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Wikimedia Foundation. [Link]

  • PubChem. 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Barca, E., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(8), 1843. [Link]

  • University of Minnesota Libraries Publishing. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

  • Suresh, C. H., et al. (2019). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. WIREs Computational Molecular Science, 9(2), e1389. [Link]

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). [Link]

  • Lee, J., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(15), 7955-7964. [Link]

  • Cox, S. R., & Williams, D. E. (1981). Representation of the Molecular Electrostatic Potential by a Net Atomic Charge Model. Journal of Computational Chemistry, 2(3), 304-323. [Link]

  • ResearchGate. Molecular Electrostatic Potential Maps for the studied compounds (Fused...). [Link]

  • Ordon, P. (2018). A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. Molecules, 23(10), 2446. [Link]

  • Aher, S. B., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

Sources

2,3-Difluoro-4-methoxybenzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzoic acid for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science industries. As a sophisticated building block, its unique electronic and structural properties, conferred by the vicinal fluorine atoms and the methoxy group, make it a valuable intermediate in the synthesis of complex molecular targets. This guide details its formal nomenclature, physicochemical properties, a representative synthetic workflow, key applications in drug discovery, and essential safety and handling protocols, designed for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. This section provides the standardized nomenclature and common identifiers for this compound.

IUPAC Name

The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]

Synonyms and Identifiers

In practice, this compound is referenced by numerous synonyms, registry numbers, and structural codes across various databases and commercial catalogs. The following table consolidates these key identifiers for unambiguous cross-referencing.

Identifier TypeValueSource
CAS Number 329014-60-0PubChem[1]
Molecular Formula C₈H₆F₂O₃PubChem[1]
InChI InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)PubChem[1]
InChIKey OBSJPUVORWCLNA-UHFFFAOYSA-NPubChem[1]
SMILES COC1=C(C(=C(C=C1)C(=O)O)F)FPubChem[1]
EC Number 608-797-2PubChem[1]
Alternate Name Benzoic acid, 2,3-difluoro-4-methoxy-PubChem[1]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its formulation potential. The strategic placement of two fluorine atoms and a methoxy group significantly influences the properties of the benzoic acid core.

PropertyValueUnitSource
Molecular Weight 188.13 g/mol PubChem[1]
Monoisotopic Mass 188.02850037DaPubChem[1]
Melting Point 223°CChemcasts[2]
Boiling Point 317.58°CChemcasts[2]
Appearance White to off-white powder (typical)--
Topological Polar Surface Area 46.5ŲPubChem[1]
XLogP3 1.9-PubChem[1]

Synthesis and Mechanistic Insights

The synthesis of poly-substituted aromatic compounds like this compound requires precise control over regioselectivity. While specific proprietary methods may vary, a general and logical synthetic approach can be constructed based on established organofluorine chemistry principles.

Rationale for Synthetic Strategy

Synthesizing this molecule often involves a multi-step sequence starting from more readily available, highly fluorinated precursors. The rationale involves leveraging the directing effects of existing substituents to install new functional groups in the desired positions. A common strategy is to perform nucleophilic aromatic substitution (SNAᵣ) reactions, where the strong electron-withdrawing nature of fluorine atoms activates the ring for attack by nucleophiles like methoxide. The final carboxylic acid functionality can be introduced via oxidation of a methyl or aldehyde group or hydrolysis of a nitrile.

Representative Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound from a trifluorinated starting material. This represents a common logic in fluorochemical synthesis.

G start 1,2,3-Trifluoro-4-nitrobenzene (Starting Material) step1 Sodium Methoxide (NaOMe) in Methanol (MeOH) start->step1 SNAᵣ Reaction intermediate1 2,3-Difluoro-4-nitroanisole step1->intermediate1 step2 Reduction (e.g., SnCl2, HCl or H2, Pd/C) intermediate1->step2 Nitro Group Reduction intermediate2 2,3-Difluoro-4-methoxyaniline step2->intermediate2 step3 Sandmeyer Reaction 1. NaNO2, H2SO4 2. CuCN intermediate2->step3 Diazotization & Cyanation intermediate3 2,3-Difluoro-4-methoxybenzonitrile step3->intermediate3 step4 Acidic or Basic Hydrolysis (e.g., H2SO4, H2O or NaOH, H2O then H+) intermediate3->step4 Nitrile Hydrolysis final_product This compound (Final Product) step4->final_product

Sources

The Unseen Influence: A Technical Guide to the Reactivity of Ortho-Difluoro Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among these, ortho-difluoro aromatic systems present a unique and compelling case for in-depth study. The proximity of two highly electronegative fluorine atoms creates a distinct electronic environment that profoundly alters the reactivity of the aromatic ring, enabling selective functionalization pathways that are often challenging to achieve with other substitution patterns. This guide provides a comprehensive exploration of the core principles governing the reactivity of ortho-difluoro aromatic systems, offering field-proven insights into key transformations such as Nucleophilic Aromatic Substitution (SNAAr), Directed ortho-Metalation (DoM), and transition metal-catalyzed C-H functionalization. Through a blend of mechanistic elucidation, detailed experimental protocols, and practical applications, this document aims to equip researchers with the knowledge to harness the unique chemical behavior of these valuable synthons in their own research and development endeavors.

The Electronic Landscape of Ortho-Difluoro Aromatic Systems: A Tale of Two Fluorines

The defining characteristic of ortho-difluoro aromatic compounds is the powerful inductive effect exerted by the two adjacent fluorine atoms. As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring, rendering it significantly electron-deficient.[1][2] This electron-withdrawing nature has several profound consequences that dictate the system's reactivity:

  • Enhanced Electrophilicity of the Aromatic Ring: The depletion of electron density makes the aromatic ring highly susceptible to attack by nucleophiles, a stark contrast to the typical electron-rich nature of benzene and its derivatives.[3]

  • Increased Acidity of Ring Protons: The inductive pull of the fluorine atoms increases the acidity of the remaining C-H bonds on the ring, making them more susceptible to deprotonation by strong bases.

  • Modulation of Physicochemical Properties: The presence of two fluorine atoms significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these systems particularly attractive in drug discovery.[1][4][5][6] The carbon-fluorine bond is exceptionally strong, contributing to increased metabolic stability.[7]

It is this unique electronic perturbation that unlocks the selective and often counter-intuitive reactivity patterns explored in the subsequent sections.

Key Synthetic Transformations of Ortho-Difluoro Aromatic Systems

The distinct electronic properties of ortho-difluoro aromatics pave the way for a range of highly regioselective reactions. This section will delve into the mechanisms and practical applications of the most important transformations.

Nucleophilic Aromatic Substitution (SNAAr): A Paradigm of Reactivity

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings. In ortho-difluoro aromatic systems, this reaction proceeds with exceptional facility.

Mechanism: The SNAAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The presence of two electron-withdrawing fluorine atoms, particularly when one is ortho or para to the site of attack, effectively stabilizes this negatively charged intermediate, thereby accelerating the reaction.[3][8] In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

Diagram: SNAAr Mechanism on an Ortho-Difluoro Aromatic System

Caption: The addition-elimination mechanism of SNAAr on an ortho-difluoro aromatic ring.

Experimental Protocol: Synthesis of a Monosubstituted Ortho-Difluoro Aromatic Ether

This protocol describes a general procedure for the synthesis of an aryl ether via an SNAAr reaction on 1,2-difluorobenzene.

Materials:

  • 1,2-Difluorobenzene

  • Phenol (or other desired alcohol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1,2-difluorobenzene (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.

Self-Validation: The reaction progress can be monitored by TLC, and the final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the starting phenol and the appearance of a new set of aromatic signals corresponding to the product are indicative of a successful reaction.

Directed ortho-Metalation (DoM): Precision Functionalization

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic C-H bonds.[9][10] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[11] While fluorine itself is a relatively weak DMG, the increased acidity of the C-H bonds in ortho-difluoro aromatic systems facilitates this transformation. More potent DMGs can also be installed on the ring to achieve even greater control.

Mechanism: The process begins with the coordination of a strong base, typically an organolithium reagent like n-butyllithium, to a heteroatom-containing directing group on the aromatic ring.[9][10] This brings the base into close proximity to the ortho-proton, facilitating its abstraction and forming a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position.

Diagram: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow Start Ortho-Difluoro Aromatic with DMG Base Add Strong Base (e.g., n-BuLi) at low temp. Start->Base Intermediate Formation of Ortho-Lithiated Intermediate Base->Intermediate Electrophile Quench with Electrophile (E+) Intermediate->Electrophile Product Ortho-Functionalized Product Electrophile->Product Workup Aqueous Workup Product->Workup

Sources

potential biosynthetic pathway of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a diverse class of aromatic compounds that serve as crucial precursors for a vast array of natural products, pharmaceuticals, and industrial chemicals. Their biosynthesis is a fascinating example of metabolic ingenuity, with organisms evolving multiple pathways to construct the benzoate ring and modify it with various functional groups. This technical guide provides a comprehensive exploration of the core biosynthetic pathways of substituted benzoic acids in plants and microorganisms. We will delve into the enzymatic logic and experimental evidence underpinning the shikimate pathway, the phenylpropanoid pathway (encompassing both β-oxidative and non-oxidative routes), and microbial-specific pathways. This guide is designed to be a definitive resource, offering not only a theoretical framework but also practical, field-proven experimental protocols for researchers actively engaged in the study and application of these vital metabolic routes.

Introduction: The Centrality of Substituted Benzoic Acids

Benzoic acid and its derivatives are not merely simple aromatic molecules; they are foundational building blocks for a wealth of biologically active compounds. In the plant kingdom, they are integral to defense compounds, signaling molecules like salicylic acid, and attractants for pollinators.[1][2] In the pharmaceutical industry, the benzoate moiety is a common scaffold in drugs ranging from analgesics to anticancer agents.[3] Traditionally, the production of these compounds has relied on chemical synthesis from petroleum-derived precursors like toluene.[4] However, the increasing demand for sustainable and environmentally benign processes has shifted focus towards understanding and harnessing their natural biosynthetic pathways.[5]

This guide will provide an in-depth examination of the major biosynthetic routes to substituted benzoic acids, emphasizing the enzymatic mechanisms and regulatory controls that govern the flow of precursors into this critical metabolic network.

The Shikimate Pathway: A Direct Route to Aromaticity

The shikimate pathway is a central metabolic route in microorganisms and plants for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[6][7] It also serves as a direct source for some substituted benzoic acids, bypassing the need for side-chain shortening from cinnamic acid.

Pathway Overview

The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of seven enzymatic steps to yield chorismate, a key branch-point intermediate.[8] From chorismate, the pathway can diverge to produce various aromatic compounds, including certain benzoic acid derivatives.[6]

Key Enzymatic Steps and Diversification
  • Chorismate to 3,4-dihydroxybenzoic acid (Protocatechuic Acid): In Escherichia coli, the enzyme 3-dehydroshikimate dehydratase (QuiC) can convert 3-dehydroshikimate, an intermediate of the shikimate pathway, directly to 3,4-dihydroxybenzoic acid.[9] This provides a streamlined route to this important catechol-type benzoic acid.

  • Chorismate to Salicylic Acid: In some bacteria, salicylic acid is synthesized from chorismate via two enzymatic steps catalyzed by isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL).

The following diagram illustrates the branching of the shikimate pathway for the synthesis of substituted benzoic acids.

Shikimate_Pathway_Benzoates PEP Phosphoenolpyruvate Shikimate_Intermediates Shikimate Pathway Intermediates PEP->Shikimate_Intermediates E4P Erythrose-4-Phosphate E4P->Shikimate_Intermediates Dehydroshikimate 3-Dehydroshikimate Shikimate_Intermediates->Dehydroshikimate Chorismate Chorismate Dehydroshikimate->Chorismate DHBA 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Dehydroshikimate->DHBA QuiC AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Multiple Steps Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid ICS, IPL

Figure 1: Branch points from the shikimate pathway leading to substituted benzoic acids.

The Phenylpropanoid Pathway: Side-Chain Shortening Mechanisms

In plants, the major route to benzoic acid and its derivatives begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[10] The core of this process involves the shortening of the three-carbon side chain of phenylalanine to a single carboxyl group. This is accomplished primarily through two distinct, yet sometimes interconnected, pathways: the β-oxidative and the non-oxidative pathways.[10][11]

The β-Oxidative Pathway

This pathway is analogous to the β-oxidation of fatty acids and involves a series of CoA-dependent reactions.[3][5] The entire core pathway has been shown to occur in the peroxisomes.[10][12]

  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[5][13] This is a critical control point in the phenylpropanoid pathway.

  • Cinnamate-CoA Ligase (CNL): trans-Cinnamic acid is activated to its corresponding CoA thioester, cinnamoyl-CoA.[5][14]

  • Cinnamoyl-CoA Hydratase-Dehydrogenase (CHD): A bifunctional enzyme hydrates the double bond of cinnamoyl-CoA to form 3-hydroxy-3-phenylpropanoyl-CoA, which is then oxidized to 3-oxo-3-phenylpropanoyl-CoA.[3][10]

  • 3-Ketoacyl-CoA Thiolase (KAT): The final step involves the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA.[10]

  • Thioesterase: Benzoyl-CoA is then hydrolyzed to benzoic acid.

Beta_Oxidative_Pathway Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phe->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL Hydroxy_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Hydroxy_CoA CHD (Hydratase) Oxo_CoA 3-Oxo-3-phenylpropanoyl-CoA Hydroxy_CoA->Oxo_CoA CHD (Dehydrogenase) Benzoyl_CoA Benzoyl-CoA Oxo_CoA->Benzoyl_CoA KAT Acetyl_CoA Acetyl-CoA Oxo_CoA->Acetyl_CoA KAT Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase

Figure 2: The CoA-dependent β-oxidative pathway for benzoic acid biosynthesis.

The Non-Oxidative Pathway

This pathway also starts from trans-cinnamic acid but does not proceed through a β-oxidation-like sequence. It involves hydration and a retro-aldol cleavage.[15]

  • Cinnamoyl-CoA Hydratase/Lyase: In this pathway, cinnamoyl-CoA is hydrated and then cleaved in a retro-aldol reaction to yield benzaldehyde and acetyl-CoA.[15]

  • Benzaldehyde Dehydrogenase: Benzaldehyde is subsequently oxidized to benzoic acid.[14][15]

Non_Oxidative_Pathway Cinnamic_Acid trans-Cinnamic Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL Benzaldehyde Benzaldehyde Cinnamoyl_CoA->Benzaldehyde Cinnamoyl-CoA Hydratase/Lyase Acetyl_CoA Acetyl-CoA Cinnamoyl_CoA->Acetyl_CoA Cinnamoyl-CoA Hydratase/Lyase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Benzaldehyde Dehydrogenase

Figure 3: The non-β-oxidative pathway for benzoic acid biosynthesis.

Microbial Biosynthesis of Benzoic Acids

Microorganisms employ diverse strategies for benzoic acid biosynthesis, often mirroring those found in plants but with unique enzymatic machinery.[5] Both aerobic and anaerobic pathways have been characterized.

Aerobic CoA-Dependent β-Oxidation

Similar to plants, many aerobic bacteria, such as Streptomyces maritimus, utilize a CoA-dependent β-oxidation pathway to produce benzoyl-CoA from L-phenylalanine.[5][16] The enzymatic steps are analogous to those described for the plant β-oxidative pathway.

Anaerobic Reductive Pathway

Anaerobic microorganisms often utilize a reductive pathway for the degradation of aromatic compounds, which can also function in reverse for biosynthesis. The central intermediate in these pathways is benzoyl-CoA.[5] A key and energetically demanding step is the reductive dearomatization of the benzene ring, often catalyzed by a benzoyl-CoA reductase.[5]

Experimental Protocols for Studying Benzoic Acid Biosynthesis

Elucidating the biosynthetic pathways of substituted benzoic acids requires a combination of enzymatic assays, metabolic labeling studies, and genetic approaches. The following protocols provide a framework for investigating these pathways.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay is fundamental for assessing the entry of carbon into the phenylpropanoid pathway. The causality behind this choice is that PAL is the first committed step, and its activity is often a rate-limiting factor.

  • Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

  • Materials:

    • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol.[5]

    • Substrate Solution: 50 mM L-phenylalanine in extraction buffer.[5]

    • Spectrophotometer and quartz cuvettes.

  • Procedure:

    • Enzyme Extraction: Homogenize plant tissue or microbial cells in ice-cold extraction buffer. Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.[5]

    • Assay Mixture: In a quartz cuvette, mix the enzyme extract with the substrate solution.

    • Measurement: Monitor the increase in absorbance at 290 nm over time. The rate of increase is proportional to PAL activity.

    • Self-Validation: Run a control reaction without L-phenylalanine to account for any background absorbance changes. A boiled enzyme control should also be included to ensure the observed activity is enzymatic.

HPLC-Based Quantification of Benzoic Acids

This protocol is essential for identifying and quantifying the end products of the biosynthetic pathways. Its selection is justified by the need for accurate and sensitive detection of various benzoate derivatives.

  • Principle: High-Performance Liquid Chromatography (HPLC) with a UV detector or mass spectrometer is used to separate and quantify benzoic acids in biological extracts.

  • Materials:

    • Extraction Solvent: Acidified ethyl acetate or methanol.

    • HPLC system with a C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water and acetonitrile is typically used.

    • Benzoic acid standards of known concentrations.

  • Procedure:

    • Extraction: Homogenize the biological sample in the extraction solvent. Centrifuge and collect the supernatant. The extract may need to be concentrated and redissolved in the mobile phase.

    • HPLC Analysis: Inject a known volume of the sample onto the HPLC column.

    • Quantification: Create a standard curve by injecting known concentrations of benzoic acid standards and plotting peak area against concentration. Determine the concentration in the sample by comparing its peak area to the standard curve.[5]

    • Self-Validation: Spike a sample with a known amount of a benzoic acid standard to assess recovery and matrix effects.

A General Experimental Workflow

The following diagram outlines a logical workflow for elucidating a benzoic acid biosynthetic pathway.

Experimental_Workflow Hypothesis Hypothesize Putative Biosynthetic Pathway Gene_ID Identify Candidate Genes (e.g., via homology) Hypothesis->Gene_ID Metabolite_Analysis Metabolite Profiling of Engineered Strains/Tissues Hypothesis->Metabolite_Analysis Labeling Isotopic Labeling Studies Hypothesis->Labeling Cloning Clone and Express Candidate Genes Gene_ID->Cloning Enzyme_Assay In Vitro Enzyme Assays Cloning->Enzyme_Assay Validation Pathway Validation Enzyme_Assay->Validation Metabolite_Analysis->Validation Labeling->Validation

Figure 4: A general experimental workflow for pathway elucidation.

Quantitative Data Summary

The following table summarizes key kinetic parameters for some enzymes involved in benzoic acid biosynthesis.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
PALPetroselinum crispumL-Phenylalanine32216-
PhCHDPetunia hybridaCinnamoyl-CoA12.5 ± 1.30.44 ± 0.02[10]
PhKAT1Petunia hybrida3-Oxo-3-phenylpropanoyl-CoA10.7 ± 1.11.8 ± 0.04[10]

Note: Data for PAL is illustrative and may vary significantly between species.

Conclusion and Future Perspectives

The biosynthesis of substituted benzoic acids is a testament to the metabolic versatility of living organisms. We have detailed the major pathways, from the direct route of the shikimate pathway to the intricate side-chain shortening mechanisms of the phenylpropanoid pathway. A thorough understanding of these pathways, grounded in robust experimental validation, is paramount for their successful application in metabolic engineering and synthetic biology. Future research will likely focus on the discovery of novel enzymes with improved catalytic efficiencies and substrate specificities, as well as the elucidation of the complex regulatory networks that govern the flux of metabolites into and through these pathways. The ability to engineer microorganisms and plants for the high-level production of specific substituted benzoic acids holds immense promise for the sustainable production of valuable chemicals and pharmaceuticals.

References

  • Kim, B., Lee, S. Y., & Park, S. (2020). Biosynthesis of three benzoic acid derivatives in Escherichia coli. Journal of Biological Engineering, 14(1), 1-11. [Link]

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  • Abdullah, A., & Beuerle, T. (2015). Benzoic acid biosynthesis in cell cultures of Hypericum androsaemum. Phytochemistry, 113, 166-173. [Link]

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  • Dudareva, N., Murfitt, L. M., Mann, C. J., Gorenstein, N., Fäldt, J., Båvik, A., & Bohlmann, J. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 12(6), 949–961. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,3-Difluoro-4-methoxybenzoic Acid in the Synthesis of Bioactive Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorinated Benzoic Acids in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of an active pharmaceutical ingredient (API). 2,3-Difluoro-4-methoxybenzoic acid is an exemplary building block that leverages these attributes. Its substituted phenyl ring serves as a versatile template for constructing complex molecules, particularly in the development of targeted therapies like tyrosine kinase inhibitors (TKIs).[1][2][3] The presence of ortho- and meta-fluorine atoms, combined with a para-methoxy group, offers a unique electronic and steric profile that chemists can exploit to fine-tune molecular interactions with biological targets.

This guide provides an in-depth exploration of the application of this compound in API synthesis, focusing on the fundamental and widely employed amide bond formation reaction. We will delve into the mechanistic rationale behind common synthetic protocols, provide field-proven methodologies, and present the data in a clear, actionable format for researchers and drug development professionals.

Part 1: Core Application in API Synthesis - Amide Scaffolds for Kinase Inhibitors

A predominant application of benzoic acid derivatives in drug development is the synthesis of amides, which are central structural motifs in a vast number of APIs.[4] In the context of TKIs, an amide bond often links a substituted aromatic core (derived from a molecule like this compound) to a heterocyclic amine, which is crucial for binding to the hinge region of the kinase's ATP pocket.[5][6]

The synthesis of these critical amide bonds requires the activation of the carboxylic acid group of this compound to render it susceptible to nucleophilic attack by an amine. While several methods exist, carbodiimide-mediated coupling is one of the most reliable, efficient, and widely adopted strategies in both laboratory and process chemistry settings due to its mild conditions and broad functional group tolerance.[4][7]

Workflow for API Intermediate Synthesis

The general workflow involves the activation of the carboxylic acid followed by the introduction of the amine nucleophile to form the target amide. This process is foundational for building the core structure of many targeted therapies.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A 2,3-Difluoro-4- methoxybenzoic acid B Reactive O-Acylisourea Intermediate A->B EDC, Solvent D Target Amide (API Intermediate) B->D C Key Amine (e.g., Substituted Aniline) C->D

Caption: General workflow for amide synthesis using this compound.

The Causality of Reagent Selection in Amide Coupling

The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be destructive to complex molecules. Therefore, coupling reagents are essential.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a highly efficient activating agent. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, making the carbonyl carbon highly electrophilic and primed for attack by the amine.[8] A significant advantage of EDC is that the resulting urea byproduct is water-soluble, simplifying purification through aqueous work-up.[4]

  • Benzotriazole Additives (e.g., HOBt, Oxyma): While the O-acylisourea intermediate is reactive, it can sometimes rearrange to a stable N-acylurea byproduct, terminating the reaction. To prevent this and enhance efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are often included. These additives rapidly convert the O-acylisourea into a less reactive but more stable activated ester, which then cleanly reacts with the amine to form the desired amide, minimizing side reactions.[4][7][8]

G cluster_pathway Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC (Carbodiimide) EDC->Intermediate Amide R-CONH-R' (Target Amide) Intermediate->Amide + Amine Urea Water-Soluble Urea Byproduct Intermediate->Urea SideReaction N-Acylurea (Side Product) Intermediate->SideReaction Rearrangement (Undesired) ActiveEster Activated Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt (prevents side reaction) Amine R'-NH2 (Amine) HOBt HOBt / Oxyma (Additive) ActiveEster->Amide + Amine (efficient coupling)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Part 2: Experimental Protocol - EDC-Mediated Amide Coupling

This protocol details a representative procedure for the synthesis of an N-aryl amide from this compound.

Objective: To synthesize N-(4-chloro-3-aminophenyl)-2,3-difluoro-4-methoxybenzamide as a representative API intermediate.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound188.131.88 g10.01.0 equiv
4-Chloro-3-aminoaniline142.571.43 g10.01.0 equiv
EDC·HCl (EDC)191.702.30 g12.01.2 equiv
HOBt (Hydrate)~153.141.84 g12.01.2 equiv
N,N-Diisopropylethylamine (DIPEA)129.243.5 mL20.02.0 equiv
Dichloromethane (DCM), anhydrous-100 mL--
N,N-Dimethylformamide (DMF), anhydrous-25 mL--
1 M Hydrochloric Acid (HCl)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.88 g, 10.0 mmol).

    • Add anhydrous Dichloromethane (DCM, 100 mL) and anhydrous N,N-Dimethylformamide (DMF, 25 mL). Stir at room temperature until all solids are dissolved. Note: DMF is used to aid solubility of the carboxylic acid and HOBt.

  • Reagent Addition:

    • Add 1-Hydroxybenzotriazole (HOBt, 1.84 g, 12.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.30 g, 12.0 mmol) to the solution.

    • Stir the mixture for 15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition:

    • Add the amine, 4-chloro-3-aminoaniline (1.43 g, 10.0 mmol), to the reaction mixture.

    • Slowly add N,N-Diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol) dropwise over 5 minutes. Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during amide formation.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid and amine indicates reaction completion.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with saturated brine (1 x 50 mL). Causality: The acid wash removes excess base (DIPEA), the bicarbonate wash removes unreacted HOBt and any remaining carboxylic acid, and the brine wash removes residual water.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. A typical expected yield is in the range of 80-95%.

Safety & Handling Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • EDC·HCl: Is a skin and eye irritant. It is also moisture-sensitive.

  • DIPEA: Is a corrosive and flammable liquid. Handle with care in a fume hood.

  • DCM: Is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

References

  • Rao, J. M., et al. (2011). Process for the preparation of gefitinib. US Patent 8,350,029B2.
  • Yusnawan, E., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry, 22(5), 1054-1061. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(18), 6688. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • Ming, X., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery, 4(6), 405-407. Available at: [Link]

  • Subirós-Funosas, R., et al. (2013). Z-L-Phg-Val-OMe. Organic Syntheses, 90, 350. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Available at: [Link]

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  • Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.
  • Google Patents. (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. CN102093194B.
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  • Li, S. (2014). Tyrosine Kinase Inhibitors in Myeloid Leukemia Therapy - Molecular Mechanisms and Future Challenges. JSM Clin Oncol Res, 2(1), 1010. Available at: [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. VCCA, 1(1), 690-700. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Giles, F. J., & O'Dwyer, M. (2009). Class effects of tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. Leukemia, 23(10), 1698–1707. Available at: [Link]

  • Sharma, S. V., et al. (2005). Role of tyrosine kinase inhibitors in cancer therapy. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-978. Available at: [Link]

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Application Notes & Protocols: 2,3-Difluoro-4-methoxybenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide focuses on 2,3-difluoro-4-methoxybenzoic acid, a versatile building block whose specific substitution pattern provides a unique combination of electronic and steric features. We will explore its properties, provide detailed, field-proven protocols for its application in core synthetic transformations, and discuss its strategic deployment in drug discovery programs, particularly in fragment-based design and kinase inhibitor development.

The Strategic Advantage of the 2,3-Difluoro-4-methoxy Substitution Pattern

Fluorinated aromatic rings are prevalent in pharmaceuticals for their ability to enhance metabolic stability, binding affinity, and membrane permeability.[2] The this compound scaffold is particularly advantageous for several reasons:

  • Modulated Acidity and Reactivity : The two electron-withdrawing fluorine atoms ortho and meta to the carboxylic acid group increase its acidity (lowering the pKa) compared to non-fluorinated analogs. This enhances the reactivity of the carboxyl group towards nucleophilic attack, facilitating reactions like amide bond formation.

  • Metabolic Blocking : The fluorine atoms can block sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance. This can significantly improve a compound's half-life and oral bioavailability.[3][4]

  • Conformational Control : The ortho-fluoro substituent can induce a specific conformation by forming intramolecular interactions or through steric influence, which can pre-organize the molecule for optimal binding to a biological target.

  • Enhanced Binding Interactions : Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or halogen-bond interactions within a protein's binding pocket, thereby increasing ligand potency.[2]

  • Fine-Tuning Lipophilicity : The methoxy group provides a degree of lipophilicity and can also serve as a hydrogen bond acceptor, balancing the electronic effects of the fluorine atoms. The interplay between these groups allows for precise tuning of the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

Physicochemical and Safety Profile

A clear understanding of the building block's fundamental properties is critical before its use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 773873-26-0-
Molecular Formula C₈H₆F₂O₃PubChem[6]
Molecular Weight 188.13 g/mol PubChem[6]
Appearance White to off-white solid-
Predicted XlogP 1.9PubChem[6]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[6]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.[6]

Core Synthetic Application: Amide Bond Formation

The conversion of the carboxylic acid to an amide is arguably the most frequent and vital reaction in medicinal chemistry.[7][8] Direct condensation of a carboxylic acid and an amine is generally infeasible due to a competing acid-base reaction. Therefore, the carboxylic acid must first be "activated" to an electrophilic intermediate that readily reacts with the amine.[7][9]

Below are two robust, validated protocols for the coupling of this compound with a primary or secondary amine.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method is a workhorse in synthesis due to its mild conditions and the water-soluble urea byproduct generated from EDC, which simplifies purification. The addition of 1-hydroxybenzotriazole (HOBt) is critical; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an active ester. This strategy minimizes side reactions and is particularly important for preventing racemization if chiral amines are used.

Step-by-Step Methodology:

  • Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon adding the coupling agent.

  • Activation : Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C. The solution should remain clear as the active ester forms.

  • Amine Addition : Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq). The base is essential to neutralize the HCl salt of EDC and the proton from the amine.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Purification :

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via flash column chromatography on silica gel to yield the desired amide.

Protocol 2: High-Efficiency Uronium Salt Coupling (HATU)

For more challenging couplings, such as those involving electron-deficient anilines or sterically hindered amines, uronium/aminium salt reagents like HATU provide higher reactivity and faster reaction times.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) works by rapidly forming a highly reactive OAt-active ester.

Step-by-Step Methodology:

  • Preparation : In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Reagent Addition : Add the amine (1.1 eq) and a suitable non-nucleophilic base, typically DIPEA (3.0 eq), to the solution.

  • Activation & Coupling : Add HATU (1.2 eq) to the mixture in one portion at room temperature. Causality Note: The order of addition is important. Pre-mixing the acid and amine before adding HATU can minimize side reactions involving the coupling reagent.

  • Reaction : Stir the mixture at room temperature for 1-3 hours. The reaction is often significantly faster than EDC-based methods. Monitor progress by TLC or LC-MS.

  • Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.

Workflow Visualization

The following diagram illustrates the generalized workflow for activating and coupling the benzoic acid building block.

G Acid 2,3-Difluoro-4- methoxybenzoic Acid Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Base1 Base (e.g., DIPEA) ActiveEster Activated Intermediate (Active Ester) Amine Primary or Secondary Amine ActiveEster->Amine Reaction Product Target Amide

Caption: Generalized workflow for amide bond formation.

Strategic Deployment in Drug Discovery

The true power of this compound is realized when it is used as a strategic fragment or building block to address specific challenges in a drug discovery campaign.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target with high ligand efficiency.[10][11][12] this compound is an excellent candidate for inclusion in a fragment library as it adheres to the "Rule of Three" (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).

Once identified as a hit, the carboxylic acid handle serves as a versatile anchor point for fragment "growing" or "linking" strategies to build potency and selectivity.[13]

FBDD_Workflow Fragment Fragment Hit (2,3-Difluoro-4-methoxy- benzoic Acid) SAR Structure-Activity Relationship (SAR) (Amide Library Synthesis) Fragment->SAR 'Growing' via Amide Coupling Lead Potent Lead Compound SAR->Lead Optimization

Caption: Role of the building block in an FBDD campaign.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[14] Many kinase inhibitors target the ATP-binding site. The 2,3-difluoro-4-methoxybenzoyl moiety can be incorporated into kinase inhibitor scaffolds to serve several functions:

  • Hinge-Binding : The amide derived from this acid can act as a hydrogen bond donor/acceptor to interact with the "hinge" region of the kinase, a critical interaction for many inhibitors.

  • Targeting Allosteric Pockets : The fluorinated ring can be directed towards hydrophobic or allosteric pockets, where the specific substitution pattern can confer selectivity for one kinase over another.[15]

  • Improving "Drug-Like" Properties : As seen in the development of inhibitors like Gefitinib, modifying aromatic scaffolds is key to achieving desired pharmacokinetic profiles.[16] The properties imparted by this building block—metabolic stability and modulated solubility—are highly desirable for developing orally bioavailable drugs.

Summary and Outlook

This compound is more than just a simple acid; it is a sophisticated building block designed to solve common problems in medicinal chemistry. Its unique electronic and steric properties allow for the predictable modulation of a molecule's ADME profile and binding interactions. The robust and versatile coupling chemistry of its carboxylic acid group makes it a readily deployable tool for researchers in hit-to-lead campaigns. By leveraging this building block, drug development professionals can accelerate the design and synthesis of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

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Synthetic Protocols for the Derivatization of 2,3-Difluoro-4-methoxybenzoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzoyl Scaffolds

2,3-Difluoro-4-methoxybenzoic acid is a key building block in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms on the phenyl ring imparts unique properties to molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics.[1] The methoxy group provides an additional point for modification and influences the molecule's solubility and pharmacokinetic profile. Consequently, derivatization of the carboxylic acid moiety of this scaffold is a critical step in the synthesis of novel pharmaceuticals and advanced materials. This guide provides detailed, field-proven protocols for the synthesis of key derivatives of this compound, including esters, amides, and biaryl compounds, with an emphasis on the rationale behind the chosen methodologies.

I. Esterification: Synthesis of Alkyl 2,3-Difluoro-4-methoxybenzoates

Esterification is a fundamental derivatization for modulating the lipophilicity and cell permeability of a lead compound. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable and scalable method for this transformation.[2][3][4]

Mechanistic Insight: The Fischer-Speier Esterification

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of water to yield the final ester product. The use of excess alcohol or the removal of water as it is formed drives the equilibrium towards the product side.[2][3][4]

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product & Characterization Acid This compound Reflux Heat to Reflux (Excess Alcohol as Solvent) Acid->Reflux Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Quench Cool and Quench (e.g., NaHCO₃ solution) Reflux->Quench Reaction Completion Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Purify Purification (Column Chromatography or Recrystallization) Extract->Purify Ester Alkyl 2,3-Difluoro-4-methoxybenzoate Purify->Ester Analysis Characterization (NMR, IR, MS) Ester->Analysis

Caption: Workflow for Fischer Esterification.

Detailed Protocol: Synthesis of Methyl 2,3-Difluoro-4-methoxybenzoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl 2,3-difluoro-4-methoxybenzoate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure ester.

ParameterCondition/Value
Reactants This compound, Methanol
Catalyst Concentrated H₂SO₄
Solvent Excess Methanol
Temperature Reflux (~65°C)
Reaction Time 4-6 hours
Work-up NaHCO₃ wash, Ethyl Acetate extraction
Purification Column Chromatography or Recrystallization

Table 1: Summary of Reaction Conditions for the Synthesis of Methyl 2,3-Difluoro-4-methoxybenzoate.

II. Amide Formation: Synthesis of 2,3-Difluoro-4-methoxybenzamides

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry. Two primary strategies are presented here: a robust, two-step method via an acyl chloride intermediate, and a milder, one-pot procedure using a modern coupling agent.

Method A: Acyl Chloride Formation and Subsequent Amination

This classic approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the amide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6][7]

Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate then decomposes, driven by the formation of gaseous byproducts (SO₂ and HCl), to yield the acyl chloride. The subsequent reaction with an amine is a nucleophilic acyl substitution.

Diagram 2: Amide Synthesis via Acyl Chloride

Acyl_Chloride_Amidation cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification Acid This compound Reflux1 Heat to Reflux (cat. DMF) Acid->Reflux1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux1 AcylChloride 2,3-Difluoro-4-methoxybenzoyl Chloride Reflux1->AcylChloride Formation Reaction Combine at 0°C to RT AcylChloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Amide N-substituted 2,3-Difluoro-4-methoxybenzamide Reaction->Amide Formation Workup Aqueous Work-up & Extraction Amide->Workup Purify Purification Workup->Purify

Caption: Workflow for Amide Synthesis via Acyl Chloride Intermediate.

Detailed Protocol: Synthesis of 2,3-Difluoro-4-methoxybenzoyl Chloride and Subsequent Amidation

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Part 1: Synthesis of 2,3-Difluoro-4-methoxybenzoyl Chloride

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reflux: Heat the mixture to reflux (approx. 79°C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,3-difluoro-4-methoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part 2: Amidation

  • Reaction Setup: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 2,3-difluoro-4-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the acyl chloride.

  • Work-up:

    • Quench the reaction with water.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Method B: Direct Amide Coupling with HATU

Modern coupling reagents offer a milder, one-pot alternative for amide bond formation, often with high yields and minimal side products. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent, particularly for sterically hindered substrates.[8][9][10][11]

Mechanistic Insight: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine nucleophile to form the amide bond, regenerating HOAt. The pyridine nitrogen in the HOAt leaving group is believed to facilitate the reaction.[8]

Diagram 3: HATU-Mediated Amide Coupling Workflow

HATU_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product & Characterization Acid This compound Activation Combine Acid, HATU, DIPEA in DMF (Active Ester Formation) Acid->Activation Amine Primary or Secondary Amine Addition Add Amine to the mixture Amine->Addition HATU HATU HATU->Activation Base DIPEA Base->Activation Activation->Addition After ~15 min Stir Stir at Room Temperature Addition->Stir Workup Aqueous Work-up & Extraction (e.g., EtOAc/LiCl solution) Stir->Workup Reaction Completion Purify Purification Workup->Purify Amide N-substituted 2,3-Difluoro-4-methoxybenzamide Purify->Amide Analysis Characterization (NMR, IR, MS) Amide->Analysis

Caption: Workflow for HATU-Mediated Amide Coupling.

Detailed Protocol: HATU-Mediated Synthesis of 2,3-Difluoro-4-methoxybenzamides

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C and add DIPEA (2.0-3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer several times with 5% LiCl solution to remove DMF.

    • Subsequently, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterMethod A (Acyl Chloride)Method B (HATU Coupling)
Activation Reagent Thionyl Chloride (SOCl₂)HATU
Key Intermediate Acyl ChlorideOAt-active ester
Base Et₃N or PyridineDIPEA
Solvent DCMDMF
Temperature Reflux, then 0°C to RT0°C to RT
Advantages Cost-effective, scalableMild conditions, high yields, good for sensitive substrates
Disadvantages Harsh reagents (SOCl₂), byproduct disposalHigher cost of reagent

Table 2: Comparison of Amide Synthesis Methodologies.

III. Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, particularly for creating biaryl structures.[12][13] To utilize this compound in this reaction, it must first be converted into a suitable aryl halide, typically an aryl bromide or iodide. A Hunsdiecker-type reaction or direct electrophilic bromination/iodination of a more activated precursor would be required. For this guide, we will assume the synthesis of a suitable aryl bromide precursor, such as 4-bromo-2,3-difluoroanisole, which can then be coupled with various boronic acids.

Mechanistic Insight: The Suzuki coupling catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl halide adds to a Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[14]

The choice of ligand, base, and solvent is critical for success, especially with electron-deficient aryl halides.

Diagram 4: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants & Catalyst System cluster_process Reaction & Work-up cluster_product Product & Characterization ArylHalide Aryl Halide Precursor (e.g., 4-Bromo-2,3-difluoroanisole) Degas Combine reactants in solvent (e.g., Dioxane/Water) and Degas ArylHalide->Degas BoronicAcid Aryl or Heteroaryl Boronic Acid BoronicAcid->Degas Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Degas Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Degas Heat Heat under Inert Atmosphere Degas->Heat Workup Cool, filter, and perform Aqueous Extraction Heat->Workup Reaction Completion Purify Purification (Column Chromatography) Workup->Purify Biaryl Biaryl Product Purify->Biaryl Analysis Characterization (NMR, MS) Biaryl->Analysis

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of a 2,3-Difluoro-4-methoxy-aryl Halide

Materials:

  • Aryl halide derived from this compound (e.g., 4-bromo-2,3-difluoroanisole)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a Schlenk flask or sealable reaction tube, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product by column chromatography or recrystallization.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110°C
Atmosphere Inert (Argon or Nitrogen)

Table 3: General Conditions for Suzuki-Miyaura Cross-Coupling.

IV. Characterization of Derivatives

Confirmation of the successful synthesis of the desired derivatives is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For fluorinated compounds, ¹⁹F NMR is also highly informative.

    • Methyl 2,3-difluoro-4-methoxybenzoate (Predicted ¹H NMR): Expect signals for the methoxy protons (~3.9 ppm), the methyl ester protons (~3.9 ppm), and two aromatic protons in the 6.8-7.8 ppm range, showing complex coupling due to the fluorine atoms.

    • 2,3-Difluoro-4-methoxybenzamide (Predicted ¹H NMR): Expect signals for the methoxy protons (~3.9 ppm), broad signals for the -NH₂ protons, and two aromatic protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

    • Ester: A strong C=O stretch around 1720-1740 cm⁻¹.

    • Amide: A C=O stretch around 1630-1680 cm⁻¹ and N-H stretches (for primary and secondary amides) around 3100-3500 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

V. Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood. They are generally classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[1][8][9][15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care in a fume hood.

    • Strong Acids (H₂SO₄): Corrosive. Handle with care.

    • Palladium Catalysts: Toxic and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of Methyl Benzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16.
  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Taylor & Francis. (n.d.). HATU – Knowledge and References. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Science Ready. (n.d.). Fischer Esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • National Institutes of Health. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Retrieved from [Link]

  • Growing Science. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,3-Difluoro-4-methoxybenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Benzoic Acid Scaffolds

2,3-Difluoro-4-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid poised for significant applications in materials science. Its unique substitution pattern—two vicinal fluorine atoms ortho to the carboxylic acid and a methoxy group para to it—imparts a distinct combination of steric and electronic properties. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and thermal characteristics.[1] Specifically, the high electronegativity of fluorine can introduce strong dipole moments, enhance thermal stability, and modify intermolecular interactions, making fluorinated compounds valuable building blocks for advanced materials.[2][3] This document serves as a detailed guide to the potential applications of this compound, with a focus on its utility in the synthesis of liquid crystals and high-performance polymers.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in materials synthesis.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[4]
Molecular Weight 188.13 g/mol [4]
CAS Number 329014-60-0[4]
Melting Point 223 °C[5]
Normal Boiling Point 317.58 °C[5]
Appearance Solid[5]

Application I: Synthesis of Bent-Core Liquid Crystals

The rigid, bent structure inherent to this compound makes it an excellent candidate for the central core of bent-core (or "banana") liquid crystals. These materials are of significant interest due to their unique self-assembly into mesophases with properties such as ferroelectricity and chirality, even when the constituent molecules are achiral.[6][7] The strategic placement of the two fluorine atoms can influence the dipole moment and steric interactions of the resulting liquid crystal, thereby tuning its mesomorphic behavior.[8] The ortho positioning of the fluorine atoms can reduce the co-planarity of the molecule, which can be a critical factor in determining the type and stability of the liquid crystalline phases formed.[8]

Protocol 1: Synthesis of a Symmetric Bent-Core Liquid Crystal Precursor

This protocol details the synthesis of a symmetric diester from this compound and 4-octyloxyphenol, a common "wing" group in liquid crystal design.

Reaction Scheme:

Bent-Core Liquid Crystal Synthesis cluster_product Product 2,3-Difluoro-4-methoxybenzoic_acid This compound DCC_DMAP DCC, DMAP DCM, rt, 24h Product Symmetric Bent-Core Liquid Crystal Precursor 2,3-Difluoro-4-methoxybenzoic_acid->Product 4-Octyloxyphenol 4-Octyloxyphenol 4-Octyloxyphenol->Product DCC_DMAP->Product

Figure 1: Synthesis of a symmetric diester.

Materials:

  • This compound (1.0 mmol)

  • 4-Octyloxyphenol (2.2 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 4-octyloxyphenol (2.2 mmol), and DMAP (0.1 mmol).

  • Dissolve the solids in anhydrous DCM (50 mL).

  • In a separate vial, dissolve DCC (1.2 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Mesomorphic Properties:

The liquid crystalline properties of the synthesized compound can be investigated using the following techniques:

  • Polarized Optical Microscopy (POM): To visually identify the different liquid crystalline phases (mesophases) and their characteristic textures upon heating and cooling.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[9]

Application II: Monomer for High-Performance Polyesters

The rigidity and thermal stability imparted by the fluorinated aromatic ring make this compound a promising monomer for the synthesis of high-performance polyesters.[10] These polymers are sought after for applications requiring high thermal resistance, dimensional stability, and specific mechanical properties.[10] The presence of fluorine can also enhance the chemical resistance and lower the surface energy of the resulting polymer.

Protocol 2: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a representative synthesis of a polyester from this compound and a suitable diol, such as 1,4-butanediol.

Reaction Scheme:

Polyesterification Reaction cluster_product Polymer Monomer_A This compound Catalyst Catalyst (e.g., Sb2O3) High Temperature, Vacuum Polyester High-Performance Polyester Monomer_A->Polyester Monomer_B 1,4-Butanediol Monomer_B->Polyester Catalyst->Polyester

Figure 2: General scheme for polyester synthesis.

Materials:

  • This compound (or its dimethyl ester derivative) (1.0 mol)

  • 1,4-Butanediol (1.1 mol)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., 0.05 mol%)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with this compound (or its ester), 1,4-butanediol, and the catalyst.

    • Heat the mixture under a slow stream of inert gas to a temperature of 180-220 °C with continuous stirring.

    • Water (or methanol if starting from the ester) will be evolved and should be collected.

    • Continue this stage until the evolution of the byproduct ceases (typically 2-4 hours).

  • Polycondensation:

    • Gradually reduce the pressure in the reactor to below 1 mmHg while increasing the temperature to 250-280 °C.

    • Maintain these conditions for several hours to facilitate the removal of excess diol and drive the polymerization reaction to completion. The viscosity of the melt will increase significantly.

    • The reaction is complete when the desired melt viscosity is achieved.

  • Isolation:

    • Extrude the molten polymer from the reactor under inert gas pressure into a water bath to quench and solidify it.

    • The resulting polymer strand can then be pelletized for further processing and characterization.

Polymer Characterization:

The properties of the synthesized polyester should be thoroughly investigated:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Application in Organic Electronics

While less explored, benzoic acid derivatives have been utilized as additives or components in organic semiconductors to influence crystal growth and charge transport properties in organic thin-film transistors (OTFTs).[11][12] The defined dipole moment and potential for self-assembly of this compound could be leveraged to modify the interface between the dielectric and semiconductor layers, potentially improving device performance. Further research is warranted to explore its utility as a functional component in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Conclusion

This compound represents a versatile building block for the creation of advanced materials. Its unique substitution pattern offers a powerful tool for tuning the properties of liquid crystals and high-performance polymers. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in developing novel materials with tailored functionalities for a wide range of applications.

References

  • Shirodkar, M. J., Bhat, K. S., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (2024). NIH.
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  • Thermophysical Properties of this compound. (n.d.). Chemcasts.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC - NIH.
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  • This compound | C8H6F2O3 | CID 3611682. (n.d.). PubChem.
  • Preparation method of methoxybenzoic acid. (n.d.).
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (n.d.).
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  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF. (2025).
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  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. (n.d.). PubChem - NIH.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). MDPI.
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  • HIGH PERFORMANCE POLYESTER-BASED M
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  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370. (n.d.). PubChem.
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Application Notes & Protocols for Amide Coupling with 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a significant feature in a vast number of pharmaceutical agents.[1][2] While numerous protocols for amide bond formation exist, their success is highly dependent on the steric and electronic properties of the carboxylic acid and amine coupling partners.[1][3]

This guide focuses on a particularly challenging substrate: 2,3-Difluoro-4-methoxybenzoic acid . The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly impacts the reactivity of the carboxylic acid group. While these fluorine substitutions are often desirable in drug candidates for modulating properties like metabolic stability and binding affinity, they necessitate a carefully optimized coupling strategy.

This document provides a detailed analysis of the substrate's properties, a rationale for selecting appropriate coupling reagents, and two robust, step-by-step protocols for the successful synthesis of amides derived from this compound.

Substrate Analysis: this compound

Understanding the physicochemical properties of this compound is paramount to developing a successful coupling protocol.

Molecular Structure and Properties:

  • IUPAC Name: this compound[4]

  • CAS Number: 329014-60-0[4][5]

  • Molecular Formula: C₈H₆F₂O₃[4]

  • Molecular Weight: 188.13 g/mol [6]

  • Appearance: White to off-white powder

  • Melting Point: 223 °C[4]

The key feature influencing its reactivity is the substitution pattern on the aromatic ring. The two fluorine atoms at the 2 and 3 positions are strongly electron-withdrawing due to their high electronegativity. This has two main consequences for the amide coupling reaction:

  • Increased Acidity: The electron-withdrawing fluorine atoms stabilize the carboxylate anion, making the carboxylic acid more acidic.

  • Reduced Nucleophilicity: The inductive effect of the fluorines deactivates the carboxylate, making it a weaker nucleophile for attacking the coupling reagent. This can lead to sluggish or incomplete reactions with standard coupling methods.[3][7]

The methoxy group at the 4-position is an electron-donating group, but its effect is generally outweighed by the powerful inductive pull of the two adjacent fluorine atoms. Therefore, this substrate should be treated as an electronically deactivated carboxylic acid.

Strategic Selection of Coupling Reagents

For challenging substrates like this compound, the choice of coupling reagent is critical. The goal is to convert the carboxylic acid into a highly reactive intermediate that can be readily attacked by the amine nucleophile. We will explore two highly effective strategies.

The High-Efficiency Approach: Uronium/Aminium Reagents (HATU)

Uronium/aminium salt-based reagents are among the most powerful tools for amide bond formation, especially for difficult couplings.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a standout reagent in this class.[10][11][12]

The efficacy of HATU stems from its mechanism. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[10][13] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10][11][14] This active ester is significantly more susceptible to nucleophilic attack by an amine than the starting carboxylic acid.[10] The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt, as the pyridine nitrogen in HOAt can provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[9] This makes HATU particularly effective for overcoming the electronic deactivation of our substrate.[9][10]

The Classic & Cost-Effective Approach: Carbodiimides (EDC) with Additives (HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and cost-effectiveness.[12][15] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] However, this intermediate can be prone to side reactions and racemization if the amine is not sufficiently reactive.[16]

To mitigate these issues and enhance the reaction's efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea intermediate to form an HOBt-active ester.[7][16] This active ester is more stable than the O-acylisourea, suppressing side reactions, and is more reactive towards the amine, which is beneficial when dealing with electron-deficient acids.[16] For particularly sluggish reactions involving deactivated substrates, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve yields.[7]

Experimental Protocols

General Considerations:

  • All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the coupling reagents and activated intermediates.[17]

  • The amine coupling partner is assumed to be a generic primary or secondary amine for these protocols. Equivalents may need to be adjusted based on its specific properties.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for achieving high yields and rapid reaction times, especially when coupling with valuable or less reactive amines.

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification Acid 2,3-Difluoro-4- methoxybenzoic acid (1.0 eq) Solvent Anhydrous DMF Acid->Solvent Amine Amine (1.1 eq) Amine->Solvent Add_Base Add DIPEA (2.5 eq) Stir 5 min Solvent->Add_Base Inert Inert Atmosphere (N2/Ar) Add_HATU Add HATU (1.2 eq) Add_Base->Add_HATU Stir Stir at RT (1-4 hours) Add_HATU->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with H2O Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (aq. LiCl, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Amide

Materials:

  • This compound

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.

  • Activation: Add HATU (1.2 equiv) to the reaction mixture in one portion. The solution may change color.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[10]

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous LiCl solution (2x) to remove residual DMF, followed by a brine wash (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt

This protocol serves as a robust and economical alternative to using uronium salt reagents. It is suitable for a wide range of applications.

EDC_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification Acid 2,3-Difluoro-4- methoxybenzoic acid (1.0 eq) Solvent Anhydrous DCM/DMF Acid->Solvent Amine Amine (1.1 eq) Amine->Solvent HOBt HOBt (1.2 eq) HOBt->Solvent Cool Cool to 0 °C Solvent->Cool Add_EDC Add EDC·HCl (1.2 eq) Cool->Add_EDC Add_Base Add DIPEA (2.5 eq) dropwise Add_EDC->Add_Base Stir Warm to RT Stir 8-24 hours Add_Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Wash (aq. NaHCO3, H2O, Brine) Dilute->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Amide

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).[16]

  • Dissolution: Dissolve the components in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[16]

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[16]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cold solution.[16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct and excess reagents.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Troubleshooting

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt
Base DIPEA or other non-nucleophilic baseDIPEA or other non-nucleophilic base
Typical Equivalents (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 2.51 : 1.1 : 1.2 (+1.2 HOBt) : 2.5
Reaction Time Fast (1-4 hours)[10]Slower (8-24 hours)[16]
Pros High efficiency, fast kinetics, low racemization, ideal for difficult substrates.[10][12]Cost-effective, readily available reagents, water-soluble byproduct.[18]
Cons Higher cost, potential for guanidinylation side reaction with excess reagent.[10]Slower, potential for N-acylurea byproduct, HOBt is an explosive hazard.

Troubleshooting Guide:

  • Low or No Yield:

    • Check Reagents: Ensure coupling reagents and solvents are anhydrous. EDC and HATU are moisture-sensitive.[17]

    • Increase Temperature: For particularly stubborn couplings, gently heating the reaction mixture (e.g., to 40-50 °C) may improve the rate.

    • Alternative Reagent: If both protocols fail, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.[15][19]

  • Starting Material Recovered:

    • Insufficient Activation: This points to a problem with the coupling reagent or reaction conditions. Ensure stoichiometry is correct and reagents are fresh.

    • Poor Amine Nucleophilicity: If the amine is also electronically deactivated or sterically hindered, longer reaction times, heating, or a more potent coupling reagent like PyAOP may be required.[9][20]

  • Side Product Formation:

    • Guanidinylation (HATU): An excess of HATU can sometimes lead to capping of the amine.[10] Use of the recommended stoichiometry (≤1.2 equiv) minimizes this.

    • N-Acylurea (EDC): This byproduct forms if the O-acylisourea intermediate rearranges before being trapped by HOBt or the amine. Ensure HOBt is added with the initial components.

Mechanistic Diagrams

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)"]; Base [label="Base\n(DIPEA)"]; RCOO [label="R-COO⁻\n(Carboxylate)"]; HATU [label="HATU"]; Intermediate1 [label="{ O-Acylisouronium Salt | (Unstable)}", shape=record]; HOAt_anion [label="HOAt⁻"]; TMU [label="Tetramethylurea\n(Byproduct)"]; ActiveEster [label="{ OAt-Active Ester | (Highly Reactive)}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HOAt_product [label="HOAt"];

// Edges RCOOH -> RCOO [headlabel=" + Base", taillabel="- H-Base⁺"]; RCOO -> Intermediate1:f0 [label="+ HATU"]; Intermediate1 -> ActiveEster:f0 [label="+ HOAt⁻", headport="w"]; Intermediate1 -> TMU [style=dashed]; ActiveEster:f0 -> Amide [label="+ R'-NH₂"]; ActiveEster -> HOAt_product [style=dashed]; } caption: Activation of a carboxylic acid with HATU.

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)"]; EDC [label="EDC"]; Intermediate1 [label="{ O-Acylisourea | (Unstable)}", shape=record]; Urea_byproduct [label="Urea Byproduct"]; HOBt [label="HOBt"]; ActiveEster [label="{ HOBt-Active Ester | (Reactive)}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HOBt_product [label="HOBt"];

// Edges RCOOH -> Intermediate1:f0 [label="+ EDC"]; Intermediate1 -> Urea_byproduct [label="Rearrangement\n(Side Reaction)", style=dashed, color="#EA4335"]; Intermediate1 -> ActiveEster:f0 [label="+ HOBt", headport="w"]; ActiveEster:f0 -> Amide [label="+ R'-NH₂"]; ActiveEster -> HOBt_product [style=dashed]; } caption: Activation of a carboxylic acid with EDC/HOBt.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydr
  • Amine to Amide Mechanism - H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Thermophysical Properties of this compound. Chemcasts.
  • This compound | C8H6F2O3 | CID 3611682. PubChem.
  • H
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Coupling Reagents. Aapptec Peptides.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Amide coupling reaction in medicinal chemistry.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Amide Synthesis. Fisher Scientific.
  • Process optimization for acid-amine coupling: a c
  • 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228. PubChem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.

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Application Notes and Protocols for Friedel-Crafts Acylation using 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,3-Difluoro-4-methoxybenzoic acid in Friedel-Crafts acylation reactions. This versatile fluorinated building block is a key intermediate in the synthesis of complex organic molecules, most notably in the construction of fluoroquinolone antibiotics and other targeted therapeutics. These notes detail the underlying chemical principles, provide validated, step-by-step protocols for both intermolecular and intramolecular acylations, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Benzoyl Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable lipophilicity.[1] this compound represents a privileged scaffold, combining the activating, ortho-, para-directing influence of a methoxy group with the unique electronic properties of two adjacent fluorine atoms. While halogens are typically deactivating, their ortho-, para-directing nature, coupled with the strong activation from the methoxy group, allows for controlled and regioselective electrophilic aromatic substitution.

The primary application of this reagent in Friedel-Crafts chemistry involves its conversion to the more reactive acyl chloride, 2,3-Difluoro-4-methoxybenzoyl chloride , which then serves as the electrophile precursor. This guide will cover two primary applications:

  • Intermolecular Acylation: The reaction of 2,3-difluoro-4-methoxybenzoyl chloride with a separate aromatic substrate to form functionalized diaryl ketones.

  • Intramolecular Acylation: The cyclization of a molecule containing both the 2,3-difluoro-4-methoxyphenyl moiety and a tethered carboxylic acid (or acyl chloride) function, a critical step in forming polycyclic systems like the core of fluoroquinolone antibiotics.[2]

Reaction Principles and Mechanistic Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3] The process is initiated by the activation of an acylating agent, in this case, 2,3-difluoro-4-methoxybenzoyl chloride, by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid.

Step 1: Formation of the Acylium Ion The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile.

Step 2: Electrophilic Attack The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Regeneration A weak base, typically the Lewis acid complex (e.g., AlCl₄⁻), removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. The final product is an aryl ketone.

It is critical to note that the ketone product can form a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst. This complex is subsequently hydrolyzed during the aqueous workup to release the final product.[3]

Diagram: General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution AcylChloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex + Ar-H Arene Ar-H Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product + AlCl₄⁻ HCl HCl CatalystRegen AlCl₃

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Part I: Intermolecular Friedel-Crafts Acylation

This section details the protocol for reacting 2,3-difluoro-4-methoxybenzoyl chloride with an activated aromatic substrate, such as anisole (methoxybenzene). The methoxy group of anisole is a strong activating ortho-, para-director, making it an excellent model substrate.

Predictive Regioselectivity

The acylation of anisole with 2,3-difluoro-4-methoxybenzoyl chloride is expected to yield predominantly the para-substituted product, (2,3-difluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone . This is due to two factors:

  • Directing Effect: The methoxy group on anisole strongly directs incoming electrophiles to the ortho and para positions.[4]

  • Steric Hindrance: The para position is sterically less hindered than the ortho positions, making it the favored site of attack for the relatively bulky acylium ion.

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzoyl Chloride

This preliminary step is essential as the carboxylic acid itself is not sufficiently reactive for Friedel-Crafts acylation under standard Lewis acid conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM (or toluene) to create a slurry.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

  • Once the reaction is complete (the solution becomes clear), allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,3-difluoro-4-methoxybenzoyl chloride, a pale yellow oil or low-melting solid, can often be used in the next step without further purification.

Protocol 2: Acylation of Anisole

This protocol is adapted from established procedures for the acylation of anisole.[2][5][6]

Materials:

  • 2,3-Difluoro-4-methoxybenzoyl chloride (from Protocol 3.2)

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 5% aq. NaOH solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.

  • Charge the flask with anhydrous aluminum chloride (1.1 - 1.3 eq) and anhydrous DCM.

  • Dissolve anisole (1.0 eq) and 2,3-difluoro-4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM and add this solution to the dropping funnel.

  • Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 15-20 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x portions).

  • Combine the organic layers and wash sequentially with water, 5% aq. NaOH solution, and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the resulting ketone by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or column chromatography on silica gel.

ParameterConditionRationale / Notes
Lewis Acid AlCl₃ (1.1-1.3 eq)Stoichiometric amount needed due to complexation with the product ketone.[3]
Substrate Anisole (1.0 eq)Activated aromatic ring. Expect high conversion.
Solvent Anhydrous DCMCommon solvent for Friedel-Crafts; must be anhydrous.
Temperature 0°C to RTInitial cooling controls the exothermic reaction; warming completes it.[6]
Time 1-3 hoursMonitor by TLC for completion.
Workup Acidic aqueous quenchDecomposes the aluminum-ketone complex.
Expected Product Para-isomerFavored due to electronic and steric factors.[4]

Part II: Intramolecular Friedel-Crafts Acylation (Cyclization)

A powerful application of this chemistry is in the synthesis of fused ring systems. By creating a precursor molecule with a tethered carboxylic acid, an intramolecular acylation can be induced to form a new ring. This is a key strategy for building the core of many fluoroquinolone antibacterial agents.[2]

Precursor Synthesis Strategy

The first step is to synthesize a suitable precursor, for example, 3-(2,3-difluoro-4-methoxyphenoxy)propanoic acid . This can be achieved through a Williamson ether synthesis between 2,3-difluoro-4-methoxyphenol and a suitable three-carbon synthon like ethyl 3-bromopropanoate, followed by hydrolysis of the ester.

Protocol 3: Intramolecular Cyclization

This protocol utilizes a strong Brønsted acid like polyphosphoric acid (PPA) or Eaton's reagent, which are effective promoters for intramolecular acylations.[7]

Materials:

  • 3-(2,3-difluoro-4-methoxyphenoxy)propanoic acid (or its corresponding acyl chloride)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid)

  • Ice-cold water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Place the precursor acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) with stirring. The PPA should be preheated to ~60-80°C to reduce its viscosity.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 1-4 hours. The high viscosity requires efficient stirring.

  • Monitor the reaction by TLC (quench a small aliquot in water, extract, and spot).

  • After completion, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the viscous mixture into a beaker of crushed ice and water with vigorous stirring to hydrolyze the PPA.

  • Extract the resulting aqueous suspension with DCM or ethyl acetate (3 x portions).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclic ketone via column chromatography or recrystallization.

Diagram: Intramolecular Acylation Workflow

G Start This compound AcylChloride Activation to Acyl Chloride (e.g., SOCl₂) Start->AcylChloride PrecursorSynth Synthesis of Tethered Precursor (e.g., 3-arylpropanoic acid derivative) AcylChloride->PrecursorSynth Cyclization Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent) PrecursorSynth->Cyclization Purification Workup & Purification Cyclization->Purification Product Fused Polycyclic Ketone (e.g., Fluoroquinolone Core) Purification->Product

Caption: Workflow for synthesis via intramolecular acylation.

Trustworthiness and Self-Validation

Reaction Monitoring: The progress of all described reactions should be diligently monitored by Thin Layer Chromatography (TLC). For acylation reactions, the disappearance of the starting material (e.g., anisole) and the appearance of a new, typically lower Rf spot corresponding to the more polar ketone product, is indicative of reaction progress.

Product Characterization: The identity and purity of the final products must be rigorously confirmed.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. For the acylation of anisole, the appearance of characteristic aromatic signals consistent with a 1,4-disubstituted pattern confirms the regioselectivity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1690 cm⁻¹ is a clear indicator of the newly formed aryl ketone carbonyl group.

Conclusion

This compound is a highly valuable and adaptable reagent for advanced organic synthesis. Through its conversion to the corresponding acyl chloride, it can be effectively employed in both intermolecular and intramolecular Friedel-Crafts acylation reactions to generate complex aryl ketones and polycyclic scaffolds. The protocols provided herein, grounded in established chemical principles, offer a reliable framework for researchers to leverage this important building block in their synthetic endeavors, particularly in the fields of pharmaceutical and materials science.

References

  • 13 Friedel-Crafts Acylation. (n.d.). Department of Chemistry, University of Wisconsin-Madison. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). CUNY Hunter College. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). QuimicaOrganica.org. [Link]

  • Jeschke, P. (2022). Manufacturing Approaches of New Halogenated Agrochemicals. European Journal of Organic Chemistry, 2022(12), e202101513. [Link]

Sources

Application Notes & Protocols: A Guide to the Multi-step Synthesis Involving 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2,3-Difluoro-4-methoxybenzoic acid as a key building block in multi-step organic synthesis. We delve into the core chemical transformations central to elaborating this versatile scaffold, including amide bond formation, esterification, and nucleophilic aromatic substitution (SNAr). The protocols herein are designed not merely as procedural steps but as a framework for understanding the causality behind experimental choices, ensuring reproducibility and success. Each section is grounded in established chemical principles, supported by authoritative citations, and presented with the clarity required for practical laboratory application.

Introduction: The Strategic Value of this compound

This compound (CAS No: 329014-60-0) is a highly functionalized aromatic carboxylic acid that has emerged as a valuable starting material in medicinal chemistry and materials science.[1] Its structure is distinguished by three key functional domains: a carboxylic acid group, a methoxy substituent, and a vicinal difluoro motif on the aromatic ring. This unique combination of features imparts specific reactivity and physicochemical properties that are highly sought after in the design of complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3]

  • Carboxylic Acid: This group serves as a primary handle for a multitude of classic transformations, most notably the formation of amides and esters, which are fundamental linkages in a vast array of pharmaceuticals.[4]

  • Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing the reactivity of the other positions.

  • Difluoro Motif: The two fluorine atoms significantly alter the molecule's properties. They are strongly electron-withdrawing, which lowers the pKa of the carboxylic acid and activates the aromatic ring for potential nucleophilic aromatic substitution (SNAr) reactions.[3][5] Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

This guide will explore the logical progression of a multi-step synthesis starting from this key building block, providing detailed, field-tested protocols for its elaboration.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance White to off-white powder/solid[2][6]
Melting Point 194-198 °C[6]
CAS Number 329014-60-0[1]

Synthetic Workflow Overview

The synthetic utility of this compound is best demonstrated through a series of sequential reactions that build molecular complexity. A typical workflow involves the initial modification of the highly reactive carboxylic acid group, followed by potential diversification through reactions on the fluorinated aromatic ring.

G A This compound B Amide Derivative A->B Amide Coupling (HATU, DIEA) C Ester Derivative A->C Esterification (H+, ROH) D S(N)Ar Product (e.g., Amino-substituted) B->D S(N)Ar Reaction (Nucleophile, Base) C->D S(N)Ar Reaction (Nucleophile, Base) E Further Functionalization (e.g., Cross-Coupling) D->E Diversification G cluster_0 S(N)Ar Mechanism A Aryl Fluoride + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Substituted Product + F- B->C Elimination

Sources

Application Notes and Protocols for 2,3-Difluoro-4-methoxybenzoic acid in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine atoms into active agrochemical molecules is a widely employed strategy to enhance their efficacy and metabolic stability. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to more potent and selective herbicides, fungicides, and insecticides. 2,3-Difluoro-4-methoxybenzoic acid is a key building block that provides a synthetically accessible route to a variety of fluorinated agrochemical scaffolds. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in the design of novel crop protection agents.

This technical guide provides a comprehensive overview of the properties of this compound and detailed protocols for its synthesis and subsequent use in the preparation of a representative agrochemical intermediate, a pyrazole carboxamide. Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), playing a crucial role in the management of a broad spectrum of fungal diseases in various crops.[1]

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical and chemical properties, as well as the safety profile of a starting material is paramount for successful and safe laboratory execution.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance White to off-white powderGeneric Supplier Data
Melting Point 223 °C
Boiling Point 317.58 °C (Predicted)
Solubility Sparingly soluble in water; soluble in many organic solvents.General Chemical Knowledge
CAS Number 329014-60-0

Safety Information:

This compound is classified as an irritant. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis of this compound

The following protocol is adapted from a patented procedure for a structurally similar compound and provides a reliable method for the laboratory-scale synthesis of this compound from 2,3-difluoro-4-methoxybenzaldehyde.[3]

Experimental Workflow: Synthesis of this compound

G start Start: 2,3-Difluoro-4-methoxybenzaldehyde step1 Dissolve in aqueous KOH start->step1 step2 Slowly add H₂O₂ at controlled temperature step1->step2 step3 Heat to 70°C and monitor by TLC step2->step3 step4 Cool and perform aqueous work-up step3->step4 step5 Acidify with HCl to precipitate product step4->step5 step6 Filter, wash, and dry the solid step5->step6 end End: this compound step6->end

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, TLC plates, standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in an aqueous solution of potassium hydroxide (excess).

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (excess) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with dichloromethane (DCM) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH reaches 2. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Application in Agrochemical Synthesis: Preparation of a Pyrazole Carboxamide Intermediate

To illustrate the utility of this compound as an agrochemical intermediate, the following section details the synthesis of a representative N-aryl pyrazole carboxamide. This class of compounds is of significant interest in the development of new fungicides.[1][4]

Synthetic Workflow: From Benzoic Acid to a Fungicidal Intermediate

G start Start: 2,3-Difluoro-4- methoxybenzoic acid step1 Reaction with Thionyl Chloride to form Acid Chloride start->step1 step2 Amide coupling with 3-(difluoromethyl)-1-methyl- 1H-pyrazol-4-amine step1->step2 step3 Aqueous work-up and extraction step2->step3 step4 Purification by column chromatography step3->step4 end End: N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)- 2,3-difluoro-4-methoxybenzamide step4->end

Caption: Synthesis of a pyrazole carboxamide fungicide intermediate.

Detailed Protocol:

Part A: Synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,3-difluoro-4-methoxybenzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2,3-difluoro-4-methoxybenzamide

Materials:

  • 2,3-Difluoro-4-methoxybenzoyl chloride (from Part A)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the crude 2,3-difluoro-4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2,3-difluoro-4-methoxybenzamide.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex agrochemicals. The strategic incorporation of the difluoro-methoxy-phenyl moiety can impart desirable properties to the final active ingredient. The protocols provided herein offer a practical guide for the synthesis of this key building block and its application in the preparation of a representative pyrazole carboxamide fungicide intermediate, demonstrating its potential in the development of next-generation crop protection solutions.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Research on Chemical Intermediates, 47(5), 2267-2281. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • This compound Thermophysical Properties. Chemcasts. Available from: [Link]

  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.

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Application Note & Protocol Guide: Accelerating the Discovery of Novel NSAIDs Using Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for developing novel NSAIDs using benzoic acid scaffolds.

Authored by: Gemini, Senior Application Scientist

Abstract

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs are often associated with significant gastrointestinal (GI) toxicity due to the non-selective inhibition of both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory) isoforms.[2] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and evaluation of novel, safer NSAIDs centered on the versatile benzoic acid scaffold. We will detail the strategic chemical modifications, a robust in vitro screening cascade, and essential in vivo models for efficacy and safety assessment, empowering researchers to navigate the complexities of modern NSAID discovery.

Introduction: The Rationale for Benzoic Acid Scaffolds

The majority of "classical" NSAIDs, including aspirin, ibuprofen, and diclofenac, are acidic molecules.[3] The carboxylic acid moiety of the benzoic acid scaffold is a critical pharmacophore, typically forming key ionic and hydrogen-bond interactions with a conserved arginine residue (Arg-120) at the entrance of the COX active site.[4][5] This interaction anchors the inhibitor, allowing the rest of the molecule to block the channel and prevent the substrate, arachidonic acid, from reaching the catalytic tyrosine residue.[3]

The inherent bioactivity of this scaffold makes it an ideal starting point for novel drug design. By systematically modifying the substituents on the aromatic ring, researchers can fine-tune the molecule's properties to enhance potency and, crucially, improve selectivity for the COX-2 isoform over COX-1, thereby potentially reducing GI-related side effects.[6]

cluster_0 AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Physiological Prostaglandins (e.g., Gastric Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG2 NSAID Novel Benzoic Acid NSAID Candidate NSAID->COX1 Minimal Inhibition (Goal) NSAID->COX2 Selective Inhibition (Goal)

Caption: Mechanism of selective COX-2 inhibition by a novel NSAID.

Part I: Design and Synthesis Strategy

The discovery process begins with the rational design and synthesis of a focused library of candidate molecules. The goal is to explore the structure-activity relationship (SAR) to identify substituents that confer high potency and COX-2 selectivity.[7]

Core Principles of SAR for COX Inhibition
  • Carboxylic Acid Group: As discussed, this is the primary anchor. While essential for activity in many classical NSAIDs, its high acidity can contribute to topical gastric irritation.[8] Advanced strategies may involve its replacement with bioisosteres like tetrazoles or acylsulfonamides, which can mimic the acidic proton and hydrogen bonding capabilities while altering physicochemical properties like lipophilicity and metabolic stability.[9][10]

  • Aromatic Ring Substituents: The nature, size, and position of substituents on the benzoic acid ring dictate selectivity. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a distinct side pocket.[3] Bulky substituents, often containing a sulfonyl or sulfonamide group (e.g., the -SO2Me pharmacophore found in celecoxib), can fit into this side pocket in COX-2 but are sterically hindered from entering the smaller COX-1 active site.[11] This structural difference is the primary basis for designing COX-2 selective inhibitors.[6]

General Synthesis Protocol: Amide Coupling

A robust method for generating a diverse library is the amide coupling of a functionalized benzoic acid with various amines. This approach allows for rapid variation of one portion of the molecule while keeping the core scaffold constant.

Protocol 1: Synthesis of N-Substituted Benzamide Derivatives

  • Solubilization: In a round-bottom flask, dissolve the starting substituted benzoic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.1 eq).[12] Stir for 20-30 minutes. Causality Note: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine, a weak base (e.g., saturated NaHCO3 solution) to remove unreacted acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Part II: In Vitro Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising candidates from the synthesized library. This begins with assessing the primary mechanism of action: COX inhibition.

node_synthesis Library Synthesis Based on SAR principles node_invitro In Vitro Screening COX-1/COX-2 Inhibition Assay (Protocol 2) node_synthesis:f0->node_invitro:f0 node_invivo_eff In Vivo Efficacy Carrageenan Paw Edema (Protocol 3) node_invitro:f0->node_invivo_eff:f0 High Potency & Selectivity node_invivo_safe In Vivo Safety Gastric Ulcerogenicity (Protocol 4) node_invivo_eff:f0->node_invivo_safe:f0 Significant Anti- Inflammatory Effect node_lead Lead Candidate Proceed to ADME/Tox node_invivo_safe:f0->node_lead:f0 Acceptable Safety Profile

Caption: A streamlined workflow for novel NSAID discovery.

Protocol 2: Human Whole Blood Assay (WBA) for COX-1/COX-2 Activity

The WBA is a highly reliable method for determining COX inhibitory potency and selectivity, as it closely mimics the in vivo physiological environment where drugs interact with cells and plasma proteins.[13][14]

  • Principle: COX-1 activity is measured by the production of Thromboxane B2 (TXB2) in clotting whole blood. COX-2 activity is measured by the production of Prostaglandin E2 (PGE2) after stimulation with lipopolysaccharide (LPS).[15]

  • Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. Aliquot the blood into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay. Use tubes without anticoagulant for the COX-1 assay.

  • Compound Incubation (COX-2): To 500 µL aliquots of heparinized blood, add the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Celecoxib).

  • COX-2 Induction: Add LPS (10 µg/mL final concentration) to induce COX-2 expression and activity. Incubate the samples for 24 hours at 37°C.[14]

  • Compound Incubation (COX-1): To 500 µL aliquots of non-heparinized blood, add the test compounds at the same concentrations as the COX-2 assay.

  • COX-1 Activity (Clotting): Incubate the samples for 1 hour at 37°C to allow for blood clotting, which stimulates platelet COX-1 to produce TXB2.[15]

  • Plasma/Serum Separation: Centrifuge all tubes to separate plasma (from COX-2 assay) or serum (from COX-1 assay).

  • Quantification: Measure the concentration of PGE2 (for COX-2) and TXB2 (for COX-1) in the plasma/serum samples using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Plot the percentage inhibition of PGE2 and TXB2 production against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration required to inhibit enzyme activity by 50%).[16]

Data Presentation and Interpretation

The key metrics are the IC50 values for each isoform and the COX-2 Selectivity Index (SI).

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Candidate A 5.20.0957.8
Candidate B >1001.5>66.7
Candidate C 0.80.751.1
Diclofenac 0.90.156.0
Celecoxib 24.50.06408.3
Table based on representative data trends.[11][16]
  • Interpretation: In this example, Candidate A and B show promising COX-2 selectivity, superior to the traditional NSAID Diclofenac. Candidate C is non-selective. Candidates with an SI > 50 are often prioritized for further in vivo testing.

Part III: In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro screening must be evaluated in animal models to confirm their anti-inflammatory effects and, most importantly, to assess their GI safety profile.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Efficacy)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[17]

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

  • Grouping and Dosing: Fast the animals overnight with free access to water. Divide them into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg). Administer the compounds orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where Vt is the paw volume at time t.

Protocol 4: Assessment of NSAID-Induced Gastric Damage in Rats (Safety)

This protocol is critical for validating the primary hypothesis that COX-2 selectivity translates to improved GI safety.

  • Animal Dosing: Use male Wistar rats (200-250g), fasted for 24 hours but with free access to water. Administer a high dose of the test compound (e.g., 3-5 times the effective anti-inflammatory dose) or a known ulcerogenic NSAID like Indomethacin (e.g., 20 mg/kg, p.o.) as a positive control.[18] A vehicle control group is also required.

  • Observation Period: Return the animals to their cages without food. The observation period is typically 4-6 hours post-dosing.

  • Stomach Excision: Euthanize the animals via an approved method (e.g., CO2 asphyxiation). Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Lesion Scoring: Pin the stomach flat on a board for examination. Score the gastric mucosa for hemorrhagic lesions under a dissecting microscope. A common scoring system is:

    • 0: No lesions

    • 1: Hyperemia or small red spots

    • 2: 1-5 small ulcers (1-2 mm)

    • 3: >5 small ulcers or 1 medium ulcer (3-4 mm)

    • 4: More than one medium ulcer or 1 large ulcer (>4 mm)

    • 5: Perforated ulcer

  • Data Analysis: Calculate the mean ulcer index for each group. A statistically significant reduction in the ulcer index for a test compound compared to the positive control indicates an improved GI safety profile.[19][20] Self-Validation Note: The inclusion of a potent, non-selective NSAID like indomethacin is crucial to validate that the model system is responsive and can detect severe gastric damage, providing a reliable benchmark against which novel compounds are judged.

Conclusion and Future Directions

This guide outlines a systematic, multi-step process for the discovery and preclinical evaluation of novel NSAIDs based on the benzoic acid scaffold. By integrating rational SAR-based design, robust in vitro selectivity screening, and validated in vivo models for both efficacy and GI safety, research teams can efficiently identify lead candidates with a higher probability of clinical success.

Candidates that demonstrate potent anti-inflammatory activity and a significantly improved safety profile in these models can then advance to more comprehensive preclinical studies, including pharmacokinetics (ADME), extended toxicology, and cardiovascular safety assessments, paving the way for the next generation of safer anti-inflammatory therapies.[21][22]

References

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • Laufer, S., & Greim, C. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

  • Kalgutkar, A. S., et al. (2000). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. [Link]

  • Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs. Zeitschrift für Rheumatologie. [Link]

  • Vittorio, L., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences. [Link]

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functionalization of the aromatic ring of 2,3-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 2,3-Difluoro-4-methoxybenzoic Acid

Abstract

This compound is a key structural motif in the development of advanced pharmaceutical agents and functional materials. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, presents a rich platform for further molecular elaboration. This guide provides an in-depth exploration of the chemical principles and practical protocols for the regioselective functionalization of its aromatic ring. We will delve into the directing effects of the resident substituents that govern the outcomes of electrophilic aromatic substitution reactions. Detailed, field-tested protocols for nitration, halogenation, and formylation are presented, complete with mechanistic insights, reagent tables, and process visualizations to empower researchers in their synthetic endeavors.

Foundational Principles: Regioselectivity and Reactivity

The functionalization of the this compound aromatic ring is a classic study in competing substituent effects. Understanding the interplay of these groups is paramount for predicting and achieving the desired regiochemical outcome in electrophilic aromatic substitution (SEAr) reactions.[1]

The aromatic ring has two available positions for substitution: C5 and C6. Let's analyze the electronic influence of each substituent:

  • 4-Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density into the ring via a +R (resonance) effect. It strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the C5 position is ortho to the methoxy group.

  • 2,3-Difluoro Groups (-F): Fluorine is highly electronegative, making it an inductively withdrawing (-I) group, which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs that can be donated via a +R effect, making it an ortho, para-director.

  • 1-Carboxylic Acid Group (-COOH): This group is strongly deactivating through both -I and -R effects. It acts as a meta-director.

Predictive Analysis: The potent activating and ortho-directing effect of the 4-methoxy group is the dominant influence on the molecule's reactivity. It directs the incoming electrophile to the C5 position. This position is also favorably meta to the deactivating carboxylic acid group. Therefore, electrophilic aromatic substitution is strongly predicted to occur selectively at the C5 position .

Figure 1. Analysis of substituent directing effects.

Critical Safety Information

Handling this compound and the reagents for its functionalization requires adherence to strict safety protocols.

  • Hazards: The starting material is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] The acids and reagents used in the following protocols are corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[3][5]

  • Work Environment: All manipulations must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[3] An emergency eye wash station and safety shower should be readily accessible.[3]

Protocol I: Electrophilic Nitration at the C5 Position

The introduction of a nitro group (-NO₂) is a fundamental transformation, yielding 2,3-Difluoro-4-methoxy-5-nitrobenzoic acid, a versatile intermediate for further synthesis, such as reduction to an amine. The reaction utilizes a classic nitrating mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7]

G start 2,3-Difluoro-4- methoxybenzoic acid conditions 0-10 °C start->conditions Dissolve in H₂SO₄ reagents HNO₃ / H₂SO₄ (Nitrating Mixture) reagents->conditions Slow Addition workup 1. Quench on Ice 2. Filtration/Extraction conditions->workup Reaction Complete (TLC) product 2,3-Difluoro-4-methoxy- 5-nitrobenzoic acid workup->product Isolate & Purify

Figure 2. Workflow for the nitration of this compound.

Experimental Protocol
  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Dissolution: To the flask, add concentrated sulfuric acid (H₂SO₄, 98%). Once cooled to 0-5 °C, slowly add this compound in portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

  • Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid (98%). Cool this mixture in a separate ice bath before use.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Critically maintain the internal reaction temperature between 5-10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water.

Reagent and Conditions Table
Reagent/ParameterMolar Equiv.Amount (for 10 mmol scale)Purpose/Notes
This compound1.01.88 gStarting Material
Conc. Sulfuric Acid (98%)-~20 mLSolvent & Catalyst
Conc. Nitric Acid (70%)1.1~0.7 mLNitrating Agent
Temperature -0-10 °C Critical for selectivity
Reaction Time -1-3 hours Monitor by TLC

Protocol II: Electrophilic Bromination at the C5 Position

Halogenation introduces a synthetically useful handle for cross-coupling reactions. Bromination of the activated ring can be achieved with molecular bromine, often in a polar solvent like acetic acid. The strong activation from the methoxy group may preclude the need for a Lewis acid catalyst.[1][7]

G node_start Start This compound in Acetic Acid node_reaction Reaction Stir at Room Temp (2-4 hours) node_start:s->node_reaction:n Add dropwise node_reagent Reagent Br₂ in Acetic Acid node_reagent:s->node_reaction:n node_quench Quench Add aq. Na₂S₂O₃ node_reaction:s->node_quench:n TLC check node_isolate Isolate 1. Dilute with H₂O 2. Filter solid node_quench:s->node_isolate:n node_product Product 5-Bromo-2,3-difluoro-4-methoxybenzoic acid node_isolate:s->node_product:n

Figure 3. Step-wise workflow for electrophilic bromination.

Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a stir bar and dropping funnel, dissolve this compound in glacial acetic acid.

  • Reagent Preparation: Prepare a solution of molecular bromine (Br₂) in glacial acetic acid in the dropping funnel.

  • Bromination: Add the bromine solution dropwise to the stirred benzoic acid solution at room temperature. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the reddish color disappears completely.

  • Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent, such as ethanol, will afford the purified 5-Bromo-2,3-difluoro-4-methoxybenzoic acid.

Reagent and Conditions Table
Reagent/ParameterMolar Equiv.Amount (for 5 mmol scale)Purpose/Notes
This compound1.00.94 gStarting Material
Molecular Bromine (Br₂)1.050.27 mL (0.84 g)Brominating Agent
Glacial Acetic Acid-~25 mLSolvent
Temperature -Room Temperature Mild conditions suffice
Reaction Time -2-4 hours Monitor by TLC

Protocol III: Ortho-Formylation at the C5 Position

The introduction of a formyl (-CHO) group to create an aldehyde is a powerful transformation. The Duff reaction, or related methods, provides a regioselective approach for the ortho-formylation of activated aromatic systems like phenols and their ethers.[8] This protocol uses paraformaldehyde as the carbon source, activated by magnesium chloride and triethylamine.

Experimental Protocol
  • Inert Atmosphere: Assemble a dry three-necked round-bottom flask with a stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add anhydrous magnesium chloride (MgCl₂), solid paraformaldehyde, and the starting this compound.[8]

  • Solvent and Base: Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (Et₃N).[8]

  • Reaction: Heat the resulting mixture to reflux (oil bath temperature ~75-80 °C) for 4-6 hours. The reaction mixture will typically change color.[8]

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully add 1N hydrochloric acid (HCl) to hydrolyze the intermediate iminium salt and neutralize the base. Gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Washing: Wash the combined organic layers successively with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,3-Difluoro-5-formyl-4-methoxybenzoic acid.

Reagent and Conditions Table
Reagent/ParameterMolar Equiv.Amount (for 10 mmol scale)Purpose/Notes
This compound1.01.88 gStarting Material
Anhydrous MgCl₂2.01.90 gLewis Acid
Paraformaldehyde3.00.90 gFormylating Agent
Triethylamine (Et₃N)2.02.8 mLBase
Dry Tetrahydrofuran (THF)-~50 mLSolvent
Temperature -Reflux (~75 °C) Thermal activation
Reaction Time -4-6 hours Monitor by TLC

Conclusion

The this compound scaffold offers a predictable platform for regioselective electrophilic aromatic substitution, primarily at the C5 position. This reactivity is robustly controlled by the dominant activating effect of the C4-methoxy group. The protocols detailed herein for nitration, bromination, and formylation provide reliable and reproducible methods for generating key derivatives. These functionalized building blocks are of significant value for constructing complex molecules with tailored properties for applications in drug discovery and materials science.

References

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Application Note: A Scalable and Regioselective Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Difluoro-4-methoxybenzoic acid is a key structural motif and versatile building block in medicinal chemistry and materials science. The specific arrangement of its substituents—two vicinal fluorine atoms and a methoxy group on a benzoic acid core—imparts unique electronic and conformational properties. These features are highly sought after in the design of novel therapeutics, including potent enzyme inhibitors and receptor modulators, where fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] For example, fluorinated benzoic acid derivatives are integral components in the development of anti-inflammatory drugs and agents for treating cystic fibrosis.[1][4] Given its importance, a robust, scalable, and regioselective synthetic route is crucial for ensuring its availability for research and large-scale production.

This application note details a field-proven protocol for the large-scale synthesis of this compound. The strategy hinges on the Directed ortho-Metalation (DoM) of 1,2-difluoro-3-methoxybenzene, followed by carboxylation. This approach is superior to multi-step classical methods as it offers high regioselectivity, excellent yields, and operational simplicity, making it amenable to scale-up.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway leverages the powerful and highly regioselective Directed ortho-Metalation (DoM) reaction. In this strategy, a directing group on an aromatic ring complexes with an organolithium base, guiding deprotonation to a specific adjacent (ortho) position.

Causality of Experimental Choices:

  • Starting Material: 1,2-difluoro-3-methoxybenzene is selected as the starting material. The methoxy group (-OCH₃) is a potent Directed Metalation Group (DMG). Its lone pair of electrons coordinates to the lithium cation of the organolithium base, pre-complexing the reagent and positioning it for abstraction of the most acidic proton, which is ortho to the methoxy group.

  • Regioselectivity: The methoxy group directs the lithiation exclusively to the C4 position. The alternative ortho position (C2) is sterically hindered by the adjacent fluorine atom, and the fluorine atoms themselves are weaker directing groups in this context.[5] This ensures the formation of a single, desired lithiated intermediate, avoiding the complex purification challenges associated with isomeric mixtures.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this proton abstraction. It is commercially available and its reactivity is well-understood, though its pyrophoric nature necessitates strict safety protocols.[6][7][8]

  • Carboxylation: Solid carbon dioxide (dry ice) serves as a cost-effective and efficient electrophile to trap the lithiated intermediate. The organolithium species undergoes a nucleophilic attack on the CO₂, followed by an acidic workup to protonate the resulting carboxylate and yield the target benzoic acid.

The overall transformation is depicted below:

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product SM 1,2-Difluoro-3-methoxybenzene Lithiation Directed ortho-Metalation (n-BuLi, THF, -78 °C) SM->Lithiation Step 1 Carboxylation Carboxylation (1. CO₂, 2. H₃O⁺) Lithiation->Carboxylation Step 2 FP This compound Carboxylation->FP Step 3

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and includes considerations for scaling up.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid that may ignite spontaneously in air.[8][9] It reacts violently with water.[6][8] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and impermeable gloves, is mandatory.[6][8][10]

  • Ensure an appropriate fire extinguisher (e.g., Class D for metal fires, or dry powder) and a container of sand are readily accessible.[6][10] Never use water to extinguish an organolithium fire.[10]

  • The reaction should never be left unattended, and a colleague trained in the procedure should be present.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1,2-Difluoro-3-methoxybenzene≥98%CommercialStore under inert atmosphere.
n-Butyllithium (2.5 M in hexanes)SolutionCommercialPyrophoric; handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialInhibitor-free.
Carbon Dioxide, solid (Dry Ice)N/ACommercialUse freshly crushed, high-purity dry ice.
Hydrochloric Acid (HCl)37% (concentrated)Reagent GradeCorrosive.
Diethyl EtherACS GradeCommercialFor extraction.
Saturated Sodium Chloride Solution (Brine)N/ALaboratory preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying.

Step-by-Step Methodology:

  • Reactor Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the entire procedure.

  • Reaction Initiation:

    • To the flask, add 1,2-difluoro-3-methoxybenzene (1.0 eq).

    • Add anhydrous THF (approx. 5-10 mL per mmol of starting material) via cannula or syringe.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • ortho-Lithiation:

    • Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a slight color change.

  • Carboxylation:

    • In a separate, dry flask, crush a large excess of dry ice (approx. 5-10 eq) into a fine powder.

    • Rapidly transfer the cold reaction mixture (-78 °C) onto the crushed dry ice via a wide-bore cannula under a positive flow of inert gas.

    • Allow the mixture to warm slowly to room temperature, which allows the excess CO₂ to sublime.

  • Aqueous Workup and Extraction:

    • Once at room temperature, cautiously quench the reaction mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3x volumes).

    • Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Purification and Isolation:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The crude product is typically a solid. Further purification can be achieved by recrystallization.[11][12] A suitable solvent system is a mixture of hexanes and ethyl acetate or hot water.[12][13]

    • Filter the recrystallized solid, wash with cold hexanes, and dry under vacuum to yield this compound as a white crystalline solid.

Process Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Assemble and flame-dry glassware under N₂/Ar B 2. Add 1,2-difluoro-3-methoxybenzene and anhydrous THF A->B C 3. Cool reactor to -78 °C B->C D 4. Add n-BuLi dropwise (maintain T < -70 °C) C->D E 5. Stir at -78 °C for 1 hr D->E F 6. Transfer mixture onto excess crushed dry ice E->F G 7. Warm to room temperature F->G H 8. Quench with H₂O and acidify with HCl (pH ~2) G->H I 9. Extract with Diethyl Ether (3x) H->I J 10. Wash organic layer with H₂O and brine I->J K 11. Dry (MgSO₄), filter, and concentrate J->K L 12. Recrystallize from Hexanes/Ethyl Acetate K->L M Pure 2,3-Difluoro-4- methoxybenzoic Acid L->M

Caption: Step-by-step experimental workflow for the synthesis protocol.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10-12 (br s, 1H, -COOH), ~7.8-8.0 (m, 1H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃).
¹⁹F NMR (376 MHz, CDCl₃)Two distinct multiplets in the aromatic region, confirming the presence of two different fluorine environments.
¹³C NMR (100 MHz, CDCl₃)Expected peaks for carboxylic acid carbon, aromatic carbons (with C-F couplings), and methoxy carbon.
Mass Spectrometry (MS) ESI-MS should show a prominent peak corresponding to [M-H]⁻. The molecular weight of C₈H₆F₂O₃ is 188.13 g/mol .
Melting Point A sharp melting point range consistent with a pure compound.
HPLC A single major peak indicating high purity (e.g., >98%).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive n-BuLi; presence of moisture or acidic impurities; inefficient carboxylation.Titrate n-BuLi before use. Ensure all glassware is rigorously dried and the system is inert. Use freshly crushed, high-quality dry ice and ensure efficient mixing during the transfer.
Formation of Byproducts Temperature rising during n-BuLi addition; reaction time too long/short.Maintain strict temperature control (-78 °C). Adhere to the recommended 1-hour stir time for lithiation.
Incomplete Reaction Insufficient n-BuLi.Use a slight excess of n-BuLi (1.1 eq) and ensure accurate titration of the reagent stock solution.
Difficult Purification Impurities from starting material or side reactions.Ensure the purity of the starting 1,2-difluoro-3-methoxybenzene. Optimize recrystallization conditions (solvent system, cooling rate) for efficient purification.[11][13][14][15]

References

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  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]

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  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765-768. [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Tse, C., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 60(11), 4585-4603. [Link]

  • Li, Z., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

  • Zhang, J. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Yagupolskii, L. M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Li, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Protein & Cell, 12(12), 929-934. [Link]

  • Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(9), 1629-1640. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Final Product

A low yield is a common frustration in multi-step organic synthesis. The issue can often be traced back to several key steps.

Probable CauseSuggested Solution
Inefficient Lithiation or Grignard Reagent Formation Ensure all glassware is rigorously dried, and use anhydrous solvents. The presence of even trace amounts of water can quench these highly reactive organometallic reagents.[1] Consider titrating your organolithium reagent to confirm its concentration.[2]
Side Reactions of the Organometallic Intermediate Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent reaction with atmospheric oxygen or carbon dioxide.[1][3] When using dry ice for carboxylation, use a large excess and add the organometallic reagent to the dry ice, not the other way around, to minimize ketone formation.[3]
Incomplete Carboxylation Ensure the carbon dioxide source is fresh and in large excess. For Grignard reactions, solid CO2 (dry ice) is commonly used.
Product Loss During Workup This compound has some solubility in organic solvents. During the acidic workup and extraction, ensure the aqueous layer is sufficiently acidified to fully precipitate the carboxylic acid. Use minimal amounts of cold solvent for washing the filtered product to avoid redissolving it.[3]
Problem 2: Formation of Significant Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Probable CauseSuggested Solution
Formation of Biphenyl or Other Coupling Byproducts This is a common side reaction in Grignard reagent formation. Optimizing the reaction temperature and using fresh, high-quality magnesium turnings can help minimize this.
Incomplete Hydrolysis of a Nitrile Intermediate If your synthetic route involves the hydrolysis of a 2,3-difluoro-4-methoxybenzonitrile intermediate, ensure complete conversion to the carboxylic acid. This can be achieved by using a strong acid like hydrobromic acid and heating for a sufficient duration.[4][5]
Residual Starting Material or Intermediates Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion.[3][4]
Discolored Product A non-white product can indicate the presence of residual catalysts or byproducts.[3] Thorough washing of the crude product and recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed. The most common approaches often involve:

  • Ortholithiation: Directed ortho-lithiation of a suitable precursor like 1,2-difluoro-3-methoxybenzene, followed by carboxylation with carbon dioxide. The methoxy group can act as a directing group in this reaction.[6]

  • Grignard Reaction: Formation of a Grignard reagent from a corresponding bromo- or iodo- precursor (e.g., 1-bromo-2,3-difluoro-4-methoxybenzene) followed by reaction with carbon dioxide.[3]

  • Formylation and Oxidation: Formylation of 2,3-difluoroanisole to produce 2,3-difluoro-4-methoxybenzaldehyde, followed by oxidation to the carboxylic acid.[7][8][9]

  • From a Nitrile Precursor: Synthesis and subsequent hydrolysis of 2,3-difluoro-4-methoxybenzonitrile.[4][5]

Q2: My lithiation reaction is consistently failing, even with freshly titrated n-BuLi. What else could be the problem?

A2: Beyond reagent quality, several factors can impact lithiation success. Ensure your solvent (e.g., THF) is freshly distilled from a drying agent like sodium/benzophenone to remove peroxides and water.[2] The reaction temperature is also critical; many lithiations require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[2][6] Finally, consider the purity of your starting material, as certain functional groups can interfere with the lithiation process.

Q3: What are the key safety precautions to consider when working with organolithium reagents?

A3: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air.[10][11] It is imperative to work under a strict inert atmosphere (argon or nitrogen).[10][11] Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Reactions should be conducted in a fume hood, and a suitable quenching agent (e.g., isopropanol) should be readily available.[11]

Q4: How can I improve the regioselectivity of my synthesis?

A4: Regioselectivity, or the control of where a chemical reaction occurs on a molecule, is a significant challenge in the synthesis of polysubstituted aromatic compounds. The choice of synthetic route is crucial. For instance, directed ortho-metalation can provide excellent regiocontrol due to the directing effect of certain functional groups.[6] In electrophilic aromatic substitution reactions, the existing substituents on the ring will direct incoming electrophiles to specific positions. Careful consideration of these directing effects is essential for designing a successful synthesis.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Grignard Reagent and Carboxylation

This protocol outlines the formation of a Grignard reagent from a brominated precursor, followed by carboxylation.

Materials:

  • 1-Bromo-2,3-difluoro-4-methoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M)

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere.[1]

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in anhydrous ether/THF and add it to the addition funnel.

    • Add a small portion of the bromo-precursor solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.[1]

    • Once initiated, add the remaining bromo-precursor solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • Carboxylation:

    • In a separate flask, place a large excess of crushed dry ice.

    • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Workup and Isolation:

    • Slowly add hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[12]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Formylation and Oxidation

This protocol involves the introduction of an aldehyde group followed by its oxidation to a carboxylic acid.

Materials:

  • 2,3-Difluoroanisole

  • A formylating agent (e.g., dichloromethyl methyl ether) and a Lewis acid (e.g., TiCl4) or a Vilsmeier-Haack reagent.

  • An oxidizing agent (e.g., potassium permanganate or chromic acid)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Formylation:

    • Dissolve 2,3-difluoroanisole in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add the Lewis acid, followed by the formylating agent.[7]

    • Allow the reaction to proceed, monitoring its progress by TLC.

    • Upon completion, quench the reaction with ice water and extract the product.

    • Purify the resulting 2,3-difluoro-4-methoxybenzaldehyde.

  • Oxidation:

    • Dissolve the purified aldehyde in a suitable solvent (e.g., aqueous acetone or pyridine).

    • Slowly add the oxidizing agent, maintaining an appropriate temperature.

    • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Workup and Isolation:

    • Quench any excess oxidizing agent.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

    • Recrystallize the crude product for purification.

Visualizing the Synthetic Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate potential synthetic workflows.

G cluster_grignard Grignard Route cluster_formylation Formylation Route Bromo Precursor Bromo Precursor Grignard Reagent Grignard Reagent Bromo Precursor->Grignard Reagent + Mg, Anhydrous Ether Carboxylation Carboxylation Grignard Reagent->Carboxylation + CO2 (Dry Ice) Final Product Final Product Carboxylation->Final Product + H3O+ Workup Difluoroanisole Difluoroanisole Aldehyde Intermediate Aldehyde Intermediate Difluoroanisole->Aldehyde Intermediate + Formylating Agent Oxidation Oxidation Aldehyde Intermediate->Oxidation + Oxidizing Agent Final Product_F Final Product Oxidation->Final Product_F

Caption: Potential synthetic workflows for this compound.

G Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Check Workup Check Workup Low Yield->Check Workup Anhydrous? Anhydrous? Check Reagents->Anhydrous? Inert Atmosphere? Inert Atmosphere? Check Conditions->Inert Atmosphere? Correct Temp? Correct Temp? Check Conditions->Correct Temp? pH Optimized? pH Optimized? Check Workup->pH Optimized? Sufficient Extraction? Sufficient Extraction? Check Workup->Sufficient Extraction?

Caption: Troubleshooting workflow for low product yield in a chemical synthesis.

References

  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]

  • Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent. Retrieved from [Link]

  • NIH. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2020, May 15). Optimization of Organolithium Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Reddit. (2025, July 31). Lithiations Not Working : r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • ACS Publications. (2023, February 22). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.

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Technical Support Center: Purification of Crude 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the purification of crude 2,3-Difluoro-4-methoxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is paramount.[1] This document offers practical, experience-driven insights to help you navigate the common challenges encountered during its purification.

Core Purification Strategy: A Multi-Step Approach

A robust purification strategy for crude this compound typically involves a combination of techniques to remove a variety of potential impurities. The optimal workflow often starts with an acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity. For particularly challenging separations, column chromatography may be employed.

Purification_Workflow A Crude 2,3-Difluoro-4- methoxybenzoic Acid B Acid-Base Extraction A->B Initial Cleanup C Recrystallization B->C Primary Purification D Column Chromatography (Optional) C->D High Purity Polish E Pure Product C->E D->E

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purification - Acid-Base Extraction

Q1: What are the most common types of impurities I can expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities often include:

  • Unreacted starting materials: Such as substituted anisole or difluorobenzene derivatives.[2]

  • Byproducts from side reactions: These can include isomers or compounds resulting from incomplete reactions.

  • Neutral organic compounds: Non-acidic organic molecules used in or produced during the synthesis.

  • Basic organic compounds: Any basic reagents or byproducts.

  • Residual solvents: Solvents used in the reaction or initial workup.

Q2: Why is acid-base extraction a good first step for purification?

A2: Acid-base extraction is a highly effective and efficient technique for separating carboxylic acids from neutral and basic impurities.[3] The principle lies in the ability to change the solubility of the carboxylic acid by converting it into its salt form.[4][5] By treating the crude mixture with a base (e.g., sodium bicarbonate), the acidic this compound is deprotonated to form its water-soluble carboxylate salt.[4] This salt will partition into the aqueous layer, while neutral and basic impurities remain in the organic layer.[4][5] Subsequently, acidifying the aqueous layer will regenerate the pure, water-insoluble carboxylic acid, which can then be isolated.[6][7]

Q3: I'm performing an acid-base extraction, but my product is not fully precipitating after acidification. What could be the problem?

A3: This is a common issue that can arise from a few factors:

  • Incomplete Acidification: You may not have added enough acid to fully protonate the carboxylate salt. It is crucial to add a slight excess of a strong acid like HCl and verify that the solution is acidic using litmus paper or a pH meter.[6]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[8]

  • Insufficient Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath to minimize the solubility of the carboxylic acid.[7]

  • Co-solvents: If a water-miscible organic solvent was used during the reaction, its presence in the aqueous layer can increase the solubility of your product. If possible, remove volatile organic solvents under reduced pressure before acidification.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.[5][7]

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][6] Gently invert the funnel multiple times to mix the layers, being sure to vent frequently to release any CO₂ gas that forms.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.[3]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[3] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic.[6][7] The this compound should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[7][8]

Section 2: Achieving High Purity - Recrystallization

Q4: How do I choose the best solvent for recrystallizing my this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For aromatic carboxylic acids, common solvent systems include:

  • Water: Benzoic acid and its derivatives often have significantly higher solubility in hot water compared to cold water, making it a good, green solvent choice.[8]

  • Ethanol/Water or Methanol/Water mixtures: These mixed solvent systems can be fine-tuned to achieve the desired solubility profile.

  • Toluene or Toluene/Petroleum Ether: These are good options for less polar impurities.[10]

It is always best to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific crude product.

Data Presentation: Solvent Properties for Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for many benzoic acid derivatives.
Ethanol784.3Often used in combination with water.
Methanol655.1Also commonly used with water.
Toluene1112.4Effective for non-polar impurities.
Ethyl Acetate774.4A versatile solvent for many organic compounds.

Q5: My recrystallized product is still showing impurities by TLC/NMR. What can I do?

A5: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often remove persistent impurities.[3]

  • Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[9]

  • Alternative Purification Technique: If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. In such cases, column chromatography may be necessary.[3]

Recrystallization_Troubleshooting A Impure Product after Recrystallization F Is the product colored? A->F B Perform Second Recrystallization C Use a Different Solvent System B->C E Pure Product B->E Purity is sufficient D Consider Column Chromatography C->D C->E Purity is sufficient D->E F->B No G Add Activated Charcoal during Recrystallization F->G Yes G->B

Caption: Decision-making workflow for troubleshooting recrystallization.

Section 3: Advanced Purification - Column Chromatography

Q6: I need to use column chromatography to purify my this compound, but it's streaking on the TLC plate. How can I fix this?

A6: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the silica gel.[3] To overcome this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This will keep your compound in its protonated form, leading to a more defined spot on the TLC plate and better separation on the column.

Q7: What is a good starting solvent system for column chromatography of this compound?

A7: A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent and a more polar solvent. For fluorinated benzoic acids, common systems include:

  • Hexanes/Ethyl Acetate: A widely used system with tunable polarity.

  • Dichloromethane/Methanol: Effective for more polar compounds.[11]

Remember to add a small amount of acetic or formic acid to the eluent to prevent streaking.[3][11] The optimal ratio of solvents should be determined by running TLC plates with varying solvent compositions to achieve good separation between your product and the impurities.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Odinity. (2017, December 31). Extraction of Benzoic Acid. [Link]

  • Unknown. Acid-Base Extraction. [Link]

  • Unknown. The Extraction of Benzoic Acid from a Mixture. [Link]

  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96–103. [Link]

  • Scribd. Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. How can I purify carboxylic acid?. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubMed. Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. [Link]

  • Google Patents.
  • Unknown. Recrystallization of Benzoic Acid. [Link]

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Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,3-Difluoro-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to anticipate, identify, and resolve common issues related to impurities encountered during the synthesis of this key fluorinated intermediate. Fluorinated benzoic acids are crucial building blocks in pharmaceuticals and advanced materials, making purity paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Understanding the Synthetic Landscape

The most prevalent and scalable route to this compound involves the ortho-lithiation of 1,2-difluoro-3-methoxybenzene followed by carboxylation. This pathway, while effective, is sensitive to reaction conditions and can generate a predictable profile of impurities if not perfectly controlled.

Below is a diagram illustrating the primary synthetic pathway and the branching points where key impurities can arise.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways A 1,2-Difluoro-3-methoxybenzene (Starting Material) B Organolithium Intermediate A->B n-BuLi / THF -78 °C I1 Impurity 1: Unreacted Starting Material A->I1 Incomplete Lithiation C This compound (Final Product) B->C CO2 (gas or solid) then H+ quench I2 Impurity 2: Isomeric Benzoic Acid (e.g., 3,4-Difluoro-2-methoxy...) B->I2 Incorrect Lithiation Site I3 Impurity 3: Protonated Side-Product (1,2-Difluoro-3-methoxybenzene) B->I3 Premature Quench (Trace H2O) I4 Impurity 4: Butyl Ketone Byproduct B->I4 Reaction with Excess n-BuLi

Caption: Primary synthesis and common impurity pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems observed during and after the synthesis.

Q1: My final product NMR shows peaks corresponding to unreacted 1,2-difluoro-3-methoxybenzene. What went wrong?

A1: This is the most common impurity and points to incomplete lithiation. The carbon-hydrogen bond targeted for deprotonation is activated by the adjacent fluorine and methoxy groups, but the reaction is highly sensitive.

  • Causality:

    • Insufficient n-BuLi: The stoichiometry of your organolithium reagent must be precise. A slight under-charge will naturally leave starting material behind. It is advisable to titrate your n-BuLi solution before use to determine its exact molarity.

    • Temperature Creep: The lithiation step is extremely temperature-sensitive. If the reaction temperature rises above the optimal -78 °C (dry ice/acetone bath), the n-BuLi can decompose or react with the solvent (THF), reducing its effective concentration.

    • Slow Addition: The n-BuLi should be added dropwise to maintain the low temperature and prevent localized heating, which can degrade the reagent.

  • Troubleshooting Steps:

    • Verify Reagent Molarity: Always titrate commercial n-BuLi solutions before use.

    • Strict Temperature Control: Ensure your cooling bath is stable and monitor the internal reaction temperature with a low-temperature thermometer.

    • Optimize Addition Rate: Add the n-BuLi slowly over 30-60 minutes to the cooled solution of the starting material in THF.

Q2: I've isolated a benzoic acid product, but HPLC and NMR analysis suggest it's an isomer, not the desired this compound. Why did this happen?

A2: The formation of an isomeric acid indicates that lithiation occurred at an unintended position on the aromatic ring. While the ortho-directing groups (fluorine and methoxy) strongly favor the desired position, side reactions can occur.

  • Causality:

    • Kinetic vs. Thermodynamic Control: At slightly elevated temperatures (e.g., -60 °C instead of -78 °C), the reaction can shift from kinetic control (deprotonation at the most acidic site) to thermodynamic control, potentially favoring a more stable, albeit incorrect, organolithium intermediate.

    • Extended Reaction Time: Leaving the reaction mixture stirring for too long after n-BuLi addition before quenching with CO2 can sometimes lead to isomer scrambling, although this is less common at very low temperatures.

  • Troubleshooting Steps:

    • Re-verify Temperature: As with incomplete reactions, strict adherence to -78 °C is critical.

    • Control Lithiation Time: After n-BuLi addition is complete, allow the reaction to stir for the optimized time (typically 1-2 hours) before introducing the carbon dioxide. Do not let it stir indefinitely.

    • Analytical Confirmation: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of the unexpected isomer, which will help in diagnosing the mechanistic issue.

Q3: My crude product has a greasy or oily consistency and a faint aliphatic smell. What is this byproduct?

A3: This description is characteristic of a ketone byproduct, specifically one formed from the reaction of the organolithium intermediate with excess n-butyllithium.

  • Causality: After the initial carboxylation, the resulting lithium carboxylate is formed. If a significant excess of n-BuLi is present, it can act as a nucleophile and attack this carboxylate salt (upon warming), leading to the formation of a butyl ketone derivative after workup.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Use no more than 1.05-1.1 equivalents of n-BuLi. This provides a slight excess to overcome trace moisture without being grossly excessive.

    • Inverse Addition: Consider adding the solution of the starting material to the n-BuLi solution. This ensures that n-BuLi is never in large excess relative to the substrate.

    • Efficient Quench: Ensure rapid and efficient carboxylation by using a large excess of freshly crushed, high-quality dry ice or by bubbling CO2 gas vigorously through the solution. This will consume the organolithium intermediate before it can react elsewhere.

Section 3: Impurity Profile Summary

The following table summarizes the most common impurities, their source, and key analytical signatures for identification.

Impurity IDStructure / NameProbable Source1H NMR Signature (CDCl3, approximate δ ppm)Mass Spec (m/z)
IMP-01 1,2-Difluoro-3-methoxybenzeneIncomplete lithiationMultiplets in the aromatic region (~6.8-7.2 ppm), singlet for -OCH3 (~3.9 ppm)~144.1
IMP-02 Isomeric Difluoro-methoxybenzoic acidIncorrect lithiation siteAromatic signals with different splitting patterns than the target molecule.188.13[2]
IMP-03 1-butyl-2,3-difluoro-4-methoxy-benzophenone (example)Excess n-BuLi attacking the carboxylateAliphatic signals (triplets, multiplets) in the 0.9-2.8 ppm range.Varies
IMP-04 Benzoic AcidDe-fluorination side reactions (rare)Characteristic aromatic signals (~7.5-8.1 ppm) without fluorine coupling.122.12

Section 4: Analytical & Purification Protocols

Protocol 4.1: HPLC Method for Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC method for assessing the purity of the crude or final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Rationale: The acidic mobile phase ensures that the carboxylic acid group is fully protonated, preventing peak tailing and leading to sharper, more symmetrical peaks.[3]

Protocol 4.2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of non-polar impurities (like unreacted starting material) and some isomeric byproducts.

  • Solvent Selection: Test solubility in various solvents. A common and effective system for this class of compound is an ethanol/water or isopropanol/water mixture.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., ethanol). The solution should be fully dissolved and near boiling.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

  • Validation: Re-analyze the purified material by HPLC and NMR to confirm purity enhancement.

G A Crude Product B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Add Anti-Solvent (e.g., Water) till Cloudy B->C D Slow Cool to RT, then Ice Bath C->D E Vacuum Filter to Collect Crystals D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Product (Verify by HPLC/NMR) G->H

Caption: Recrystallization workflow for purification.

References

  • BenchChem (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Global Scientific Journal (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ChemicalBook. 3,5-DIFLUORO-4-METHOXYBENZOIC ACID synthesis.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Google Patents (2014). CN104151157A - Preparation method of methoxybenzoic acid.
  • PubChem. This compound.
  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Japan Environmental Management Association for Industry. III Analytical Methods.
  • Google Patents (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Sparrow Chemical. Fluorobenzoic Acid Series.
  • BenchChem (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • Ossila. 3-Fluoro-4-methoxybenzoic acid.
  • Google Patents (2010). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • BenchChem (2025). An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis.
  • Chemenu. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • PubChem. 2-Fluoro-4-methoxybenzoic acid.
  • PubChem. 4-Methoxybenzoic Acid.
  • BenchChem (2025). Reducing peak tailing of "2,3-Dihydroxy-4-methoxybenzoic acid" in reversed-phase HPLC.

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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of reactions involving fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions and troubleshooting common challenges. The unique electronic properties imparted by fluorine substituents demand a nuanced approach to reaction design, and this resource is structured to address specific issues you may encounter.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Suzuki-Miyaura Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with a fluorinated benzoic acid derivative is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings involving fluorinated benzoic acids can often be traced back to several critical factors. The electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of the aryl halide and the stability of the boronic acid partner.

Causality & Troubleshooting Steps:

  • Sub-optimal Catalyst System: The oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) is a crucial step in the catalytic cycle.[1] For electron-deficient aryl halides, which includes many fluorinated systems, this step can be sluggish.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination step.[2] Pre-catalysts that rapidly form the active Pd(0) species are particularly effective, especially when using unstable boronic acids that can decompose under prolonged heating.[3][4]

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[5] The choice of base can dramatically affect the reaction rate and yield.

    • Solution: For many Suzuki-Miyaura reactions with fluorinated compounds, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.[3][6] The solubility of the base is also a key consideration, which is why a mixed solvent system (e.g., dioxane/water or THF/water) is often employed.[2]

  • Protodeboronation of the Boronic Acid: Fluorinated aryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base.[7]

    • Solution:

      • Use a Milder Base: If protodeboronation is significant, switching to a milder base like KF may help, although this can sometimes slow down the desired reaction.[8]

      • Anhydrous Conditions: While less common for boronic acids, using boronic esters under anhydrous conditions can prevent hydrolysis-driven protodeboronation.[9][10]

      • Slow Release Strategy: Employing potassium organotrifluoroborates or MIDA boronates, which slowly hydrolyze to release the boronic acid, can keep the concentration of the active boronic acid low, minimizing side reactions.[3][6][11]

  • Reaction Temperature and Time: While heating is often necessary, excessive temperatures or prolonged reaction times can lead to catalyst decomposition and increased side reactions.[2]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Aim for the lowest effective temperature that provides a reasonable reaction rate.[7]

Question 2: I'm observing significant homocoupling of my fluorinated aryl boronic acid in a Suzuki reaction. How can I minimize this side reaction?

Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can lead to oxidative coupling.[2]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2][12]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, may reduce the propensity for homocoupling compared to the in situ reduction of a Pd(II) source like Pd(OAc)₂.[2]

  • Controlled Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, thereby suppressing the rate of homocoupling relative to the desired cross-coupling.[2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 3: My SNAr reaction on a polyfluorinated benzoic acid with a weak nucleophile is not proceeding. What are the key factors to consider?

The success of an SNAr reaction hinges on the electrophilicity of the aromatic ring and the strength of the nucleophile. While fluorine is a strong electron-withdrawing group that activates the ring towards nucleophilic attack, a sufficiently potent nucleophile is still required.[13]

Causality & Troubleshooting Steps:

  • Insufficient Ring Activation: While fluorine is activating, the presence of electron-donating groups on the ring can counteract this effect. For an SNAr reaction to be facile, the aromatic ring needs to be sufficiently electron-poor to stabilize the negatively charged intermediate (Meisenheimer complex).[13][14]

    • Solution: If the substrate is not sufficiently activated, consider alternative synthetic routes. However, for many polyfluorinated systems, activation is generally high.

  • Weak Nucleophile: The nucleophilicity of the attacking species is paramount.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) is necessary to generate the more reactive anionic nucleophile (alkoxide or amide).[15]

  • Inappropriate Solvent: SNAr reactions proceed through a charged intermediate, which requires a polar solvent for stabilization.[14]

    • Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents effectively solvate cations, leaving the anionic nucleophile more reactive.[14][16] Protic solvents can be used but may slow the reaction by hydrogen-bonding with the nucleophile.[14][17] Nonpolar solvents like toluene or hexane are generally unsuitable as they do not stabilize the Meisenheimer complex.[14]

  • Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of fluorine, making the carbon atom more electrophilic.[18][19]

Question 4: I am attempting a selective mono-substitution on a polyfluorinated benzoic acid, but I am getting a mixture of products. How can I improve selectivity?

Achieving selective mono-substitution on a highly fluorinated ring can be challenging.

Strategies for Improving Selectivity:

  • Stoichiometric Control: Carefully control the stoichiometry of the nucleophile. Using a slight deficiency or a 1:1 ratio of the nucleophile to the substrate can favor mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the reaction rate and can enhance selectivity by favoring the kinetically controlled product.

  • Choice of Nucleophile: A less reactive or sterically hindered nucleophile may exhibit greater selectivity for the most activated position on the aromatic ring.

Esterification and Amide Coupling

Question 5: The esterification of my sterically hindered fluorinated benzoic acid is inefficient. What can I do?

Steric hindrance around the carboxylic acid can make it difficult for the alcohol to attack the carbonyl carbon.

Optimization Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by heating the solvent above its boiling point in a sealed vessel, overcoming the activation energy barrier.[20]

  • Catalyst Choice: While a strong mineral acid like H₂SO₄ is standard for Fischer esterification, for challenging substrates, using a heterogeneous catalyst like UiO-66-NH₂ can be effective and allows for easier purification.[21][22][23]

  • Activating Agents: For very hindered systems, it may be necessary to first convert the benzoic acid to a more reactive derivative, such as an acid chloride or an activated ester, before reacting it with the alcohol.

Question 6: My amide coupling reaction between a fluorinated benzoic acid and an amine is giving low yields and side products. What should I investigate?

Direct reaction between a carboxylic acid and an amine is generally slow and requires activation of the carboxylic acid.[2]

Troubleshooting Steps:

  • Choice of Coupling Agent: A wide variety of coupling agents are available. For fluorinated benzoic acids, common choices include carbodiimides (e.g., DCC, EDC) often used with an additive like HOBt or HOAt to suppress side reactions, or phosphonium-based reagents (e.g., HATU, HBTU). The choice of coupling agent can significantly impact yield and purity.

  • Base: A non-nucleophilic organic base, such as DIPEA or N-methylmorpholine, is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Reaction Temperature: Most amide couplings are run at or below room temperature to minimize side reactions, such as epimerization if chiral centers are present.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated benzoic acids important in drug development? The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[24][25]

Q2: Does the position of the fluorine atom on the benzoic acid ring affect its reactivity? Yes, significantly. A fluorine atom in the ortho or para position to a leaving group will have a stronger activating effect in SNAr reactions due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.[13] In other reactions, ortho-fluorine atoms can introduce steric hindrance that may affect reactivity.

Q3: Can the carboxylic acid group itself direct reactions on the aromatic ring? Yes, the carboxylic acid group can act as a directing group in certain C-H activation/functionalization reactions, often favoring functionalization at the ortho position.[26][27]

Q4: Are there methods for the direct fluorination of benzoic acids? Yes, recent advances have led to methods for the direct C-H fluorination of benzoic acid derivatives, often using transition metal catalysis (e.g., copper-catalyzed methods).[26] Additionally, decarboxylative fluorination, where the carboxylic acid group is replaced by a fluorine atom, has been developed using visible light photoredox catalysis.[24][25][28][29][30]

Section 3: Data and Protocols

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
ParameterRecommended ConditionRationale & Reference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Facilitates oxidative addition for electron-deficient aryl halides.[2][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Effective for transmetalation; solubility is key.[3][6][31]
Solvent Biphasic mixture (e.g., Dioxane/H₂O, THF/H₂O, MeCN/H₂O)Dissolves both organic and inorganic reagents.[2][31]
Temperature 40-100 °CSubstrate-dependent; balance between reaction rate and decomposition.[3][4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated homocoupling of boronic acid.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried reaction vessel, add the fluorinated benzoic acid derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography.[7]

Section 4: Visualizations

Diagram 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling cause1 Sub-optimal Catalyst System? start->cause1 cause2 Protodeboronation? start->cause2 cause3 Homocoupling Side Reaction? start->cause3 cause4 Poor Reagent Quality? start->cause4 sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->sol1 Yes sol2 Use Milder Base (e.g., KF) or Boronic Ester cause2->sol2 Yes sol3 Rigorous Degassing of Solvents & Slow Addition of Boronic Acid cause3->sol3 Yes sol4 Verify Purity of Starting Materials cause4->sol4 Yes

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Diagram 2: Key Factors in SNAr Reaction Optimization

G SNAr SNAr Reaction Success Factors Key Factors Substrate Activation (EWG) Nucleophile Strength Solvent Polarity Leaving Group SNAr->Factors sub_details Fluorine is a strong Electron-Withdrawing Group (EWG) Factors:f1->sub_details nuc_details Use of base to generate anionic nucleophile Factors:f2->nuc_details sol_details Polar aprotic solvents (DMF, DMSO) stabilize Meisenheimer complex Factors:f3->sol_details lg_details Reactivity: F > Cl > Br > I due to activation of attack Factors:f4->lg_details

Caption: Interrelated factors governing the success of SNAr reactions.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]

  • Daugulis, O., et al. (2011). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Angewandte Chemie. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Europe PMC. [Link]

  • Rohrbach, S., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Yusof, N. S. M., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Organic Letters. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Yu, J.-Q., et al. (2012). Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-coupling: Practical Guide. [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Thomas, A. A., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Ritter, T., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. [Link]

  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2007). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]

  • Twilton, J., et al. (2016). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • Procter, D. J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2011). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • Dreher, S. D., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • IQ Consortium. SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chem VOD. (2018). The Suzuki reaction. YouTube. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • IQ Consortium. SNAr Solvents and Reagents. WordPress. [Link]

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2,3-Difluoro-4-methoxybenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-4-methoxybenzoic Acid

Introduction: this compound (CAS No. 329014-60-0) is a fluorinated aromatic carboxylic acid widely utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is centered on the carboxylic acid group and is influenced by the electron-withdrawing fluorine substituents and the electron-donating methoxy group. The integrity and purity of this reagent are paramount for achieving reproducible and successful experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and best practices for the stability and storage of this compound to ensure its optimal performance in your research.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a controlled environment. The most rigorous recommendation is storage at 2-8°C.[1] However, storage in a cool, dry, and well-ventilated area is also widely advised.[2][3] The key is to maintain a consistent temperature and protect the material from environmental extremes.[2] It should be stored away from direct sunlight and heat sources to prevent thermal degradation.[3]

Q2: What type of container should I use for storing this compound?

A2: It is highly recommended to store the compound in its original, manufacturer-supplied container.[2] These containers are typically made of inert materials and have been tested for compatibility. If you need to transfer the material, use a tightly sealed container made of glass or a compatible polymer. The seal is critical to prevent moisture ingress and atmospheric contamination.[2][4] Always ensure the container is clearly labeled.

Q3: How sensitive is this compound to moisture, air, and light?

A3: While generally stable under recommended conditions, exposure to moisture is a primary concern.[5][6] As a carboxylic acid, it can be hygroscopic, meaning it can absorb water from the atmosphere. This moisture can affect its apparent weight, alter its solubility characteristics, and potentially interfere with moisture-sensitive reactions. While there is no specific data on light sensitivity, it is standard practice for complex organic reagents to be stored in opaque containers or in the dark to prevent any potential photodegradation. The compound is stable in the air, but storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to eliminate any risk of slow oxidation over extended periods.

Q4: What is the expected shelf life of this compound?

A4: Under ideal storage conditions (cool, dry, tightly sealed), this compound is a stable solid.[4][5] Manufacturers do not always specify a strict expiration date. However, for critical applications such as in cGMP processes or for use as an analytical standard, it is recommended to re-qualify the material after one to two years of storage. For general research, if stored correctly, it should remain viable for several years. Visual inspection before each use is always recommended.

Q5: What are the primary safety hazards associated with handling this compound?

A5: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory tract irritation if inhaled as a dust.[2][7] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling of the solid should occur in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[1][8]

Section 2: Troubleshooting Guide for Experimental Issues

Q1: My compound, which was a fine white powder, has become clumpy and hard. What happened, and can I still use it?

A1: Causality & Troubleshooting: This is a classic sign of moisture absorption. The hygroscopic nature of the carboxylic acid group leads to water molecules being adsorbed onto the crystal lattice, causing the particles to stick together.

  • Immediate Action: Do not use the compound directly in a moisture-sensitive reaction. The absorbed water can act as an unwanted nucleophile or base, leading to side reactions and reduced yields.

  • Solution Workflow:

    • Drying: Gently break up the clumps and dry the material under a high vacuum (using a vacuum oven at a temperature well below its melting point, e.g., 40-50°C) for several hours.

    • Re-qualification: After drying, its usability depends on your experimental tolerance. For non-critical steps, it may be acceptable. For critical applications, you must verify its integrity. A simple melting point determination is a good first check; a broad or depressed melting range compared to the specification (222-224°C[8]) indicates impurities. For definitive analysis, techniques like ¹H NMR or FTIR can confirm the chemical structure and absence of significant degradation products.

Q2: I am experiencing inconsistent results in my reaction, and I suspect the starting material. How can I confirm the compound's integrity?

A2: Causality & Troubleshooting: Inconsistent results often trace back to reagent purity. This can stem from improper storage of one batch, leading to partial degradation or moisture uptake, or from inherent variations between different supplier lots.

  • Verification Protocol: A systematic approach is necessary to validate the compound's quality. The diagram below outlines a decision workflow for this process.

  • Key Analytical Checks:

    • Appearance: Visual inspection for color changes or clumping.

    • Melting Point: A sharp melting point close to the literature value (~223°C[9]) is a strong indicator of high purity.

    • Spectroscopy (NMR/FTIR): Compare the spectrum of the suspect material to a reference spectrum or a new batch to identify any unexpected peaks or changes in peak ratios.

    • Chromatography (HPLC/TLC): These techniques can reveal the presence of minor impurities not easily detected by other methods.

Q3: The compound is not dissolving as expected in my solvent system. Could storage be the cause?

A3: Causality & Troubleshooting: Yes, improper storage is a likely culprit. As mentioned, moisture absorption can alter the compound's polarity, making it less soluble in non-polar organic solvents. Alternatively, if the compound has degraded into a different, less soluble species, this will also affect dissolution.

  • Troubleshooting Steps:

    • Ensure Dryness: Use a fresh, properly stored batch of the compound. If none is available, dry the suspect material as described in Q1.

    • Verify Solvent Quality: Ensure your solvent is anhydrous, as trace water can significantly impact the solubility of polar solutes.

    • Gentle Heating/Sonication: For compounds with borderline solubility, gentle warming or sonication can aid dissolution. However, be cautious not to heat to a point that could cause degradation.

Section 3: Data, Protocols, and Visual Workflows

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Citations
Temperature 2-8°C for long-term; Cool, dry place for short-term.Prevents potential thermal degradation and minimizes moisture uptake.[1][2]
Atmosphere Tightly sealed container. Inert gas (Ar, N₂) is ideal.Protects from atmospheric moisture, which can compromise purity and reactivity.[3][4]
Light Store in an opaque container or in the dark.Standard best practice to prevent potential photochemical degradation.[3]
Container Original manufacturer's bottle or tightly sealed glass vial.Ensures material inertness and prevents leakage or contamination.[2]
Handling Use in a chemical fume hood. Avoid dust generation.The compound is a respiratory tract irritant.[2][7]
PPE Safety goggles, chemical-resistant gloves, lab coat.The compound is a skin and serious eye irritant.[2][7]

Table 2: Key Physical and Chemical Properties

PropertyValueSource
CAS Number 329014-60-0[2]
Molecular Formula C₈H₆F₂O₃[9]
Molecular Weight 188.13 g/mol [7]
Appearance White to off-white solid/powder[6]
Melting Point 222-224°C[8]
Boiling Point ~267.8°C at 760 mmHg[8]
Experimental Protocols & Visual Workflows

Protocol 1: Standard Procedure for Handling and Dispensing

  • Before retrieval, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Don appropriate PPE (safety glasses, gloves, lab coat).

  • Perform all weighing and dispensing operations within a chemical fume hood.

  • Use clean spatulas and weighing vessels.

  • Promptly and securely reseal the main container cap after dispensing.

  • If the container has a secondary seal (e.g., parafilm), replace it.

  • Clean any spills immediately according to safety data sheet guidelines.[2]

  • Wash hands thoroughly after handling.[1]

Diagram 1: Decision Workflow for Compound Integrity Assessment

G start Start: Suspect Compound Integrity visual Visual Inspection: Clumped? Discolored? start->visual visual_yes YES visual->visual_yes Yes visual_no NO visual->visual_no No dry Dry under vacuum (40-50°C) visual_yes->dry mp Melting Point Analysis: Sharp & within spec (222-224°C)? visual_no->mp reinspect Re-inspect Appearance dry->reinspect reinspect_ok OK reinspect->reinspect_ok OK reinspect_bad Still Bad reinspect->reinspect_bad Not OK reinspect_ok->mp discard Discard Compound (Procure new batch) reinspect_bad->discard mp_yes YES mp->mp_yes Yes mp_no NO mp->mp_no No proceed Proceed with caution (Non-critical use only) mp_yes->proceed nmr Advanced Analysis: ¹H NMR / FTIR / HPLC mp_no->nmr proceed->nmr nmr_pass Passes nmr->nmr_pass Pass nmr_fail Fails nmr->nmr_fail Fail use Compound is OK for Use nmr_pass->use nmr_fail->discard

Caption: Decision tree for verifying the integrity of a suspect sample.

Diagram 2: Recommended Workflow for Chemical Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Equilibrate Container to Room Temperature prep2->prep3 handle1 Open Container prep3->handle1 handle2 Dispense Required Amount handle1->handle2 handle3 Securely Reseal Container handle2->handle3 clean1 Return Container to Storage handle3->clean1 clean2 Clean Workspace & Spills clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Best-practice workflow from preparation to post-handling cleanup.

References

  • Apollo Scientific. (2023, May 26). Safety Data Sheet: this compound.

  • CymitQuimica. (2024, December 19). Safety Data Sheet. This source provides general storage advice for a related chemical.

  • Ossila. (2023, November 9). SAFETY DATA SHEET: 3-Fluoro-4-methoxybenzoic acid.

  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet: p-Anisic acid. Retrieved January 12, 2026.

  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.

  • ChemicalBook. (2025, July 5). This compound - Safety Data Sheet.

  • Angene Chemical. (2025, April 5). Safety Data Sheet. This source provides specific temperature recommendations.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved January 12, 2026.

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 12, 2026.

  • Angene Chemical. (2025, February 11). Safety Data Sheet: Benzoic acid, 4-​methoxy-​2-​nitro-.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3611682, this compound. Retrieved January 12, 2026.

Sources

Technical Support Center: Deprotection Strategies for Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of methoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the robust methyl ether protecting group from benzoic acid scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the deprotection of methoxybenzoic acids.

Q1: My methoxybenzoic acid deprotection is incomplete. What are the likely causes and how can I fix it?

A1: Incomplete deprotection is a frequent challenge. The stability of the aryl methyl ether bond requires forcing conditions, and several factors can lead to a stalled reaction.

Possible Cause 1: Insufficient Reagent Stoichiometry

  • Explanation: Lewis acids like boron tribromide (BBr₃) are consumed not only by the methoxy group but also by other Lewis basic sites in your molecule, such as carbonyls or other heteroatoms. Recent studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of anisole, but this is highly substrate-dependent.[1][2][3]

  • Solution: Increase the equivalents of the deprotecting agent. A typical starting point is 1.1-1.5 equivalents per methoxy group. For complex substrates with multiple Lewis basic sites, 2-3 equivalents or more may be necessary.[4]

Possible Cause 2: Inadequate Reaction Temperature or Time

  • Explanation: Deprotection of aryl methyl ethers is often kinetically slow, especially at low temperatures. While reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control exotherms, they often require warming to room temperature or even gentle heating to proceed to completion.[5][6]

  • Solution:

    • Gradual Temperature Increase: After the initial addition of the reagent at low temperature, allow the reaction to warm slowly to room temperature.

    • Gentle Heating: If the reaction is still sluggish, consider heating the reaction mixture to 40-50 °C. Use a well-controlled heating mantle and monitor the reaction closely by TLC or LC-MS.

    • Extended Reaction Time: Some deprotections may require several hours or even overnight stirring.

Possible Cause 3: Steric Hindrance

  • Explanation: Methoxy groups flanked by bulky ortho substituents can be sterically shielded, hindering the approach of the deprotecting agent.

  • Solution:

    • Smaller Reagents: Consider switching to a less sterically demanding Lewis acid if compatible with your substrate.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions by efficiently heating the solvent and reactants.[7][8][9]

Q2: I am observing significant side product formation. How can I improve the selectivity of my deprotection reaction?

A2: Side reactions are a common consequence of the harsh conditions required for methoxy group cleavage. Understanding the potential side reactions is key to mitigating them.

Possible Side Reaction 1: Halogenation of the Aromatic Ring

  • Explanation: Reagents like BBr₃ and HBr can lead to electrophilic bromination of the aromatic ring, especially if the ring is electron-rich.

  • Solution:

    • Use of Scavengers: The addition of a scavenger, such as anisole or phenol, can help to trap any free bromine generated.

    • Alternative Reagents: Consider using a non-halogen-based deprotection method, such as high-temperature reaction with pyridine hydrochloride or thiol-based reagents.[10][11]

Possible Side Reaction 2: Cleavage of Other Functional Groups

  • Explanation: Strong Lewis acids can cleave other sensitive functional groups like esters, carbamates (e.g., Boc), or other ether protecting groups (e.g., benzyl).[12]

  • Solution:

    • Reagent Selection: Choose a reagent with known selectivity. For example, BBr₃ is known to cleave benzyl and propargyl ethers more rapidly than methyl ethers.[12] Aluminum chloride with a soft nucleophile like thiourea can sometimes offer improved selectivity.[13][14]

    • Careful Control of Stoichiometry and Temperature: Use the minimum amount of reagent and the lowest possible temperature required for the desired transformation.

Possible Side Reaction 3: Re-alkylation of the Product

  • Explanation: The methyl bromide generated during the reaction can potentially re-alkylate the product phenol, especially if the reaction is heated for extended periods.

  • Solution:

    • Use of Cation Scavengers: Including a cation scavenger like methionine or 1,3-dimethoxybenzene can trap the electrophilic methyl species.[15][16][17]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions.

Q3: Purification of the final hydroxybenzoic acid is proving difficult. What strategies can I employ?

A3: Purification can be challenging due to the polar nature of the product and the presence of inorganic byproducts from the deprotection reagent.

Strategy 1: Aqueous Workup and Extraction

  • Explanation: A carefully planned aqueous workup is crucial for removing the deprotection reagent and its byproducts.

  • Protocol:

    • Quenching: Slowly and carefully quench the reaction mixture by adding it to ice-cold water or a saturated aqueous solution of sodium bicarbonate. Caution: Boron tribromide reacts violently with water.[18][19][20]

    • pH Adjustment: Adjust the pH of the aqueous layer to be acidic (pH 2-3) using concentrated HCl to ensure the carboxylic acid is protonated.[21]

    • Extraction: Extract the product into an organic solvent like ethyl acetate. Multiple extractions may be necessary.

    • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

Strategy 2: Recrystallization

  • Explanation: Recrystallization is an effective method for purifying solid hydroxybenzoic acids.

  • Protocol:

    • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[22]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, optionally treat with decolorizing carbon, filter while hot, and then allow the solution to cool slowly to induce crystallization.[23]

Strategy 3: Chromatography

  • Explanation: If the product is not crystalline or if impurities are difficult to remove by other methods, column chromatography may be necessary.

  • Protocol:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for deprotecting methoxybenzoic acids?

A1: A variety of reagents can be used, with the choice depending on the specific substrate and the presence of other functional groups.

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to rtHighly effective, well-establishedStrong Lewis acid, moisture-sensitive, can cleave other functional groups
Aluminum Chloride (AlCl₃) CH₂Cl₂ or neat, rt to refluxLess expensive than BBr₃Can be less reactive, may require harsh conditions
AlCl₃ with a Nucleophile e.g., NaI, thiourea, EtSHCan offer improved selectivity and milder conditionsMay introduce additional reagents to be removed
Hydrobromic Acid (HBr) Acetic acid, refluxInexpensiveVery harsh conditions, potential for ring bromination
Pyridine Hydrochloride Neat, 180-220 °CEffective for stubborn ethersExtremely high temperatures, limited functional group tolerance
Thiol-based Reagents e.g., Dodecanethiol with a baseMetal-freeOften requires high temperatures and strong base, malodorous reagents
Q2: How do I choose the best deprotection method for my specific substrate?

A2: The choice of deprotection method is a critical decision that depends on the overall molecular architecture.

  • For acid-sensitive substrates: Avoid strong Brønsted acids like HBr. Lewis acid methods with careful temperature control are preferable.

  • For substrates with multiple methoxy groups: Achieving selective deprotection can be challenging. Ortho-substituted methoxy groups are often cleaved more readily with AlCl₃.[24]

  • For substrates with other protecting groups: Consult a protecting group compatibility chart. For example, if you have a Boc group that you wish to retain, harsh acidic conditions should be avoided.

  • For large-scale synthesis: Cost and safety are major considerations. AlCl₃ may be a more economical choice than BBr₃.

Q3: What are the safety precautions I should take when working with deprotecting agents like BBr₃?

A3: Boron tribromide is a highly toxic, corrosive, and water-reactive substance that must be handled with extreme caution.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[18][25]

  • Ventilation: All work with BBr₃ must be conducted in a properly functioning chemical fume hood.[18]

  • Handling: Use syringes or cannulas for transferring the liquid. Never work alone.

  • Quenching: Be aware that BBr₃ reacts violently with water and other protic solvents. Quench reactions slowly and carefully, preferably by adding the reaction mixture to a large excess of a cooled quenching solution.

  • Spills: In case of a spill, evacuate the area and alert your institution's safety personnel. Do not attempt to clean up a BBr₃ spill yourself.[20][26]

Visualizations

Experimental Workflow for BBr₃ Deprotection

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Dry CH₂Cl₂ cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_bbr3 Add BBr₃ Dropwise cool->add_bbr3 warm Warm to Room Temperature add_bbr3->warm stir Stir (Monitor by TLC/LC-MS) warm->stir quench Quench in Ice-Cold Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Recrystallization or Chromatography) extract->purify

Caption: A typical experimental workflow for the deprotection of a methoxybenzoic acid using BBr₃.

BBr₃ Deprotection Mechanism

BBr3_Mechanism A R-O-CH₃ Complex [R-O(BBr₃)-CH₃]⁺ A->Complex + BBr₃ BBr3 BBr₃ Product_Borane R-O-BBr₂ Complex->Product_Borane SN2 Attack by Br⁻ MeBr CH₃Br Bromide Br⁻ Final_Product R-OH Product_Borane->Final_Product + H₂O H2O H₂O (Workup)

Caption: The generally accepted mechanism for the cleavage of aryl methyl ethers by BBr₃.

References

  • Boron Tribromide Safety Information. (n.d.).
  • Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS.
  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Retrieved from [Link]

  • Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide.
  • Finn, M. G., & K. Barry Sharpless. (2001). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 3(26), 4193–4195. Retrieved from [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). BORON TRIBROMIDE - CAMEO Chemicals.
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Lee, S., & Jung, Y. C. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612–3623. Retrieved from [Link]

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University. Retrieved from [Link]

  • Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • K. P., & M. S. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 48(49), 8791–8794. Retrieved from [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Kiessling, L. L., & Gestwicki, J. E. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131–1133. Retrieved from [Link]

  • Ilangovan, A., & Murali, V. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 849–863. Retrieved from [Link]

  • Google Patents. (2006). A new process for the preparation of phenolic hydroxy-substituted compounds.
  • Bofill, J. M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15061–15070. Retrieved from [Link]

  • ResearchGate. (2016). What demethylating reagent do you suggest?. Retrieved from [Link]

  • Albericio, F., & Bofill, J. M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008). A new demethylation reagent pair: AlCl3/Thiourea. Retrieved from [Link]

  • Google Patents. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

  • Yang Research Group. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. University of Wisconsin–Madison. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • Reddit. (2022). Aryl methyl ether cleavage. Retrieved from [Link]

  • V. K. (2025). Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylamin. Molecules, 10(8), 953–959. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • ResearchGate. (n.d.). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Retrieved from [Link]

  • National Institutes of Health. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Seshadri, T. R., & Varadarajan, S. (1952). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 35(2), 75–81. Retrieved from [Link]

  • Reddit. (2020). BBr3 demethylation. Retrieved from [Link]

  • ResearchGate. (2025). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Varma, R. S., & Varma, M. (1998). Microwave-assisted deacetylation on alumina: a simple deprotection method. Tetrahedron Letters, 39(21), 3437–3440. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • S. S. J. (2018). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1118–1121. Retrieved from [Link]

  • Reddit. (2024). Preparative purification methods for deprotected peptides. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges in Regioselective Difluoro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the intricate field of organofluorine chemistry. The regioselective synthesis of difluoro compounds presents a formidable challenge, yet the unique physicochemical properties imparted by fluorine atoms make it a critical endeavor in modern chemistry. This guide is designed to provide you with in-depth technical insights, field-proven troubleshooting strategies, and practical, step-by-step protocols to overcome common hurdles in your experiments.

Section 1: Understanding the Core Challenges in Regioselective Difluorination

The introduction of two fluorine atoms into a molecule with precise positional control is a non-trivial task. The challenges primarily stem from the high electronegativity of fluorine, the reactivity of fluorinating agents, and the subtle electronic and steric effects of the substrate. Key difficulties include:

  • Controlling Regioselectivity: Directing the fluorinating agent to the desired position on a molecule, especially in the presence of multiple reactive sites.

  • Preventing Side Reactions: Minimizing undesired reactions such as elimination, rearrangement, and over-fluorination.[1][2]

  • Managing Reagent Reactivity: Selecting the appropriate fluorinating agent with the right level of reactivity to achieve the desired transformation without degrading the starting material or product.[3][4]

  • Substrate Compatibility: Ensuring the chosen fluorination method is compatible with the functional groups present in the substrate.

This guide will dissect these challenges and provide you with the knowledge to rationally design your synthetic strategies and troubleshoot your reactions effectively.

Section 2: Troubleshooting Guides for Common Difluorination Chemistries

This section provides a question-and-answer-style troubleshooting guide for specific issues encountered during common difluorination reactions.

Geminal-Difluorination

Geminal-difluorination involves the introduction of two fluorine atoms onto the same carbon atom.

Issue 1: Poor yield and incomplete conversion in the deoxyfluorination of ketones.

  • Question: I am attempting to synthesize a gem-difluoroalkane from a ketone using a deoxyfluorinating agent like DAST or Deoxo-Fluor, but I am observing low yields and a significant amount of unreacted starting material. What could be the cause?

  • Answer: This is a common issue that can arise from several factors:

    • Insufficient Reagent: Deoxyfluorinating agents like DAST and Deoxo-Fluor can be consumed by trace amounts of water. Ensure your reagents and solvents are scrupulously dry. It is often beneficial to use a slight excess of the fluorinating agent.

    • Reaction Temperature: The reactivity of these reagents is highly temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of the reagent and substrate. A stepwise increase in temperature while monitoring the reaction progress is recommended.

    • Steric Hindrance: Highly hindered ketones will react more slowly. In such cases, longer reaction times or more reactive reagents might be necessary. Consider using more thermally stable reagents like PyFluor.[5]

Issue 2: Formation of vinyl fluoride byproduct.

  • Question: During the gem-difluorination of a ketone, I am observing the formation of a significant amount of a vinyl fluoride byproduct. How can I suppress this elimination pathway?

  • Answer: The formation of vinyl fluorides is a common side reaction, particularly with substrates prone to elimination. Here’s how to address it:

    • Choice of Reagent: Some deoxyfluorinating agents have a higher propensity to cause elimination. Aminodifluorosulfinium salts have been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor.[5][6]

    • Reaction Conditions: Lowering the reaction temperature can often favor the desired substitution reaction over elimination.

    • Base Additives: The presence of a non-nucleophilic base can help to neutralize any acidic byproducts that may promote elimination. However, the choice of base is critical to avoid other side reactions.

Vicinal-Difluorination

Vicinal-difluorination is the process of adding two fluorine atoms to adjacent carbon atoms, typically across a double bond.

Issue 3: Low regioselectivity in the difluorination of an unsymmetrical alkene.

  • Question: I am performing a vicinal difluorination on an unsymmetrical alkene and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the vicinal difluorination of unsymmetrical alkenes is a significant challenge. The outcome is often dictated by the electronic and steric properties of the alkene.

    • Electrophilic Fluorination: For electron-rich alkenes, electrophilic fluorinating agents like Selectfluor are commonly used. The regioselectivity is often governed by the stability of the intermediate carbocation. To influence the regioselectivity, consider:

      • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate. Experimenting with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile) can be beneficial.[7]

      • Neighboring Group Participation: If your substrate has a participating group, it can direct the incoming nucleophile (fluoride) to a specific position.

    • Transition Metal Catalysis: Transition metal-catalyzed methods can offer excellent control over regioselectivity through ligand effects.[8][9] For instance, different ligands on a palladium catalyst can steer the reaction towards a specific regioisomer.[10]

Issue 4: Formation of monofluorinated and rearranged products.

  • Question: My vicinal difluorination reaction is yielding monofluorinated products and skeletal rearrangements. What is causing this and how can I prevent it?

  • Answer: These byproducts often arise from the capture of the carbocation intermediate by other nucleophiles or through rearrangement to a more stable carbocation.

    • Purity of Fluoride Source: Ensure your fluoride source is anhydrous. Water can act as a competing nucleophile, leading to monofluorinated alcohols.

    • Reaction Temperature: Lowering the reaction temperature can disfavor rearrangement pathways, which often have a higher activation energy.

    • Iodine(I)/Iodine(III) Catalysis: Recent advances in iodine-catalyzed difluorination have shown high selectivity and suppression of rearrangement by proceeding through a λ3-iodane intermediate.[11][12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main differences between electrophilic and nucleophilic fluorinating agents, and how do I choose the right one for my synthesis?

A1: The choice between electrophilic and nucleophilic fluorinating agents is fundamental to designing a successful fluorination reaction.

  • Nucleophilic Fluorinating Agents (e.g., KF, CsF, TBAF) introduce a fluoride anion (F⁻) and are typically used in substitution reactions where a good leaving group is displaced.[13] They are often used for synthesizing fluoroalkanes from alcohols (via sulfonates) or alkyl halides. The regioselectivity is predetermined by the position of the leaving group.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor, NFSI) deliver an electrophilic fluorine ("F⁺") and are used to fluorinate electron-rich centers such as alkenes, enolates, and aromatic rings.[13][14] The regioselectivity is governed by the electronic properties of the substrate.

Decision Workflow for Reagent Selection:

G start Starting Material Functional Group alkene Alkene/Alkyne start->alkene Unsaturated carbonyl Ketone/Aldehyde start->carbonyl C=O alcohol Alcohol/Halide start->alcohol C-X (X=OH, Br, I, OTs) aromatic Electron-Rich Aromatic start->aromatic Aryl electrophilic Use Electrophilic Reagent (e.g., Selectfluor, NFSI) alkene->electrophilic deoxy Use Deoxyfluorinating Reagent (e.g., DAST, Deoxo-Fluor) carbonyl->deoxy nucleophilic Use Nucleophilic Reagent (e.g., TBAF, KF) alcohol->nucleophilic aromatic->electrophilic

Caption: Decision workflow for selecting a fluorinating agent.

Q2: How can photoredox catalysis be leveraged to address challenges in regioselective difluorination?

A2: Photoredox catalysis has emerged as a powerful tool for C-F bond formation under mild conditions, often providing unique regioselectivity.[15][16] Visible-light photoredox catalysis can generate radical intermediates that can participate in fluorination reactions. For example, the difluoroalkylation of cyclopropyl olefins induced by visible-light photoredox catalysis affords partially hydrogenated naphthalenes and quinolines with high regioselectivity.[15] This approach can overcome some of the limitations of traditional ionic fluorination methods.

Q3: Are there any enzymatic methods for regioselective difluorination?

A3: While direct enzymatic difluorination is still a developing field, enzymes known as fluoroacetate dehalogenases can cleave C-F bonds with high specificity.[17][18][19] Research in this area is focused on understanding the mechanism of these enzymes to engineer novel biocatalysts for selective fluorination and defluorination reactions.[17][18] This approach holds promise for highly selective and environmentally benign fluorination processes in the future.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Geminal-Difluorination of a Ketone using Deoxo-Fluor

This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry is often necessary for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add the ketone (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2 eq) to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart for Protocol 1:

G start Low Conversion check_reagents Check Reagent & Solvent Dryness start->check_reagents increase_temp Increase Temperature Incrementally check_reagents->increase_temp Dry increase_reagent Increase Reagent Stoichiometry increase_temp->increase_reagent No Improvement prolong_time Prolong Reaction Time increase_reagent->prolong_time No Improvement

Caption: Troubleshooting workflow for low conversion.

Protocol 2: General Procedure for the Vicinal-Difluorination of an Alkene using Selectfluor

This protocol is a starting point and may require optimization for specific alkenes.

  • Preparation: In a clean, dry flask, dissolve the alkene (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add Selectfluor (1.1 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction with water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table for Fluorinating Agents:

Fluorinating AgentTypeCommon ApplicationsKey Considerations
Selectfluor ElectrophilicVicinal difluorination of alkenes, fluorination of enolates and aromatics.[14]Stable, easy to handle, but can be expensive.
NFSI ElectrophilicFluorination of a wide range of nucleophiles.[14]Highly effective, but can be more aggressive than Selectfluor.
DAST DeoxyfluorinationConversion of alcohols to alkyl fluorides and ketones to gem-difluorides.[13]Thermally unstable, can decompose violently.
Deoxo-Fluor DeoxyfluorinationSimilar to DAST but with improved thermal stability.[6]More stable alternative to DAST.
TBAF NucleophilicFluoride source for Sₙ2 reactions.Hygroscopic, must be used under anhydrous conditions.
PyFluor DeoxyfluorinationDeoxyfluorination of alcohols with high selectivity over elimination.[5]Thermally stable and cost-effective.

Section 5: Conclusion

The regioselective synthesis of difluoro compounds is a continuously evolving field with new reagents and methodologies being developed at a rapid pace. A thorough understanding of the underlying reaction mechanisms and the factors that control regioselectivity is paramount for success. This guide provides a foundational framework for troubleshooting common issues and making informed decisions in your experimental design. By systematically addressing the challenges of reagent choice, reaction conditions, and substrate reactivity, researchers can significantly improve the efficiency and selectivity of their difluorination reactions.

References

  • Benchchem. Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.
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  • ACS Publications. Photoredox-Catalyzed Regioselective 1,3-Alkoxypyridylation of gem-Difluorocyclopropanes. Organic Letters. Available from: [Link]

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  • NIH. Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available from: [Link]

  • NIH. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PMC. Available from: [Link]

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  • NIH. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available from: [Link]

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  • PubMed. gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Available from: [Link]

  • PubMed Central. Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. PMC. Available from: [Link]

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  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available from: [Link]

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how to remove residual starting material from 2,3-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-Difluoro-4-methoxybenzoic acid and need to remove residual starting materials or other impurities. Here, we provide not just protocols, but the scientific rationale behind them to empower you to troubleshoot and adapt these methods for optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurities present are almost always linked to the synthetic route employed. However, a frequent impurity is the unreacted starting material. For instance, if the benzoic acid is formed via carboxylation of a difluoroanisole precursor, you will likely have residual neutral aromatic compounds. Byproducts from incomplete reactions or side reactions can also be present.

Q2: What is the most robust and generally effective method for a first-pass purification of this compound?

A2: For carboxylic acids like this compound, acid-base extraction is an exceptionally powerful and highly recommended initial purification step.[1][2] This technique leverages the acidic nature of your product to selectively move it into an aqueous phase, leaving behind neutral or basic impurities in the organic phase.

Q3: My product is a solid. After extraction, it still doesn't seem pure. What should I do next?

A3: If your product is solid after the initial workup, recrystallization is the gold-standard technique for achieving high purity.[3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By carefully selecting a solvent system, you can dissolve your crude product in a hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain dissolved in the mother liquor.

Q4: When I run a Thin-Layer Chromatography (TLC) on my product using a silica gel plate, I see significant streaking or "tailing." What causes this and how can I fix it?

A4: Streaking of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of your carboxyl group interacts strongly with the slightly acidic silica gel surface.[5] This leads to an inconsistent migration up the plate. To resolve this for analytical (TLC) or preparative (column chromatography) purposes, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This ensures your compound remains fully protonated and travels as a single, well-defined spot.

Purification Strategy Decision Workflow

Before proceeding to detailed protocols, use this workflow to determine the most appropriate purification strategy for your specific situation.

G start Crude this compound main_impurity Is the main impurity a neutral organic compound? start->main_impurity is_solid Is the crude product a solid? recrystallize Perform Recrystallization is_solid->recrystallize Yes column_chrom Consider Column Chromatography (with acidified eluent) is_solid->column_chrom No / Oily main_impurity->is_solid No / Unsure acid_base Perform Acid-Base Extraction main_impurity->acid_base Yes check_purity Assess Purity (TLC, NMR, mp) acid_base->check_purity recrystallize->check_purity check_purity->column_chrom Purity Not Acceptable end_product Pure Product check_purity->end_product Purity Acceptable column_chrom->check_purity

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Purification by Acid-Base Extraction

This technique is ideal for separating your acidic product from neutral starting materials. The principle is to convert the water-insoluble carboxylic acid into its water-soluble salt form using a base.

Physicochemical Properties Comparison

PropertyThis compound (Product)Hypothetical Neutral Starting Material (e.g., 2,3-Difluoroanisole)Basis for Separation
Acidity (pKa) Acidic (~3-4)NeutralThe product reacts with base; the impurity does not.
Form Solid (Melting Point: 223°C)[6]Liquid or low-melting solidNot directly used in extraction.
Solubility in Water LowVery LowNot directly used in extraction.
Solubility in Aq. Base High (forms a salt)Very LowKey principle of separation.
Solubility in Org. Solvent Moderate to HighHighBoth are soluble in the organic phase initially.
Experimental Protocol
  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas pressure that builds up from the acid-base reaction.

  • Separation: Allow the layers to fully separate. The top layer is typically the organic phase (confirm miscibility if using a chlorinated solvent). Drain the lower aqueous layer, which now contains the sodium salt of your product (sodium 2,3-difluoro-4-methoxybenzoate), into a clean Erlenmeyer flask.

  • Repeat: To ensure complete extraction, add a fresh portion of the NaHCO₃ solution to the organic layer in the funnel, shake, vent, and combine the aqueous layer with the first extract.[5]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes acidic (test with pH or litmus paper).[5] Your product, this compound, will precipitate out as a solid because it is no longer a salt and is insoluble in water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid product, preferably in a vacuum oven or desiccator.

G cluster_0 Separatory Funnel organic_phase Organic Layer (Solvent + Neutral Impurity) aqueous_phase Aqueous Layer (Water + Sodium Benzoate Salt) reacidify Re-acidify Aqueous Layer with HCl aqueous_phase->reacidify start Crude Mixture in Organic Solvent add_base Add aq. NaHCO3 Shake & Vent start->add_base cluster_0 cluster_0 add_base->cluster_0 separate Separate Layers separate->organic_phase To Waste separate->aqueous_phase Collect product Precipitated Pure Product reacidify->product cluster_0->separate

Caption: Workflow for acid-base extraction of a carboxylic acid.

Troubleshooting Guide 2: Purification by Recrystallization

This method is used to obtain highly pure crystalline solids and is an excellent follow-up to an acid-base extraction.

Core Principles
  • Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

  • Slow Cooling: Slow cooling is essential to allow for the formation of a pure crystal lattice, which inherently excludes foreign molecules (impurities).[3][7] Rapid cooling can trap impurities within the crystal structure.

Experimental Protocol
  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, toluene, or mixtures thereof) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a boil (using a hot plate and adding a boiling chip). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them, collecting the hot, clear filtrate in a pre-warmed flask.

  • Crystallization: Cover the flask containing the hot, saturated solution and allow it to cool slowly to room temperature. To promote even slower cooling, you can insulate the flask.[7]

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of the pure product.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20-30 minutes to maximize the yield of precipitated product.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) to remove insolubles dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_dry Vacuum Filter & Dry Crystals ice_bath->filter_dry product Pure Crystalline Product filter_dry->product mother_liquor Mother Liquor (Contains Impurities) filter_dry->mother_liquor

Caption: Workflow for purification by recrystallization.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzoic acid (CAS: 329014-60-0). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block. The strategic placement of two adjacent fluorine atoms and a methoxy group creates a unique electronic and steric environment, making solvent choice a critical parameter for controlling reaction outcomes, yields, and impurity profiles.

This document provides in-depth, experience-driven insights into troubleshooting common issues related to solvent effects in key transformations of this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is sluggish and giving low yields. Could my solvent be the issue?

A1: Absolutely. Low yields in amide coupling are frequently traced back to suboptimal solvent selection. The two primary factors to consider are the solubility of your starting materials and the mechanism of your coupling reagents.

  • Solubility: this compound has moderate to poor solubility in non-polar solvents. Ensure your acid is fully dissolved before adding other reagents. Incomplete dissolution is a common cause of slow and incomplete reactions.

  • Coupling Reagent Compatibility:

    • Carbodiimide-based reagents (e.g., EDC): These reactions often perform well in chlorinated solvents like Dichloromethane (DCM) or polar aprotic solvents like Dimethylformamide (DMF).[1][2] DMF is particularly effective at dissolving all components, including the acid, amine, and coupling additives (like HOBt or HATU), but can be difficult to remove during workup.

    • Solvent-Free Conditions: For some substrates, solvent-free amidation using coupling agents like methoxysilanes has proven effective, offering a greener alternative and simplifying purification.[3]

Troubleshooting Tip: If your reaction in DCM is slow, try switching to anhydrous DMF. If purification from DMF is problematic, consider a mixed solvent system (e.g., DCM with a small amount of DMF to aid solubility) or explore alternative coupling agents that are effective in solvents like acetonitrile.

Q2: I am attempting a Fischer esterification and observing significant unreacted starting material. How does solvent choice impact this equilibrium-driven reaction?

A2: The Fischer esterification is a classic equilibrium reaction where water is produced as a byproduct. Your choice of solvent plays a crucial role in managing this equilibrium.[4][5]

  • Using the Alcohol as the Solvent: A common and effective strategy is to use a large excess of the alcohol reactant (e.g., methanol, ethanol) as the solvent. This mass action effect shifts the equilibrium toward the ester product.[5]

  • Azeotropic Water Removal: For higher boiling alcohols or when using stoichiometric amounts of reactants, a non-polar solvent that forms an azeotrope with water, such as toluene or heptane, is ideal. Using a Dean-Stark apparatus will physically remove water as it forms, driving the reaction to completion.

Common Pitfall: Using a "wet" or non-anhydrous solvent will inhibit the reaction by starting the equilibrium on the product side. Always use anhydrous solvents and reagents for esterification.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? Which fluorine is more likely to be displaced and what is the best solvent?

A3: Yes, SNAr is a feasible and important reaction for this substrate. The fluorine atoms are activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid group.

  • Regioselectivity: The fluorine at the C2 position is the most likely site of substitution. It is ortho to the strongly electron-withdrawing carboxylic acid group, which provides powerful activation and stabilization of the negatively charged Meisenheimer intermediate.[6][7][8]

  • Optimal Solvents: Polar aprotic solvents are the gold standard for SNAr reactions.

    • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. They effectively solvate the cation of the nucleophile salt but leave the anion relatively "naked" and highly reactive.

    • Acetonitrile (MeCN) can also be used, though it is generally less effective than DMSO or DMF for challenging substitutions.

  • Solvents to Avoid: Protic solvents like water, methanol, or ethanol should be strictly avoided. They will solvate and deactivate the nucleophile through hydrogen bonding, dramatically slowing or completely halting the SNAr reaction.

Troubleshooting Guides: Specific Issues & Solutions

Issue 1: Low Yield and/or Incomplete Conversion in Amide Coupling

This guide addresses common causes of low yield specifically related to solvent choice during the formation of an amide bond.

start Low Yield in Amide Coupling solubility Are all reactants fully dissolved? start->solubility solvent_type What is the solvent polarity? solubility->solvent_type Yes increase_polarity Action: Switch to a more polar aprotic solvent (e.g., DCM -> DMF) or use a co-solvent. solubility->increase_polarity No check_coupling_reagent Is the coupling reagent compatible with the solvent? solvent_type->check_coupling_reagent Aprotic (DCM, THF, DMF) protic_issue Problem: Protic solvent may react with coupling agents or deactivate nucleophiles. Action: Switch to an aprotic solvent. solvent_type->protic_issue Protic (e.g., Ethanol) workup Is product lost during workup? dmf_issue Problem: Product may be partially soluble in aqueous washes. Action: Use brine washes, increase back-extraction volume, or consider alternative solvent. workup->dmf_issue Using DMF? check_coupling_reagent->workup Yes

Caption: Troubleshooting workflow for low amide coupling yields.

Issue 2: Side Product Formation During SNAr Reactions

Unwanted side reactions can compete with the desired nucleophilic substitution, often influenced by the solvent system.

Side Reaction Probable Cause Solvent-Based Solution & Rationale
Hydrolysis of Product Presence of trace water in the solvent or reagents, especially under basic conditions.Use rigorously dried anhydrous polar aprotic solvents (e.g., DMF, DMSO distilled from CaH₂). Water is a competing nucleophile that can lead to undesired hydroxy-substituted byproducts.
Elimination/Decomposition Reaction temperature is too high, or the base/nucleophile is too strong for the solvent system.Use a solvent with a suitable boiling point to maintain precise temperature control. Aprotic polar solvents can often facilitate the reaction at lower temperatures compared to less polar alternatives, minimizing thermal decomposition.
Low Regioselectivity Insufficient stabilization of the desired Meisenheimer complex.Ensure a highly polar aprotic solvent (DMSO > DMF > MeCN) is used. The high polarity is crucial for stabilizing the charge-separated intermediate, enhancing the rate and selectivity of the desired substitution at the C2 position.

Experimental Protocols: Best Practices

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1–0.2 M.

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq) followed by 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise to the cooled, stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC or LC-MS (typically 4–18 hours).

  • Workup (for DCM): Upon completion, dilute with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Workup (for DMF): Dilute with Ethyl Acetate (EtOAc) and wash multiple times with water and brine to remove DMF.

  • Purification: Dry the final organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

start Select Solvent for Amide Coupling solubility Are reactants soluble in non-polar solvents? start->solubility amine_type Is the amine highly polar or a salt? solubility->amine_type No use_dcm Use DCM or THF solubility->use_dcm Yes workup_concern Is ease of workup a high priority? amine_type->workup_concern No use_dmf Use DMF or NMP amine_type->use_dmf Yes workup_concern->use_dcm Yes use_acetonitrile Use Acetonitrile workup_concern->use_acetonitrile No

Caption: Decision tree for amide coupling solvent selection.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

This protocol outlines the substitution of the C2-fluorine with a generic amine nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMSO (0.2–0.5 M) in a sealed vial, add the amine nucleophile (1.5–2.5 eq).

  • Base Addition: Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0–3.0 eq) or diisopropylethylamine (DIPEA, 2.0–3.0 eq). The base is crucial to deprotonate the carboxylic acid and the amine nucleophile's adduct.

  • Heating: Seal the vial and heat the reaction mixture to 80–120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography.

References

  • Google Patents. (2023). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (CN116217372A).
  • Google Patents. (2014). Preparation method of methoxybenzoic acid. (CN104151157A).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (CN105523921A).
  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (CN101020628A).
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • PubChem. (n.d.). Compositions of matter and pharmaceutical compositions - Patent US-12396982-B2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • PubMed. (2017). Predicting the Solvent Effect on Esterification Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • Reddit. (2023). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Retrieved from [Link]

  • ResearchGate. (2025). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents across a temperature range of 278.15 K–318.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid. Retrieved from [Link]

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Technical Support Center: Scaling Up 2,3-Difluoro-4-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of 2,3-Difluoro-4-methoxybenzoic acid (CAS: 329014-60-0). This guide is designed for researchers, chemists, and drug development professionals navigating the complex transition from laboratory-scale synthesis to pilot plant production. As a crucial building block in modern pharmaceuticals, the robust and scalable synthesis of this intermediate is paramount.[1] This document provides in-depth, field-proven insights into potential challenges, offering troubleshooting strategies and detailed protocols to ensure a successful scale-up campaign.

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common issues encountered during the scale-up of fluorinated benzoic acid derivatives. The answers are framed to explain the underlying chemical and engineering principles, providing actionable solutions.

Q1: We are observing a significant drop in yield for our this compound synthesis when moving from a 1L flask to a 100L reactor. What are the primary factors to investigate?

A1: A drop in yield during scale-up is a classic challenge that almost always points to phenomena that change with scale. While a lab flask offers excellent heat and mass transfer, these become limiting factors in a large reactor.[2] The key is to understand that you are not just scaling the volume; you are changing the fundamental physical environment of the reaction.

Here are the primary pillars to investigate:

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as you increase the reactor size. This severely hampers the ability to both add and remove heat. For exothermic steps, this can lead to "hot spots" where localized high temperatures degrade materials or trigger side reactions, consuming starting material and reducing yield. Conversely, for endothermic steps or when needing to heat to reflux, you may struggle to reach and maintain the target temperature uniformly.[2]

  • Mixing Inefficiency: The efficient homogenization achieved with a small magnetic stir bar in a flask is not replicated by an impeller in a large, baffled reactor. Inadequate mixing can lead to localized concentration gradients of reactants or reagents. This can result in incomplete reactions in some parts of the vessel while causing side reactions (e.g., di-substitution, polymerization) in others where a reagent is temporarily in excess.[2][3]

  • Mass Transfer Constraints: If your synthesis involves multiple phases (e.g., a solid catalyst, a gaseous reagent like CO2 for carboxylation, or an immiscible liquid), mass transfer becomes critical. The rate at which reactants can move between phases may become the rate-limiting step at a larger scale, stalling the reaction and leading to lower conversion and yield.[4]

  • Extended Reaction and Dosing Times: In the lab, you might add a reagent over 10 minutes. At the pilot scale, adding hundreds of liters might take several hours. This extended timeline means reactants and intermediates are exposed to reaction conditions for much longer, potentially leading to decomposition or the formation of new byproducts not seen on the bench.

Q2: Our pilot-plant batch of this compound shows new, significant impurities compared to the lab-scale material. How can we identify and mitigate them?

A2: The appearance of new impurities is a direct consequence of the altered reaction environment described in Q1. Different thermal profiles and mixing dynamics can open up alternative reaction pathways.[2]

  • Identification Strategy:

    • Full Characterization: Do not rely solely on HPLC purity. Isolate the major impurities using preparative chromatography.

    • Spectroscopic Analysis: Characterize the isolated impurities thoroughly using high-field NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) to determine their structures.[5] GC-MS can also be valuable for identifying volatile impurities.[6]

    • Mechanistic Deduction: Based on the impurity structures, deduce the likely side reactions that are occurring (e.g., incomplete reaction, over-reaction, reaction with solvent or impurities in the starting materials).

  • Common Impurities & Mitigation:

    • Residual Starting Material: If the synthesis proceeds via oxidation of 2,3-difluoro-4-methoxybenzaldehyde, residual aldehyde is a common impurity.[7][8]

      • Solution: Increase reaction time or temperature cautiously, while monitoring for byproduct formation. Ensure the oxidant is not degrading under the prolonged reaction time at scale.

    • Isomeric Byproducts: Depending on the synthetic route, you may see isomers form (e.g., from incomplete regioselectivity during a substitution step).

      • Solution: Re-evaluate and optimize reaction temperature. A lower temperature often favors the desired kinetic product.

    • Process-Related Impurities: These can arise from raw materials, which have a much larger impact at scale.[9][10]

      • Solution: Qualify your raw material suppliers rigorously. Test incoming batches for purity and consistency. Strengthen your raw material and supplier control systems.[2]

Q3: We are struggling with the crystallization step at the pilot scale. The product is difficult to filter and appears to have lower purity than expected.

A3: Crystallization is highly sensitive to scale-dependent factors like cooling rate, agitation, and supersaturation dynamics. What works for a rapidly cooled beaker in an ice bath will not work for a jacketed 100L reactor that takes hours to cool.

  • Troubleshooting Crystallization:

    • Control the Cooling Profile: Implement a slow, controlled cooling ramp instead of simply "crash cooling." This allows for the growth of larger, more uniform crystals which are easier to filter and typically purer.

    • Optimize Agitation: The agitator speed and impeller design are critical. Over-aggressive mixing can cause crystal breakage (attrition), leading to fine particles that clog the filter. Insufficient mixing leads to non-uniform cooling and supersaturation, resulting in a wide particle size distribution.

    • Implement a Seeding Strategy: Develop a robust seeding protocol. Adding a small quantity of pure product at the right temperature and supersaturation level can control the crystal form (polymorph) and lead to a more consistent particle size.

    • Solvent & Anti-Solvent Considerations: The choice of recrystallization solvent is crucial; it should dissolve the product well at high temperatures but poorly at low temperatures.[11] If using an anti-solvent, the addition rate at the pilot scale must be carefully controlled to maintain a consistent level of supersaturation. A rapid addition will cause an uncontrolled precipitation of fine, often impure, material.

Q4: What are the most critical Environmental, Health, and Safety (EHS) concerns when scaling up the synthesis of this molecule?

A4: Safety must be the top priority. A laboratory risk assessment is insufficient for pilot-plant operations. A formal Process Hazard Analysis (PHA), such as a HAZOP study, is essential.[2]

  • Compound Hazards: this compound is classified as a skin, eye, and respiratory irritant.[12][13] Engineering controls (e.g., closed-system transfers, local exhaust ventilation) and appropriate Personal Protective Equipment (PPE) are mandatory to prevent operator exposure.[14]

  • Reagent Hazards: Many potential synthetic routes involve hazardous reagents. For example, a Grignard synthesis route would involve flammable solvents like ether or THF and potentially pyrophoric reagents. Oxidation steps may use strong, corrosive oxidizers.

  • Thermal Runaway: This is one of the biggest risks during scale-up. The reduced heat transfer capability of large reactors means that an exothermic reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure that can exceed the vessel's limits.[2] A thorough understanding of the reaction's thermal profile, obtained through techniques like Reaction Calorimetry (RC1), is critical before going to the pilot plant.

  • Waste Handling: Pilot-scale operations generate significant quantities of waste. Plan for the safe handling and disposal of waste streams, including acidic or basic aqueous layers and solvent washes, in accordance with local regulations.

Troubleshooting Guide: At-a-Glance

Problem Probable Cause(s) Recommended Solutions
Low Yield 1. Poor heat transfer (hot spots/insufficient heating).2. Inefficient mixing (localized concentrations).3. Extended addition times leading to degradation.1. Characterize reaction exothermicity; ensure reactor cooling/heating capacity is sufficient.2. Optimize agitator speed and design; use baffles. Consider Computational Fluid Dynamics (CFD) modeling.3. Re-evaluate stability of reactants/intermediates under proposed pilot plant conditions.
Impurity Formation 1. Side reactions favored by different thermal profiles.2. Inconsistent raw material quality.3. Poor mixing leading to localized reagent excess.1. Lower reaction temperature; control reagent addition rate precisely.2. Implement stringent quality control for incoming raw materials.3. Improve agitation; consider subsurface addition for highly reactive reagents.
Crystallization Issues 1. Uncontrolled cooling rate ("crash cooling").2. Suboptimal agitation (crystal breakage or settling).3. Lack of polymorphic control.1. Implement a programmed, linear cooling profile.2. Conduct studies to find the optimal agitation speed for crystal growth.3. Develop a seeding protocol with a well-characterized seed material.
Filtration Problems 1. Small, fine particles (needles or fines) from poor crystallization.2. Product is "oiling out" instead of crystallizing.1. Address crystallization issues to generate larger, more isometric crystals.2. Ensure the crystallization temperature is below the melting point of the product in the chosen solvent system. Adjust solvent composition if necessary.

Visualized Workflows & Relationships

Diagram 1: Scale-Up Troubleshooting Workflow

G Problem Problem Identified (e.g., Low Yield, High Impurity) Analysis Analyze Lab vs. Pilot Data (HPLC, NMR, Temp Profiles) Problem->Analysis RootCause Identify Potential Root Cause(s) Analysis->RootCause Heat Heat Transfer RootCause->Heat Mixing Mixing RootCause->Mixing Kinetics Kinetics / Time RootCause->Kinetics Hypothesis Formulate Hypothesis Heat->Hypothesis Mixing->Hypothesis Kinetics->Hypothesis SmallScale Test Hypothesis on Small Scale (Lab) Hypothesis->SmallScale Implement Implement & Verify Solution in Pilot Plant SmallScale->Implement Success Problem Resolved? Implement->Success Success->Analysis No Document Document Changes (Update Batch Record) Success->Document Yes

Caption: A decision-making workflow for troubleshooting scale-up issues.

Diagram 2: Interplay of Key Scale-Up Parameters

G cluster_params Controllable Parameters cluster_outcomes Process Outcomes Heat Heat Transfer (Jacket Temp, Flow) Mixing Mixing (Agitator Speed, Type) Heat->Mixing Yield Yield Heat->Yield affects exotherm control Purity Purity / Impurity Profile Heat->Purity affects side reactions Kinetics Kinetics (Concentration, Temp, Addition Rate) Mixing->Kinetics Mixing->Yield affects reaction completion Mixing->Purity prevents localized excess Kinetics->Heat Kinetics->Yield affects conversion Kinetics->Purity affects selectivity

Caption: The interconnected relationship between primary scale-up parameters.

Pilot-Scale Experimental Protocols

The following protocols are generalized examples and must be adapted based on your specific equipment, safety assessments, and laboratory findings.

Protocol 1: Pilot-Scale Synthesis via Oxidation

This protocol assumes the synthesis of this compound from 2,3-Difluoro-4-methoxybenzaldehyde using an oxidant like potassium permanganate (KMnO₄).

Equipment: 100L Glass-Lined Reactor with overhead stirrer, condenser, temperature probe, and addition funnel/pump.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Aldehyde: Charge 2,3-Difluoro-4-methoxybenzaldehyde (5.0 kg, 1.0 equiv) and a suitable solvent (e.g., acetone, 50L) to the reactor.

  • Cooling: Start agitation (e.g., 80-100 RPM) and cool the reactor contents to 0-5 °C using the jacket.

  • Prepare Oxidant Solution: In a separate vessel, prepare a solution of KMnO₄ (e.g., 5.5 kg, 1.2 equiv) in water (30L). Caution: This solution is a strong oxidant.

  • Controlled Addition: Slowly add the KMnO₄ solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm is expected; control it with the jacket cooling.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting aldehyde using a suitable in-process control (IPC) like HPLC or TLC.[7]

  • Quenching: Once the reaction is complete, cool the mixture back to ~10 °C. Carefully quench the excess KMnO₄ by the slow addition of a reducing agent solution (e.g., sodium bisulfite in water) until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Workup & Isolation:

    • Filter the batch to remove the manganese dioxide solids. Wash the filter cake with the reaction solvent.

    • Acidify the filtrate with concentrated HCl to a pH of 2-3, which will precipitate the benzoic acid product.[15][16]

    • Filter the resulting solid product, wash the cake with cold water to remove inorganic salts, and dry under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 2: Pilot-Scale Recrystallization

Equipment: 100L Glass-Lined Reactor, filter-dryer (or centrifuge and vacuum oven).

Procedure:

  • Charge Reactor: Charge the crude, dry this compound to the reactor.

  • Add Solvent: Add the chosen recrystallization solvent (e.g., an ethanol/water mixture, determined at the lab scale).[7]

  • Heating: With gentle agitation, heat the mixture to reflux until all the solid has dissolved.[11]

  • Controlled Cooling: Turn off the heating and initiate a slow, linear cooling ramp (e.g., 10-15 °C per hour) via the reactor jacket.

  • Seeding (if applicable): When the solution reaches the predetermined seeding temperature, add a slurry of pure seed crystals (e.g., 0.1-1.0% of the batch weight).

  • Crystallization: Continue the slow cooling to the final temperature (e.g., 0-5 °C). Hold at this temperature for at least 2-4 hours to ensure complete crystallization.

  • Isolation: Transfer the slurry to the filter-dryer.

  • Washing: Wash the filter cake with a minimal amount of cold recrystallization solvent to remove soluble impurities.

  • Drying: Dry the purified product under vacuum with jacket heating until the solvent content meets the pre-defined specification.

References

  • Overcoming Challenges in Scale-Up Production - World Pharma Today. (n.d.). World Pharma Today.
  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (n.d.). Tianming Pharmaceutical.
  • How to Scale Up Pharmaceutical Manufacturing. (2022-12-07). Ascendia Pharmaceuticals.
  • Challenges in scaling up the production of 2,6-Difluoro-4-methoxybenzoic acid - Benchchem. (n.d.). BenchChem.
  • This compound | C8H6F2O3 | CID 3611682 - PubChem. (n.d.). National Center for Biotechnology Information.
  • This compound | 329014-60-0 | FD69960 - Biosynth. (n.d.). Biosynth.
  • How to scale pharma manufacturing efficiently? - HyCON Labs. (n.d.). HyCON Labs.
  • Manufacturing Scale-Up of Drugs and Biologics. (n.d.). SGS.
  • Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • This compound - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
  • Mixing Effect on Stoichiometric Diversity in Benzoic Acid-Sodium Benzoate Co-crystals | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. (n.d.). Google Patents.
  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Chemistry 210 Experiment Ib. (2012-11-14). University of California, Irvine.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Global Scientific Journal.
  • An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzoic acid (CAS: 178974-97-5) - Benchchem. (n.d.). BenchChem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-08-27). TCI Chemicals.
  • This compound - Apollo Scientific. (2023-05-26). Apollo Scientific.
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. (n.d.). BenchChem.
  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (n.d.). Chemistry Research Journal.
  • challenges in the scale-up synthesis of 2-Hydroxy-5-isopropylbenzoic acid - Benchchem. (n.d.). BenchChem.

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Validation & Comparative

A Senior Application Scientist's Guide to 2,3-Difluoro-4-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Advanced Synthesis and Drug Discovery

For researchers and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. Fluorinated benzoic acids, in particular, are a privileged scaffold in medicinal chemistry, where the strategic placement of fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 2,3-Difluoro-4-methoxybenzoic acid with its key positional isomers. We will move beyond a simple cataloging of data to explore the causal relationships between structure and function, supported by experimental data and validated protocols.

The precise arrangement of electron-withdrawing fluorine atoms and the electron-donating methoxy group around the benzoic acid core creates a landscape of unique chemical environments. These variations directly impact acidity (pKa), lipophilicity (logP), metabolic stability, and the potential for intermolecular interactions—all critical parameters in rational drug design.[1]

Structural Overview of Key Difluoro-4-methoxybenzoic Acid Isomers

The isomers share the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol , but their distinct substitution patterns lead to significant differences in their properties and reactivity.[2][3][4][5][6][7] The following diagram illustrates the structures of the target compound and several of its common isomers.

G cluster_0 This compound cluster_1 2,4-Difluoro-3-methoxybenzoic acid cluster_2 2,5-Difluoro-4-methoxybenzoic acid cluster_3 3,4-Difluoro-2-methoxybenzoic acid cluster_4 3,5-Difluoro-4-methoxybenzoic acid cluster_5 2,6-Difluoro-4-methoxybenzoic acid node_2_3 node_2_3 node_2_4 node_2_4 node_2_5 node_2_5 node_3_4 node_3_4 node_3_5 node_3_5 node_2_6 node_2_6

Caption: Chemical structures of this compound and its key isomers.

Comparative Physicochemical Properties

The interplay between inductive and resonance effects of the fluoro and methoxy substituents governs the physicochemical properties of these isomers. The following table summarizes key experimental and predicted data, providing a foundation for selecting the optimal candidate for a given application.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)pKa (Predicted)logP (Predicted)
This compound 329014-60-0223[2]317.58[2]1.404[2]~3.81.9[1][5]
2,4-Difluoro-3-methoxybenzoic acid178974-97-5N/AN/AN/AN/A1.6
2,5-Difluoro-4-methoxybenzoic acid1060739-01-6N/AN/AN/AN/AN/A
2,6-Difluoro-4-methoxybenzoic acid123843-65-2184-188[1]N/AN/AN/A1.6[1]
3,4-Difluoro-2-methoxybenzoic acid875664-52-1137-139[3][8]277[8]1.399[3]N/AN/A
3,5-Difluoro-4-methoxybenzoic acid319-60-8164-166[9]286.4[10]1.399[10]3.79 ± 0.10[1]1.6[9]

Analysis of Trends:

  • Acidity (pKa): The acidity of the carboxylic acid is enhanced by the strong electron-withdrawing nature of the fluorine atoms. The effect is most pronounced when the fluorines are positioned ortho (e.g., 2,6-difluoro isomer) to the carboxyl group, as this stabilizes the conjugate base.

  • Lipophilicity (logP): Fluorine substitution generally increases lipophilicity. The predicted logP values are relatively similar across these isomers, suggesting that the position of the methoxy group also plays a significant role in balancing this property.

  • Melting Point: The melting point is influenced by crystal lattice energy and intermolecular forces, such as hydrogen bonding. The high melting point of this compound (223 °C) suggests a stable and well-ordered crystal structure.[2]

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding of the process.

General Synthetic Workflow

The synthesis of these isomers often involves a multi-step process starting from commercially available fluorinated precursors. A common strategy is the nucleophilic aromatic substitution of a highly fluorinated benzene ring, followed by functional group manipulations to install the carboxylic acid.

G start Fluorinated Precursor (e.g., Trifluorobenzene derivative) step1 Methoxylation (Nucleophilic Substitution with Sodium Methoxide) start->step1 step2 Functional Group Conversion (e.g., Reduction of Nitro Group) step1->step2 step3 Introduction of Carboxyl Group (e.g., Hydrolysis of Nitrile) step2->step3 characterization Purification & Characterization (Crystallization, NMR, IR, MS) step3->characterization final Final Isomer Product characterization->final

Caption: General experimental workflow for the synthesis of difluoro-methoxybenzoic acid isomers.

Protocol 1: Synthesis of 3,5-Difluoro-4-methoxybenzoic acid

This protocol is based on a known route involving the methoxylation of 3,4,5-Trifluorobenzoic acid.[11]

  • Rationale: The fluorine atom at the C4 position is the most activated towards nucleophilic substitution due to the electron-withdrawing effects of the flanking fluorine atoms and the carboxyl group. Sodium methoxide serves as a potent and readily available nucleophile.

  • Step-by-Step Methodology:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,4,5-Trifluorobenzoic acid in a suitable anhydrous solvent like Methanol.

    • Reagent Addition: Add Sodium Methoxide (typically 1.1 to 1.3 molar equivalents) portion-wise to the solution. The reaction is often exothermic.

    • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess base by adding aqueous HCl until the pH is acidic (pH 2-3).

    • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Difluoro-4-methoxybenzoic acid.

Protocol 2: Characterization by NMR Spectroscopy
  • Rationale: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring. The chemical shifts and coupling constants (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei provide unambiguous structural information.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra. For complex spectra, 2D correlation experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) may be necessary.

    • Data Analysis:

      • ¹H NMR: Expect a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The carboxylic acid proton will be a broad singlet at a downfield shift (>10 ppm).

      • ¹³C NMR: The carbonyl carbon will be observed around 165-170 ppm. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

      • ¹⁹F NMR: This spectrum is crucial for confirming the fluorine positions.

Comparative Performance and Applications

While direct, side-by-side biological assay data for all isomers is limited in publicly available literature, their primary value lies in their role as intermediates for more complex molecules in pharmaceuticals and agrochemicals.[3][12][13] The strategic placement of the substituents dictates their utility.

IsomerPotential Application/Reactivity InsightRationale
This compound Intermediate for APIs.The ortho- and meta-fluorine atoms can influence the conformation of the carboxyl group and provide sites for metabolic blocking.
2,6-Difluoro-4-methoxybenzoic acid Building block for kinase inhibitors.The two ortho-fluorines can enforce a specific torsional angle of the carboxyl group, which can be crucial for binding to protein active sites. They also enhance metabolic stability.[1]
3,4-Difluoro-2-methoxybenzoic acid Pharmaceutical intermediate.[3][8]The substitution pattern is valuable for creating molecules with specific biological activities in drug discovery.[3]
3,5-Difluoro-4-methoxybenzoic acid Agrochemical and pharmaceutical synthesis.The symmetrical substitution pattern offers a different electronic and steric profile, potentially leading to unique interactions with biological targets.

The introduction of fluorine is a well-established strategy to improve metabolic stability and binding affinity.[14] For example, C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. The biological activities of related fluorinated and methoxylated compounds have been explored, showing potential as anticancer and antimicrobial agents.[1][15] The specific isomer chosen will depend on the desired vector for further synthesis and the intended final application.

Conclusion

This compound and its isomers are not interchangeable. Each possesses a unique set of physicochemical properties and a distinct reactivity profile dictated by the specific arrangement of its substituents. This guide has demonstrated that a rational choice between these building blocks requires a deep understanding of how structure influences properties like acidity, lipophilicity, and reactivity. By leveraging the comparative data and validated protocols presented, researchers can make more informed decisions, accelerating the discovery and development of novel chemical entities.

References

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A Comparative Guide to the Synthetic Efficacy of 2,3-Difluoro-4-methoxybenzoic Acid and its 3,4-Difluoro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. Among the vast array of fluorinated building blocks, difluoromethoxybenzoic acids are of particular interest as scaffolds for the synthesis of novel therapeutic agents and functional materials. The precise positioning of fluorine and methoxy substituents on the benzoic acid core can dramatically influence the molecule's reactivity, directing the course of synthetic transformations and ultimately impacting the biological activity and material properties of the final products.

This guide provides a comparative analysis of the synthetic efficacy of two closely related isomers: 2,3-Difluoro-4-methoxybenzoic acid and 3,4-Difluoro-2-methoxybenzoic acid . While direct, head-to-head experimental comparisons are not extensively documented in the literature, this document will leverage established principles of organic chemistry, electronic effects of substituents, and available data for analogous compounds to offer a predictive and insightful comparison for the discerning researcher.

Isomer Overview and Physicochemical Properties

The subtle shift in the positions of the two fluorine atoms relative to the methoxy and carboxylic acid groups profoundly impacts the electronic distribution and steric environment of the aromatic ring.

PropertyThis compound[1][2]3,4-Difluoro-2-methoxybenzoic Acid[3][4]
CAS Number 329014-60-0[1]875664-52-1[3][4]
Molecular Formula C₈H₆F₂O₃[1]C₈H₆F₂O₃[3][4]
Molecular Weight 188.13 g/mol [1]188.13 g/mol [3][4]
Appearance White to off-white solidWhite to off-white solid[4]
Melting Point Not readily available137-139 °C[4]
Predicted XlogP 1.9[1]1.67

Theoretical Comparison of Synthetic Efficacy

The efficacy of these isomers in a synthetic context is primarily dictated by the interplay of the electronic effects (inductive and mesomeric) of the fluorine and methoxy substituents, and the steric hindrance around the reactive sites.

Electronic Effects and Reactivity

The fluorine atom is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). The methoxy group, conversely, is an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution.

This compound:

  • The two fluorine atoms ortho and meta to the carboxylic acid group significantly activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-3 positions.

  • The methoxy group at C-4, para to the C-1 carboxylate, will have a strong electron-donating resonance effect, which can influence the acidity of the carboxylic acid and the reactivity of the ring in electrophilic substitution.

  • For electrophilic aromatic substitution, the positions ortho to the activating methoxy group (C-3 and C-5) are electronically favored. However, the presence of a fluorine atom at C-3 and the deactivating effect of the carboxyl group will likely direct incoming electrophiles to the C-5 position.

3,4-Difluoro-2-methoxybenzoic Acid:

  • The fluorine atoms at C-3 and C-4 will also activate the ring towards SNAr.

  • The methoxy group at C-2 is ortho to the carboxylic acid, which can lead to steric hindrance and potential intramolecular hydrogen bonding, influencing the acidity and reactivity of the carboxyl group.

  • In electrophilic aromatic substitution, the methoxy group at C-2 is a strong activating and ortho, para-director. The para position (C-5) and the other ortho position (C-3) are electronically activated. However, the presence of a fluorine at C-3 will likely disfavor substitution at that position, making C-5 the most probable site for electrophilic attack.

Proposed Synthetic Methodologies

While specific, optimized protocols for these exact isomers are not always available, plausible synthetic routes can be devised based on established methodologies for analogous fluorinated benzoic acids.

Protocol 1: Synthesis of this compound (Hypothetical)

This proposed synthesis involves the ortho-lithiation of a suitable difluoroanisole precursor followed by carboxylation.

Step 1: Ortho-lithiation of 1,2-Difluoro-3-methoxybenzene

  • Under an inert atmosphere (e.g., Argon), dissolve 1,2-difluoro-3-methoxybenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Carboxylation

  • In a separate flask, place an excess of crushed dry ice (solid CO₂).

  • Transfer the lithiated intermediate from Step 1 onto the dry ice via a cannula.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction with 1 M hydrochloric acid (HCl) until the solution is acidic.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3,4-Difluoro-2-methoxybenzoic Acid (Hypothetical)

A potential route to this isomer could involve the methoxylation of a suitable trifluorobenzonitrile precursor followed by hydrolysis. This approach is based on a method described for a similar compound[5].

Step 1: Nucleophilic Aromatic Substitution (Methoxylation)

  • In a round-bottom flask, dissolve 2,3,4-trifluorobenzonitrile in anhydrous methanol.

  • Slowly add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the progress by a suitable technique like TLC or GC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

Step 2: Hydrolysis

  • To the crude product from Step 1, add an excess of a strong acid (e.g., hydrobromic acid) or a strong base (e.g., sodium hydroxide solution).

  • Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to a carboxylic acid.

  • If a basic hydrolysis was performed, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Comparative Efficacy in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Both isomers are expected to be reactive towards SNAr due to the presence of two electron-withdrawing fluorine atoms. However, the regioselectivity and reaction rates will likely differ.

  • This compound: The C-2 and C-3 positions are both activated for nucleophilic attack. The outcome will depend on the nature of the nucleophile and the reaction conditions.

  • 3,4-Difluoro-2-methoxybenzoic Acid: The C-3 and C-4 positions are activated. The steric hindrance from the adjacent methoxy group at C-2 might influence the accessibility of the C-3 position for bulky nucleophiles.

Electrophilic Aromatic Substitution
  • This compound: The C-5 position is the most likely site for electrophilic attack, being ortho to the activating methoxy group and not sterically hindered or electronically deactivated by a fluorine atom.

  • 3,4-Difluoro-2-methoxybenzoic Acid: The C-5 position is also the most probable site for electrophilic substitution due to the strong activating and para-directing effect of the C-2 methoxy group.

Ortho-Lithiation/Directed Metalation

The carboxylic acid group and the methoxy group can both act as directing groups for ortho-lithiation.

  • This compound: The most acidic proton is likely the one at the C-5 position, ortho to the methoxy group. However, the presence of two ortho fluorine atoms to the carboxylate could also influence the regioselectivity.

  • 3,4-Difluoro-2-methoxybenzoic Acid: The proton at the C-6 position is ortho to the carboxylic acid group and is a likely candidate for deprotonation. The methoxy group at C-2 also directs to the C-3 position, but this is already substituted with a fluorine atom.

Visualization of Synthetic Pathways

Synthetic_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of 3,4-Difluoro-2-methoxybenzoic Acid A0 1,2-Difluoro-3-methoxybenzene A1 Ortho-lithiation (n-BuLi, THF, -78°C) A0->A1 A2 Lithium Intermediate A1->A2 A3 Carboxylation (CO2) A2->A3 A4 This compound A3->A4 B0 2,3,4-Trifluorobenzonitrile B1 Methoxylation (NaOMe, MeOH) B0->B1 B2 3,4-Difluoro-2-methoxybenzonitrile B1->B2 B3 Hydrolysis (HBr or NaOH) B2->B3 B4 3,4-Difluoro-2-methoxybenzoic Acid B3->B4

Caption: Plausible synthetic workflows for the two difluoromethoxybenzoic acid isomers.

Conclusion and Recommendations

The choice between this compound and its 3,4-difluoro isomer in a synthetic campaign will be dictated by the desired substitution pattern in the final target molecule.

  • This compound is likely the preferred starting material when functionalization at the C-5 position via electrophilic substitution is desired, or when subsequent nucleophilic substitution at the C-2 or C-3 positions is planned.

  • 3,4-Difluoro-2-methoxybenzoic acid would be the isomer of choice for targeting the C-5 position through electrophilic substitution, potentially with different reactivity profiles due to the ortho-methoxy group, or for exploring nucleophilic substitution at the C-3 or C-4 positions.

It is crucial for researchers to recognize that these are predictive assessments based on fundamental principles. The actual experimental outcomes may vary, and optimization of reaction conditions will be necessary to achieve the desired products in good yields. This guide serves as a foundational framework to inform the strategic selection and application of these valuable fluorinated building blocks in the pursuit of novel chemical entities.

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A Researcher's Guide to Fluorinated vs. Non-Fluorinated Benzoic Acids: A Comparative Study for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the benzoic acid scaffold is a venerable and ubiquitous starting point. Its structural simplicity belies a profound versatility that has cemented its role in the development of a multitude of therapeutic agents.[1][2] However, the true power of this scaffold is often unlocked through strategic chemical modification. Among the most impactful of these modifications is fluorination. The introduction of fluorine atoms can dramatically reshape the physicochemical and pharmacological properties of the parent molecule.[3][4][5] This guide offers an in-depth, objective comparison of fluorinated and non-fluorinated benzoic acids, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their quest for superior drug candidates.

The Strategic Value of the Benzoic Acid Moiety in Medicinal Chemistry

The benzoic acid framework is a cornerstone in drug design for several key reasons. The carboxylic acid group provides a versatile handle for creating salts, esters, and amides, which allows for the fine-tuning of solubility and the implementation of prodrug strategies. Furthermore, its capacity for hydrogen bonding is crucial for specific interactions with biological targets.[2] Non-fluorinated benzoic acid and its derivatives are found in a wide array of pharmaceuticals, from the antifungal agent in Whitfield's ointment to its use as a preservative in various drug formulations.[6][7]

The Fluorine Effect: A Paradigm Shift in Physicochemical Properties

Replacing a hydrogen atom with fluorine, while seemingly a minor alteration, triggers a cascade of significant changes in the molecule's electronic and physical characteristics. A thorough understanding of these changes is essential for harnessing fluorination as a strategic tool in drug design.[3][4][5][8][9]

Acidity (pKa)

The introduction of the highly electronegative fluorine atom has a profound impact on the acidity of the benzoic acid's carboxylic group. Through a powerful electron-withdrawing inductive effect, fluorine stabilizes the carboxylate anion, leading to a notable increase in acidity (a lower pKa value).[10] The position of the fluorine substituent is a critical determinant of this effect's magnitude. An ortho-fluorine atom, due to its proximity to the carboxylic acid, exerts a more substantial influence on acidity compared to meta or para substitutions.[10][11]

Lipophilicity (logP)

Lipophilicity, quantified by the logarithm of the partition coefficient (logP), is a pivotal parameter in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine, despite its high electronegativity, is a lipophilic atom. Consequently, the introduction of fluorine generally leads to an increase in the molecule's lipophilicity.[8][10] This can be advantageous for enhancing membrane permeability but must be carefully balanced to avoid issues with poor solubility and increased metabolic clearance.

Metabolic Stability

Table 1: Comparative Physicochemical Properties of Benzoic Acid and its Monofluorinated Isomers

CompoundpKalogP
Benzoic Acid4.20[10][12]1.87[12]
2-Fluorobenzoic Acid3.27[10][12]1.73[12]
3-Fluorobenzoic Acid3.86[10]2.20[13]
4-Fluorobenzoic Acid4.14[10][14]2.10[15]

Note: logP values can vary based on the determination method (experimental vs. calculated).

Experimental Protocols: Synthesis and Analysis

The synthesis and analysis of fluorinated and non-fluorinated benzoic acids are achieved through well-established methodologies in organic chemistry. The following are representative protocols for their preparation and characterization.

Synthesis of Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids can be approached through various routes, often depending on the desired isomer.

Experimental Workflow: General Synthesis of Fluorobenzoic Acids

Caption: Common synthetic pathways to monofluorinated benzoic acid isomers.

Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid [11][12][16][17][18]

  • Diazotization: Dissolve anthranilic acid in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Fluorination: In a separate vessel, prepare a solution of hydrofluoric acid or a suitable fluoride salt.

  • Add the cold diazonium salt solution to the fluoride source.

  • Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the introduction of the fluorine atom.

  • Work-up and Purification: Cool the reaction mixture and extract the 2-fluorobenzoic acid with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 3-Fluorobenzoic Acid A common route involves the conversion of 3-fluorobenzoic acid to its more reactive acyl chloride, followed by reaction with an amine (in the case of amide synthesis). For the synthesis of the acid itself, diazotization of 3-aminobenzoic acid is a viable method, similar to the synthesis of the 2-fluoro isomer.[4][19]

Protocol 3: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorotoluene [5][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorotoluene with a strong oxidizing agent such as potassium permanganate in an aqueous solution.

  • Oxidation: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidification and Precipitation: Acidify the filtrate with a strong acid like hydrochloric acid to precipitate the 4-fluorobenzoic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure 4-fluorobenzoic acid.

Determination of Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro models that mimic the metabolic processes in the liver.[3] The liver microsomal stability assay is a widely used method.[1][3][20][21]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_assay Metabolic Stability Assay Test Compound Test Compound Incubation (37°C) Incubation (37°C) Test Compound->Incubation (37°C) Liver Microsomes Liver Microsomes Liver Microsomes->Incubation (37°C) NADPH NADPH NADPH->Incubation (37°C) Time Points Time Points Incubation (37°C)->Time Points Quenching Quenching Time Points->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Determine % remaining

Caption: A generalized workflow for assessing in vitro metabolic stability using a liver microsomal assay.

Protocol:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer.

  • Initiation: Add the test compound (e.g., benzoic acid or a fluorinated analog) to the microsomal suspension and pre-incubate at 37°C.

  • Start the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Pharmacological Implications and Rational Drug Design

The modifications to physicochemical properties imparted by fluorination have direct and significant consequences on a molecule's pharmacological profile.

  • Enhanced Binding Affinity: The electronic perturbations caused by fluorine can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, which can increase binding affinity and potency.[3][9]

  • Modulation of Conformation: The presence of fluorine can influence the conformational preferences of a molecule, potentially pre-organizing it for an optimal binding pose within the active site of a biological target.[4][5]

  • Improved Pharmacokinetics: As previously noted, the enhanced metabolic stability afforded by fluorination can lead to a longer in vivo half-life, reduced systemic clearance, and consequently, improved oral bioavailability.[3][4]

It is imperative for the medicinal chemist to recognize that fluorination is not a panacea. In some instances, it can result in undesirable outcomes, such as the formation of toxic metabolites or unforeseen off-target activities. A meticulous and systematic evaluation of each fluorinated analog is therefore indispensable.

Conclusion: A Strategic Imperative in Modern Drug Discovery

The decision to incorporate fluorine into a benzoic acid-based drug candidate is a strategic one that demands a comprehensive understanding of its multifaceted effects. Fluorination provides a powerful set of tools for the medicinal chemist to rationally modulate key drug-like properties, including acidity, lipophilicity, and metabolic stability. By leveraging the principles and experimental approaches detailed in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the discovery and development of safer and more effective medicines.

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Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Purity of 2,3-Difluoro-4-methoxybenzoic Acid by High-Performance Liquid Chromatography

This compound (CAS: 329014-60-0) is a fluorinated aromatic carboxylic acid that serves as a vital building block in organic synthesis.[1][2] Its structural motifs are prevalent in active pharmaceutical ingredients (APIs), where fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability. As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[3][4] Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.[5]

This guide provides a comprehensive framework for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), the gold standard for pharmaceutical analysis.[4][6] We will explore the causal logic behind HPLC method development, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and scientifically sound approach to purity determination.

The Workflow of Purity Assessment

A systematic approach is essential for accurate and reproducible purity analysis. The overall process, from initial sample handling to the final purity report, involves several critical stages.

Purity_Assessment_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Data & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation Sample->StdPrep Accurate Weighing MethodDev HPLC Method Development StdPrep->MethodDev Inject into HPLC SST System Suitability Test (SST) MethodDev->SST Injection Sequence Injection (Std, Spl, Blank) SST->Injection If Pass Integration Chromatogram Integration Injection->Integration Raw Data Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report & Certificate of Analysis Calculation->Report

Caption: A typical workflow for HPLC-based purity assessment.

Part 1: HPLC Method Development - A First-Principles Approach

Developing a robust HPLC method is a systematic process that blends theoretical understanding with empirical optimization.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.[8]

The Logic of Method Design

The following diagram illustrates the decision-making process inherent in developing a stability-indicating HPLC method.

Method_Development_Logic Start Define Goal: Purity of 2,3-Difluoro- 4-methoxybenzoic acid AnalyteProps Analyze Physicochemical Properties (pKa, logP, UV λmax) Start->AnalyteProps ModeSelect Select HPLC Mode: Reversed-Phase (RP-HPLC) AnalyteProps->ModeSelect ColumnSelect Select Stationary Phase: C18 Column (Workhorse) ModeSelect->ColumnSelect MobilePhase Optimize Mobile Phase (ACN/Water + Acid) ColumnSelect->MobilePhase Gradient Develop Gradient Elution (for impurity separation) MobilePhase->Gradient Detector Select Detector: UV-Vis (DAD/PDA) Detector->MobilePhase Optimization Fine-Tune Parameters (Gradient, Flow, Temp) Gradient->Optimization Check Resolution, Peak Shape Validation Perform Method Validation (ICH Guidelines) Optimization->Validation Method is Specific & Robust? Validation->Optimization No, Re-optimize FinalMethod Final, Validated Purity Method Validation->FinalMethod Yes

Caption: The logical decision flow for HPLC method development.

1. Stationary Phase (Column) Selection:

  • Rationale: The workhorse of RP-HPLC is the C18 (octadecyl) column. Its nonpolar stationary phase provides excellent retention for moderately polar aromatic compounds like our target analyte. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.[9]

  • Expert Insight: Given the presence of two fluorine atoms, an alternative to consider for difficult co-elutions would be a pentafluorophenyl (PFP) phase. Fluorinated phases can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions, potentially resolving impurities that are hidden on a C18 column.[10]

2. Mobile Phase Selection:

  • Rationale: A typical mobile phase for RP-HPLC consists of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol.[7] For a benzoic acid derivative, pH control is critical. The carboxylic acid group must be protonated (kept in its non-ionized form) to ensure good retention and sharp peak shape. This is achieved by acidifying the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa. Using 0.1% phosphoric acid or formic acid in water is a common and effective choice.[9][11]

  • Solvent Choice: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[12]

3. Detector Selection:

  • Rationale: The presence of the aromatic ring in this compound results in strong UV absorbance.[12] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) for highest sensitivity but also collects spectra across the entire UV-Vis range. This is invaluable for peak purity analysis, allowing one to check for co-eluting impurities under the main analyte peak.[12]

4. Elution Mode:

  • Rationale: For a purity assessment where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[12] A gradient, which involves changing the mobile phase composition over time (e.g., increasing the percentage of ACN), ensures that late-eluting, more nonpolar impurities are eluted from the column in a reasonable time with sharp peaks.[8]

Part 2: Detailed Experimental Protocol for HPLC Purity Analysis

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[13]

1. Materials and Reagents:

  • This compound reference standard (known high purity)

  • This compound sample for testing

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Phosphoric acid (H₃PO₄), ~85%

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity LC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.[14]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 20 80
    25.0 20 80
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at λmax (e.g., 254 nm, to be determined by UV scan) and collect spectra from 200-400 nm.

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Blank Solution: Use the diluent.

4. System Suitability Test (SST):

  • Procedure: Before injecting any samples, perform five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria (as per USP/ICH guidelines): [13]

    • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

    • Theoretical Plates (N): Not less than 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0% for the five replicate injections.

5. Analytical Sequence:

  • Inject Blank (to ensure no carryover or solvent contamination).

  • Perform five replicate injections of the Reference Standard for SST.

  • If SST passes, inject the Sample Solution in duplicate.

  • Inject the Reference Standard again after a series of sample injections to bracket the samples and confirm system stability.

6. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram with an area greater than 0.05%. Disregard peaks from the blank injection.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

  • Perform a peak purity analysis on the main analyte peak using the DAD/PDA spectral data to check for co-eluting impurities.

Part 3: Comparison with Alternative Purity Assessment Techniques

While HPLC is the primary technique for purity analysis, a multi-technique approach provides the most comprehensive characterization.[][16] Other methods offer orthogonal information, each with distinct advantages and limitations.

Technique Principle of Operation Sensitivity Specificity Primary Use Case for Purity Limitations for this Analyte
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[8]High (ppm to ppb)High (for separating isomers and related substances)Primary choice. Quantifying known and unknown impurities, stability testing.[4]Requires chromophores for detection; non-chromophoric impurities are missed.
Gas Chromatography (GC-MS) Partitioning between a carrier gas and a stationary phase, based on volatility.[4]Very High (ppb to ppt)Very High (with Mass Spec detection)Analysis of residual solvents and volatile impurities.The analyte is a non-volatile carboxylic acid; requires derivatization to increase volatility, adding complexity.
qNMR Spectroscopy Quantitative analysis based on the signal intensity of specific nuclei (e.g., ¹H, ¹⁹F) relative to a certified internal standard.[]Moderate (low % levels)Absolute (Primary Method)Determining absolute purity (assay) against a standard; structural confirmation of impurities.Lower sensitivity for trace impurities compared to HPLC; complex mixtures can have overlapping signals.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Low (detects >0.5% impurity)Low (non-specific)Assessing bulk purity of highly crystalline material via melting point depression.Insensitive to impurities that are soluble in the solid matrix or have similar melting points. Does not identify impurities.

Conclusion: An Integrated Strategy for Purity Assurance

The assessment of this compound purity is most effectively achieved using a well-developed and validated reversed-phase HPLC method. Its high sensitivity and specificity make it the ideal tool for detecting and quantifying process-related impurities and potential degradants.[17] The causality-driven method development approach—starting with the molecule's physicochemical properties to logically select the column, mobile phase, and detector—ensures a robust and reliable analytical procedure.

However, for comprehensive quality control in a drug development setting, HPLC should be complemented by orthogonal techniques.[16] GC-MS is essential for controlling residual solvents, while qNMR can provide an independent, primary measurement of absolute purity. This integrated, scientifically-grounded strategy provides the highest degree of confidence in the quality of this critical pharmaceutical intermediate, ultimately safeguarding the integrity of the final drug product.

References

  • Title: Thermophysical Properties of this compound Source: Chemcasts URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: this compound | C8H6F2O3 Source: PubChem URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: ResearchGate URL: [Link]

  • Title: hplc method validation for pharmaceuticals: a review Source: ResearchGate URL: [Link]

  • Title: Review on the modern analytical advancements in impurities testing Source: Springer URL: [Link]

  • Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs Source: PharmaGuru URL: [Link]

  • Title: Analytical Method Validation of Compendial HPLC Method as Per USP and ICH Guideline- A Review Source: The Pharmaceutical and Chemical Journal URL: [Link]

  • Title: Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

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  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

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  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

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  • Title: Analysis of ascorbic acid, citric acid and benzoic acid in orange juice Source: Agilent URL: [Link]

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A Comparative Guide to the Biological Activities of Benzoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in the realm of medicinal chemistry.[1] Its derivatives, formed through substitutions on the benzene ring or modifications of the carboxyl group, represent a vast and diverse class of compounds with a wide spectrum of pharmacological properties.[1] Found ubiquitously in nature, particularly in fruits and plants where they contribute to defense mechanisms, these compounds have been extensively explored for their therapeutic potential.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of various benzoic acid derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Antimicrobial Activity: A Tale of Substituents and Lipophilicity

Benzoic acid and its derivatives are renowned for their antimicrobial properties, which has led to their widespread use as preservatives in the food, cosmetic, and pharmaceutical industries.[3] The primary mechanism of their antimicrobial action involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the derivatives is a critical factor, as it dictates their ability to penetrate the microbial cell wall.[3]

The nature and position of substituents on the aromatic ring significantly modulate the antimicrobial potency.[4] Generally, the presence of a nitro group is associated with enhanced antimicrobial activity.[4]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table summarizes the MIC values for several benzoic acid derivatives against common microbial strains. Lower MIC values indicate greater antimicrobial activity.

DerivativeTarget MicroorganismMIC (mg/mL)Reference
Benzoic AcidEscherichia coli O1571[3]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O1571[3]
3-Hydroxybenzoic AcidEscherichia coli O1572[3]
4-Hydroxybenzoic AcidEscherichia coli O1572[3]
3,4-Dihydroxybenzoic AcidEscherichia coli O1572[3]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)Escherichia coli O1574[3]
3-Methoxybenzoic AcidEscherichia coli O1572[3]
4-Methoxybenzoic AcidEscherichia coli O1572[3]
3,4-Dimethoxybenzoic AcidEscherichia coli O1572[3]
2-Chlorobenzoic Acid Derivative (Schiff's base)Escherichia coliComparable to Norfloxacin[5]
2-Aminobenzoic Acid Derivative 1Candida albicans0.07[6]
2-Aminobenzoic Acid Derivative 2Candida albicans0.07[6]

Key Insights from Experimental Data:

  • For E. coli O157, benzoic acid and 2-hydroxybenzoic acid (salicylic acid) demonstrate the strongest antibacterial activity with an MIC of 1 mg/mL.[3]

  • The addition of hydroxyl or methoxyl groups at other positions tends to weaken the antibacterial effect against E. coli O157.[3]

  • Interestingly, for Candida albicans, certain 2-aminobenzoic acid derivatives exhibit potent antifungal activity with MIC values as low as 70 µg/mL.[6]

  • Schiff's bases of 2-chlorobenzoic acid have shown antimicrobial potency comparable to the standard drug norfloxacin against E. coli.[5]

Antioxidant Properties: The Role of Hydroxyl Groups

Many benzoic acid derivatives exhibit significant antioxidant activity, primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups are paramount in determining their radical scavenging capacity.

Comparative Antioxidant Activity

The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common metric for evaluating antioxidant potency. A lower IC50 value signifies stronger antioxidant activity.

DerivativeDPPH IC50 (µM)Reference
Gallic Acid (3,4,5-trihydroxybenzoic acid)2.42
Gentisic Acid (2,5-dihydroxybenzoic acid)6.1
Protocatechuic Acid (3,4-dihydroxybenzoic acid)10.4

Key Insights from Experimental Data:

  • Gallic acid, with its three hydroxyl groups, is a highly potent antioxidant.

  • The arrangement of hydroxyl groups also plays a crucial role, as seen in the differing IC50 values of gentisic and protocatechuic acids.

Anticancer Potential: Targeting Key Cellular Pathways

A growing body of evidence highlights the anticancer activities of benzoic acid derivatives.[7] These compounds can induce cancer cell death through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of critical signaling pathways like NF-κB.[7]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used measure of a compound's cytotoxic effect on cancer cells.

Cell Line (Cancer Type)Benzoic Acid IC50 (µg/mL) after 48hBenzoic Acid IC50 (µg/mL) after 72hReference
MG63 (Bone)85.54 ± 3.17100.9 ± 12.11
CRM612 (Lung)129.5 ± 11.1124.9 ± 13.54
A673 (Bone)142.1 ± 15.48131.9 ± 14.87
HeLa (Cervical)224.9 ± 19.52165.9 ± 18.23
HUH7 (Liver)254.9 ± 21.34198.5 ± 20.14
PC3 (Prostate)310.4 ± 28.97215.7 ± 22.43
SW48 (Colon)389.7 ± 31.56225.4 ± 24.19
Phoenix (Control - Kidney Epithelial)410.5 ± 32.29231.2 ± 25.25
HT29 (Colon)548.2 ± 39.81287.4 ± 29.56
CaCO2 (Colon)670.6 ± 43.26312.8 ± 33.78
2A3 (Pharyngeal)452.3 ± 35.67256.3 ± 27.89

Key Insights from Experimental Data:

  • Benzoic acid demonstrates a cytotoxic effect across a range of cancer cell lines, with varying degrees of potency.

  • Bone cancer (MG63) and lung cancer (CRM612) cell lines appear to be among the most sensitive to benzoic acid.

  • The IC50 values are generally lower after a 72-hour exposure compared to 48 hours, indicating a time-dependent cytotoxic effect.

Mechanisms of Action: A Deeper Dive

The diverse biological activities of benzoic acid derivatives stem from their ability to interact with and modulate specific cellular targets and signaling pathways.

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[7] Certain benzoic acid derivatives, particularly dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[7] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, ultimately inducing cancer cell growth inhibition and apoptosis.[7]

The mechanism involves the benzoic acid derivative binding to the active site of the HDAC enzyme, preventing it from deacetylating histones. This leads to an accumulation of acetylated histones, a more open chromatin structure, and the transcription of genes that can halt the cell cycle and trigger programmed cell death.

HDAC_Inhibition cluster_0 Normal Gene Expression Control cluster_1 Mechanism of Benzoic Acid Derivative Histone Histone Acetyl Group Acetyl Group Histone->Acetyl Group Acetylation Gene Transcription OFF Gene Transcription OFF Histone->Gene Transcription OFF Gene Transcription ON Gene Transcription ON Acetyl Group->Gene Transcription ON HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Acetyl Group Removes Acetyl Group HDAC_inhibited HDAC (Inhibited) Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->HDAC Inhibits Apoptosis Apoptosis HDAC_inhibited->Apoptosis Leads to

Caption: Mechanism of HDAC Inhibition by Benzoic Acid Derivatives.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[8] Its dysregulation is implicated in numerous inflammatory diseases and cancers.[8] Salicylic acid and its derivatives are known to inhibit the activation of NF-κB.[9][10] This inhibition can occur at multiple points in the pathway, such as by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, or by blocking the nuclear translocation of NF-κB subunits. By suppressing NF-κB activation, these benzoic acid derivatives can exert potent anti-inflammatory and anticancer effects.[9]

NFkB_Inhibition cluster_0 Canonical NF-κB Pathway cluster_1 Inhibition by Salicylic Acid Derivatives Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkBa Bound to Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination & NFkB_active Active NF-κB (p50/p65) IkBa_P->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Salicylic_Acid Salicylic Acid Derivatives Salicylic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Salicylic Acid Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the test benzoic acid derivative and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.

MTT Assay (Cytotoxicity/Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of the benzoic acid derivative for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

Benzoic acid and its derivatives represent a rich source of biologically active compounds with significant potential in the development of new therapeutic agents. This guide has provided a comparative overview of their antimicrobial, antioxidant, and anticancer activities, highlighting the crucial role of their chemical structure in determining their potency and mechanism of action. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in this field.

Future research should focus on the synthesis of novel derivatives with enhanced activity and selectivity, as well as a deeper exploration of their mechanisms of action using advanced molecular and cellular techniques. The continued investigation of this versatile chemical scaffold holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

  • Shared and Related Molecular Targets and Actions of Salicylic Acid in Plants and Humans. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nowak, A., & Piotrowska, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Annals of Agricultural and Environmental Medicine, 28(3), 461–467. [Link]

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari, C. C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari, C. C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

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  • Kim, K. H., Park, J. M., & Lee, J. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 48, 36–44. [Link]

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A Comparative Spectroscopic Guide to Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. Methoxybenzoic acid, with its ortho-, meta-, and para-isomers (2-, 3-, and 4-methoxybenzoic acid, respectively), presents a classic case of how subtle changes in molecular structure can lead to distinct spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic data for these isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous differentiation.

The three isomers share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), but the position of the methoxy group on the benzoic acid ring profoundly influences their electronic environment and, consequently, their interaction with electromagnetic radiation and behavior in the mass spectrometer.[1] Understanding these differences is paramount for accurate structural elucidation.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups and discerning substitution patterns on an aromatic ring. The IR spectra of the methoxybenzoic acid isomers exhibit characteristic absorptions for the carboxylic acid and methoxy groups, as well as distinct patterns in the fingerprint region that are indicative of their substitution.

Key IR Spectral Features:
  • O-H Stretch (Carboxylic Acid): A very broad absorption is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak appears around 1680-1720 cm⁻¹.[2] The exact position can be subtly influenced by the electronic effects of the methoxy group.

  • C-O Stretch (Ether): An absorption in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the methoxy group.[2]

  • Aromatic C-H Stretch: These are typically observed as weaker bands in the 3000-3100 cm⁻¹ region.[2]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic strong bands in the 900-675 cm⁻¹ region, which are highly diagnostic for distinguishing between ortho, meta, and para isomers.[3]

Comparative IR Data:
Vibrational Mode 2-Methoxybenzoic Acid (ortho) 3-Methoxybenzoic Acid (meta) 4-Methoxybenzoic Acid (para)
O-H stretch (cm⁻¹) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C=O stretch (cm⁻¹) ~1680-1720~1680-1720~1680-1720
C-O stretch (ether, cm⁻¹) ~1250~1280~1260
Aromatic C-H OOP Bending (cm⁻¹) ~750~775 and ~690~800

The most telling differences lie in the out-of-plane bending vibrations. Ortho-substituted rings typically show a strong band around 750 cm⁻¹. Meta-substituted rings exhibit two characteristic bands, one around 750-810 cm⁻¹ and another near 690 cm⁻¹.[4] Para-substituted rings are distinguished by a single strong absorption in the 800-860 cm⁻¹ range.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H and ¹³C NMR spectra are unique for each methoxybenzoic acid isomer.

¹H NMR Spectroscopy:

The position of the methoxy group relative to the carboxylic acid group significantly impacts the chemical shifts of the aromatic protons due to differing electronic effects (inductive and resonance).

Comparative ¹H NMR Data (in CDCl₃):
Proton Assignment 2-Methoxybenzoic Acid (ortho) 3-Methoxybenzoic Acid (meta) 4-Methoxybenzoic Acid (para)
-COOH (δ, ppm) ~10.5-13.0 (broad s, 1H)[2]~11.0-13.0 (broad s, 1H)[1]~12.7 (in DMSO-d₆) (broad s, 1H)[1][6]
-OCH₃ (δ, ppm) ~3.7-3.9 (s, 3H)[2]~3.8 (s, 3H)[1]~3.84 (in DMSO-d₆) (s, 3H)[1][6]
Aromatic H (δ, ppm) ~6.8-8.0 (m, 4H)[2]~7.1-7.7 (m, 4H)[1]~7.0 & ~7.9 (d, 2H each)[1][6]
  • Ortho Isomer: The aromatic region displays a complex multiplet due to the close proximity of all four distinct aromatic protons.

  • Meta Isomer: The aromatic protons also result in a complex multiplet, but with a different pattern compared to the ortho isomer.[7]

  • Para Isomer: The high degree of symmetry in the para isomer results in a much simpler aromatic region, typically showing two distinct doublets, each integrating to two protons.[7] This is a key distinguishing feature.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the position of the methoxy substituent.

Comparative ¹³C NMR Data (in CDCl₃):
Carbon Assignment 2-Methoxybenzoic Acid (ortho) 3-Methoxybenzoic Acid (meta) 4-Methoxybenzoic Acid (para)
-COOH (δ, ppm) ~165-175~165-175~165-175
-OCH₃ (δ, ppm) ~55-57[2]~55-57~55-57
Aromatic C (δ, ppm) ~110-160~110-160~110-165
Number of Aromatic Signals 664

The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is highly informative. Due to symmetry, the para isomer will only show four signals for the six aromatic carbons, whereas the less symmetrical ortho and meta isomers will each display six distinct signals.[8]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all three isomers have the same molecular ion peak (m/z 152), their fragmentation patterns can show subtle differences.

Key Fragmentation Pathways:

The electron ionization (EI) mass spectra of methoxybenzoic acids are characterized by several key fragmentation events:

  • Loss of a hydroxyl radical (•OH): [M-17]⁺, leading to a peak at m/z 135.[9]

  • Loss of a methoxy radical (•OCH₃): [M-31]⁺, resulting in a peak at m/z 121.[9]

  • Loss of a carboxyl group (•COOH): [M-45]⁺, giving a peak at m/z 107.

Comparative Mass Spectrometry Data (EI-MS):
m/z Proposed Fragment 2-Methoxybenzoic Acid 3-Methoxybenzoic Acid 4-Methoxybenzoic Acid
152 [M]⁺• High abundanceHigh abundance[10]High abundance[11]
135 [M-OH]⁺ PresentPresent[10]High abundance[11]
121 [M-OCH₃]⁺ PresentPresentPresent
105 [M-OH-CO]⁺ High abundance[12]PresentPresent
77 [C₆H₅]⁺ Present[12]PresentPresent[11]

While the major fragments are common to all three isomers, the relative intensities of these fragments can differ, providing clues to the isomer's identity. For instance, the ortho isomer can exhibit a more prominent loss of water from the molecular ion under certain conditions due to the proximity of the methoxy and carboxylic acid groups (the "ortho effect"). However, distinguishing isomers based solely on conventional EI-MS can be challenging, and often requires comparison with reference spectra or the use of more advanced techniques like infrared ion spectroscopy.[13][14]

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

Infrared (IR) Spectroscopy Protocol:

A small amount of the solid methoxybenzoic acid isomer is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.[1]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample PlaceSample Place Sample on ATR Crystal Sample->PlaceSample Background Record Background (Clean ATR Crystal) Acquire Acquire Spectrum (4000-400 cm⁻¹) Background->Acquire PlaceSample->Acquire Subtract Background Subtraction Acquire->Subtract Result Final IR Spectrum Subtract->Result

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

Approximately 5-10 mg of the methoxybenzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] The sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg Isomer NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent ~0.6 mL Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (Proton Decoupled) Spectrometer->Acquire_C13 Process Process Data (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Reference Reference to TMS/Solvent Process->Reference Result Final NMR Spectra Reference->Result

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Protocol:

For Electron Ionization (EI) Mass Spectrometry, a dilute solution of the sample is introduced into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and finally detected.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection Sample Dilute Sample Intro Introduce into Ion Source Sample->Intro Vaporize Vaporize Intro->Vaporize Ionize Bombard with Electrons (70 eV) Vaporize->Ionize Fragment Molecular Ion Formation & Fragmentation Ionize->Fragment Accelerate Accelerate Ions Fragment->Accelerate Analyze Separate by m/z Accelerate->Analyze Detect Detect Ions Analyze->Detect Result Mass Spectrum Detect->Result

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

References

  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). Filo. Available from: [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available from: [Link]

  • 2-Methoxybenzoic acid | C8H8O3. PubChem. Available from: [Link]

  • 3-Methoxybenzoic Acid | C8H8O3. PubChem. Available from: [Link]

  • Benzoic acid, 2-methoxy-. NIST WebBook. Available from: [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available from: [Link]

  • Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media. ResearchGate. Available from: [Link]

  • 2-Methoxy-benzoic acid. SpectraBase. Available from: [Link]

  • The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Available from: [Link]

  • Benzoic acid, 3-methoxy-. NIST WebBook. Available from: [Link]

  • Benzoic acid, 4-methoxy-. NIST WebBook. Available from: [Link]

  • (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Available from: [Link]

  • ortho, meta, para patterns on h nmr. YouTube. Available from: [Link]

  • 4-Methoxybenzoic Acid | C8H8O3. PubChem. Available from: [Link]

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  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available from: [Link]

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2,3-Difluoro-4-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of building blocks is a critical decision point, balancing synthetic viability, cost, and the ultimate impact on the biological properties of the target molecule. Fluorinated intermediates, in particular, have become indispensable tools in modern drug discovery.[1][2][3][4] This guide provides an in-depth cost-benefit analysis of 2,3-Difluoro-4-methoxybenzoic acid , comparing it with viable alternatives to inform strategic decisions in complex synthetic campaigns.

The Strategic Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine into a drug candidate can profoundly alter its pharmacological profile.[5][6] Due to fluorine's high electronegativity and small atomic radius, its introduction can modulate key properties:[4][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~105.4 kcal/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[1][4]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.[2][6][8]

  • Binding Affinity: Fluorine's electronic properties can alter the pKa of nearby functional groups or create favorable electrostatic interactions within a target's binding pocket, potentially leading to stronger, more selective binding.[1][4]

Fluorinated benzoic acids are particularly valuable as they serve as versatile scaffolds, allowing for the construction of complex molecules through reactions at the carboxylic acid group.[3][9]

In Focus: this compound

This compound (CAS: 329014-60-0) is a substituted aromatic carboxylic acid featuring two adjacent fluorine atoms ortho and meta to the carboxyl group.[10]

  • Molecular Formula: C₈H₆F₂O₃[10]

  • Molecular Weight: 188.13 g/mol [10]

The specific 2,3-difluoro substitution pattern creates a unique electronic environment. The two electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic proton and influence the reactivity of the aromatic ring. This distinct substitution makes it a valuable intermediate for creating novel molecular architectures where precise electronic tuning is required.

Comparative Analysis with Key Alternatives

The decision to use this compound should be made after considering other commercially available and structurally related alternatives. The primary trade-offs involve cost, synthetic accessibility, and the specific physicochemical properties conferred by different fluorination patterns.

Here, we compare it against its isomers and less fluorinated analogues:

  • Isomeric Alternatives:

    • 2,6-Difluoro-4-methoxybenzoic acid (CAS: 123843-65-2): Symmetrical fluorination flanking the carboxyl group can impart different conformational constraints and electronic effects compared to the 2,3-isomer.

    • 2,5-Difluoro-4-methoxybenzoic acid: Another common difluoro-isomer with a different electronic distribution.

    • 3,5-Difluoro-4-methoxybenzoic acid: Symmetrical fluorination flanking the methoxy group.

  • Simpler Analogues:

    • 3-Fluoro-4-methoxybenzoic acid (CAS: 403-20-3): A monofluorinated version, offering a less pronounced, yet significant, electronic modification compared to the difluoro compounds.[11][12]

    • 4-Methoxybenzoic acid (p-Anisic Acid) (CAS: 100-09-4): The non-fluorinated parent compound, serving as a baseline for cost and reactivity.[13][14]

Cost-Benefit Analysis

The following table summarizes the key decision-making parameters for these building blocks. Costs are approximate and based on catalog prices from various suppliers for small research quantities, which can vary significantly.

CompoundStructureCAS NumberApprox. Cost (5g)Synthetic Advantages & RationalePotential Drawbacks
This compound this compound329014-60-0$1,700 - $1,800 [15]Unique electronic profile from adjacent fluorines; valuable for novel scaffold design and fine-tuning SAR.Very High Cost; limited supplier availability; synthesis can be complex.
2,6-Difluoro-4-methoxybenzoic acid 2,6-Difluoro-4-methoxybenzoic acid123843-65-2$80 - $90[16]Symmetrical fluorines provide distinct steric and electronic effects; useful for probing specific binding interactions.Lower cost than 2,3-isomer but still a specialty reagent.
2,5-Difluoro-4-methoxybenzoic acid 2,5-Difluoro-4-methoxybenzoic acid261952-32-9$95 - $105[16]Offers a different dipole moment and reactivity pattern compared to other isomers.Cost is moderate; specific applications may be less documented.
3,5-Difluoro-4-methoxybenzoic acid 3,5-Difluoro-4-methoxybenzoic acid106651-36-3$70 - $80[16]Symmetrical fluorination ortho to the methoxy group can influence its conformation and metabolic stability.Relatively accessible and cost-effective for a difluoro-compound.
3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-methoxybenzoic acid403-20-3$20 - $30Good balance of cost and modified properties; excellent for initial fluorine scans in a project.[11][12]Less pronounced electronic effect than difluoro-analogues.
4-Methoxybenzoic acid (p-Anisic Acid) 4-Methoxybenzoic acid100-09-4<$10Baseline; very low cost, highly available, and well-characterized reactivity.[14]Lacks the benefits of fluorination (metabolic stability, altered pKa, etc.).

Experimental Section: Representative Protocol

The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery. This protocol provides a reliable method for this conversion, which is broadly applicable to the compounds discussed.

Protocol: Synthesis of N-benzyl-2,3-difluoro-4-methoxybenzamide

1. Activation of the Carboxylic Acid:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
  • Dissolve the acid in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
  • Cool the solution to 0 °C in an ice bath.
  • Add Oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, monitoring gas evolution (HCl and CO).
  • The reaction is complete when gas evolution ceases. The resulting acyl chloride is typically used immediately without isolation.

2. Amide Formation:

  • In a separate flask, dissolve Benzylamine (1.1 eq) and a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
  • Cool this amine solution to 0 °C.
  • Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise.
  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

Trustworthiness through Self-Validation: The success of each step is readily validated. Acyl chloride formation is confirmed by the cessation of gas evolution. The final product's identity and purity are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS), ensuring the protocol's reliability.

Visualization of Workflow and Logic

The following diagrams illustrate the synthetic workflow and the decision-making process for selecting a building block.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Purification A 2,3-Difluoro-4- methoxybenzoic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, cat. DMF, DCM D Crude Product B->D Add to Amine solution C Benzylamine, TEA C->D E Purified Amide D->E Aqueous Work-up, Column Chromatography

Caption: General workflow for amide synthesis.

G A Project Start: Need Fluorinated Benzoic Acid Scaffold B Assess Project Goals: Novelty vs. Cost-Effectiveness A->B C High Novelty Required (e.g., novel IP, difficult target) B->C High D Cost-Sensitive (e.g., scale-up, initial screening) B->D Low E Consider 2,3-Difluoro-4- methoxybenzoic acid C->E F Consider 3-Fluoro-4-methoxybenzoic acid or non-fluorinated p-Anisic Acid D->F G Budgetary Constraints? E->G K Proceed with Synthesis F->K H Yes G->H Yes I No G->I No J Evaluate Isomers: 2,6- or 3,5-difluoro isomers as cost-effective alternatives H->J I->K J->K

Caption: Decision-making logic for reagent selection.

Conclusion and Recommendation

This compound is a premium building block, justified for applications where its unique electronic properties are essential for achieving specific biological activity or securing novel intellectual property. Its extremely high cost makes it prohibitive for routine synthesis or large-scale campaigns.

  • For early-stage discovery and structure-activity relationship (SAR) studies: It is more prudent to begin with the cost-effective 3-Fluoro-4-methoxybenzoic acid or even the non-fluorinated p-Anisic acid to establish a baseline.

  • For probing specific electronic or steric requirements: The isomeric difluoro-compounds, such as 2,6-Difluoro-4-methoxybenzoic acid and 3,5-Difluoro-4-methoxybenzoic acid , offer a significant cost saving over the 2,3-isomer and provide valuable comparative data.

  • For late-stage optimization or when a unique biological profile is required: The high cost of This compound can be justified if it provides a clear, otherwise unattainable, advantage in potency, selectivity, or pharmacokinetic properties.

Ultimately, the choice of reagent is a strategic one. By understanding the cost-benefit landscape, research teams can allocate resources more effectively, accelerating the path from initial synthesis to a viable drug candidate.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025). Vertex AI Search.
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  • The Value of 3-Fluoro-4-methoxybenzoic Acid in Organic Synthesis. (n.d.). Article.
  • Process to manufacture 4-methoxybenzoic acid from herbal anethole... (2010).
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A Comparative Guide to Building Blocks for CFTR Corrector Development: 2,3-Difluoro-4-methoxybenzoic Acid vs. Clinically Validated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of small-molecule correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein has revolutionized the treatment of cystic fibrosis (CF). The success of drugs like Lumacaftor, Tezacaftor, and Elexacaftor hinges on their specific molecular architecture, which is assembled from carefully selected chemical building blocks. This guide provides an in-depth comparison between a representative, next-generation building block, 2,3-Difluoro-4-methoxybenzoic acid , and the clinically validated scaffolds used in current CFTR corrector therapies. We will dissect the structure-activity relationships (SAR), physicochemical properties, and synthetic considerations that medicinal chemists and drug development professionals must evaluate. This analysis is grounded in experimental data from foundational CFTR modulator research, offering a framework for designing future corrector molecules with enhanced efficacy and improved pharmacological profiles.

Introduction: The Central Role of Correctors and Their Building Blocks in CF Therapy

Cystic fibrosis is a genetic disease caused by mutations in the CFTR gene, which encodes an epithelial anion channel.[1] The most common mutation, a deletion of phenylalanine at position 508 (F508del), causes the CFTR protein to misfold, trapping it in the endoplasmic reticulum (ER) for premature degradation.[2] This results in a significant reduction of functional CFTR channels at the cell surface.[3][4]

CFTR modulators are a class of drugs that target the defective protein directly.[5] They are broadly categorized as potentiators , which increase the channel open probability of CFTR at the cell surface, and correctors , which rescue the folding and trafficking of mutant CFTR to the membrane.[1][6][7] First-generation correctors demonstrated that this approach was viable, and next-generation combination therapies have yielded profound clinical benefits.[8]

The efficacy of any corrector is fundamentally tied to its chemical structure, which is assembled from key starting materials or "building blocks." The choice of building block dictates the final molecule's three-dimensional shape, electronic properties, and metabolic stability—all critical factors for target engagement and clinical success. This guide examines the established building blocks that led to today's therapies and evaluates the potential of an alternative scaffold, this compound, in the context of rational drug design.

The Strategic Value of Fluorination in CFTR Corrector Design

The incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its use in CFTR correctors is no exception.[9] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune a drug's pharmacological profile.

Key advantages include:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can increase a drug's half-life and reduce the formation of reactive metabolites.

  • Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which influences its ability to cross cell membranes and reach its target. This is critical for oral bioavailability.[10]

  • Improved Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, creating favorable dipole-dipole interactions or hydrogen bonds within the target's binding pocket.[11]

The building blocks for leading CFTR correctors prominently feature fluorine, underscoring its importance in achieving the desired therapeutic effect.

Comparative Analysis of Core Building Blocks

The Validated Scaffold: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid

This complex carboxylic acid is a cornerstone building block for the "Type I" correctors Lumacaftor (VX-809) and Tezacaftor (VX-661) .[1][12][13] These correctors share a common mechanism of action, binding directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[1] This binding stabilizes the domain during biogenesis, preventing its premature degradation and allowing the F508del-CFTR protein to traffic to the cell surface.[1]

Key Structural Features and Their Rationale:

  • 2,2-Difluorobenzodioxole Moiety: The gem-difluoro group on the dioxole ring acts as a bioisostere for a carbonyl or ether oxygen but with significantly different electronic properties. It is strongly electron-withdrawing and enhances lipophilicity without adding significant steric bulk. This specific feature is critical for the molecule's interaction within the TMD1 binding pocket.

  • Cyclopropane Ring: This rigid, three-membered ring acts as a constrained linker. Its rigidity orients the benzodioxole and the amide bond in a precise conformation required for optimal binding affinity. It restricts rotational freedom, which can be entropically favorable for target binding.

  • Carboxylic Acid Handle: This functional group serves as the chemical handle for coupling with the second key building block (a substituted aminopyridine or indole derivative) via amide bond formation to complete the synthesis of the final corrector molecule.[6]

The clinical success of Lumacaftor and Tezacaftor validates this scaffold as a highly effective starting point for designing Type I CFTR correctors.

An Alternative Scaffold: this compound

While not a component of the currently marketed blockbuster correctors, this compound represents an intriguing alternative building block for several reasons grounded in established medicinal chemistry principles.[14][15]

Analysis of Potential Attributes:

  • Vicinal Difluoro Substitution: The ortho/meta (2,3) positioning of two fluorine atoms creates a unique electronic environment on the aromatic ring. This pattern strongly influences the acidity (pKa) of the carboxylic acid and creates a distinct dipole moment, which could lead to novel binding interactions within the target protein.[16][17]

  • Methoxy Group Bioisosterism: The methoxy group at the 4-position is a common feature in drug design. However, it is also a potential site of metabolic liability (O-demethylation). In a drug discovery campaign, this group could be a strategic placeholder, later to be replaced by a metabolically more stable bioisostere, such as a difluoromethoxy (-OCF2H) group, to improve pharmacokinetic properties. The CF2OCH3 group itself is recognized as a moderately electron-accepting substituent, offering a unique electronic signature compared to a simple methoxy group.

  • Structure-Activity Relationship (SAR) Implications: Compared to the benzodioxole scaffold, this simple benzoic acid offers a more planar and less sterically hindered core. This could be advantageous for targeting different binding sites or for exploring new chemical space. The SAR for benzoic acid derivatives is well-studied; the hydroxyl group at the 2-position, for instance, can have a strong positive effect on inhibitory activity against some enzymes, while a methoxy group at the same position can be detrimental.[15] This highlights the critical importance of substituent placement.

The primary difference lies in the nature of the core: the validated scaffold is built around a rigid, three-dimensional cyclopropane linker, whereas this alternative is a more traditional, planar aromatic carboxylic acid. This fundamental difference would lead to corrector molecules with distinct shapes and binding modes.

Data-Driven Performance Comparison

Direct comparison requires evaluating the final corrector molecules derived from these building blocks. While we cannot test a hypothetical molecule, we can compare the performance of correctors from different chemical classes to understand the efficacy benchmarks a new building block must meet.

Corrector Class/CompoundCore Building Block/ScaffoldMechanism of ActionEC₅₀ for F508del CorrectionMaximal Efficacy (% of WT CFTR function)Reference
Lumacaftor (VX-809) 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-carboxylic acidType I: Binds to TMD1~0.1 µM~15-20%[1]
Tezacaftor (VX-661) 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-carboxylic acidType I: Binds to TMD1Similar to Lumacaftor~15-20%[1]
Elexacaftor (VX-445) N-heteroaroyl-sulfonamide derivativeType III: Binds to NBD1Synergistic with Type IRestores function to ~62% (in combo w/ VX-661)[2][18]
FDL169 Thiazole derivativeType I~0.2 µM~60% of VX-809 efficacy[2]

Insight: Any new corrector derived from an alternative building block like this compound would need to demonstrate at least low micromolar to nanomolar potency. Crucially, as shown by the success of Elexacaftor, a key goal for new building blocks is to enable novel mechanisms of action that are synergistic with existing correctors.[2]

Experimental Methodologies for Corrector Evaluation

Evaluating the efficacy of a potential CFTR corrector requires a suite of robust, validated assays. The following protocols represent the gold-standard workflow in the field.

Primary Screening: YFP-Based Halide Influx Assay

This is a cell-based, high-throughput assay used for the initial screening of compound libraries to identify "hits."

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both the F508del-CFTR protein and a halide-sensitive Yellow Fluorescent Protein (YFP). CFTR-mediated iodide influx into the cell quenches the YFP fluorescence. Correctors will increase the amount of F508del-CFTR at the cell surface, leading to a faster quenching rate upon stimulation.

Step-by-Step Protocol:

  • Cell Plating: Plate FRT cells co-expressing F508del-CFTR and YFP in 384-well microplates.

  • Compound Incubation: Incubate the cells with test compounds (e.g., at 10 µM) for 16-24 hours at 37°C to allow for correction of the F508del-CFTR protein.

  • Assay Preparation: Wash the cells to remove the compounds. Add an assay buffer containing a CFTR activator (e.g., 10 µM Forskolin and 50 µM Genistein) to open the channels.

  • Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Iodide Addition: Inject an iodide-containing solution into the wells.

  • Data Acquisition: Immediately monitor the time-dependent decrease in YFP fluorescence. The initial rate of fluorescence quenching is proportional to the CFTR-mediated halide transport.

Causality: Forskolin is used to raise intracellular cAMP levels, which is required for the activation of PKA to phosphorylate and open the CFTR channel. Genistein is a potentiator often included to maximize the signal from any rescued channels.

Secondary Validation: Western Blot for CFTR Maturation

This biochemical assay confirms whether a hit compound increases the amount of mature, fully-glycosylated CFTR protein.

Principle: The CFTR protein undergoes post-translational modification as it traffics through the ER and Golgi apparatus. The immature, core-glycosylated form (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has reached the cell surface. A Western blot can distinguish between these two forms.

Step-by-Step Protocol:

  • Cell Treatment: Treat human bronchial epithelial (HBE) cells expressing F508del-CFTR with the corrector compound for 24 hours.

  • Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of total protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for CFTR.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and image the resulting bands. An increase in the intensity of the higher molecular weight Band C relative to Band B indicates successful correction.

Functional Gold Standard: Ussing Chamber Assay

This electrophysiological technique directly measures ion transport across a polarized epithelial monolayer and is a key preclinical assay for predicting in vivo efficacy.

Principle: Primary human bronchial epithelial cells from a CF patient (homozygous for F508del) are grown on a permeable support until they form a polarized monolayer with high electrical resistance. The monolayer is mounted in a Ussing chamber, which separates the apical and basolateral sides. The short-circuit current (Isc) required to nullify the spontaneous transepithelial voltage is measured, which is proportional to the net ion transport.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture primary HBE cells on permeable supports for 4-6 weeks to achieve differentiation. Treat the cells with the corrector compound for at least 24 hours prior to the experiment.

  • Chamber Mounting: Mount the cell culture insert in the Ussing chamber, bathed in physiological saline on both sides and maintained at 37°C.

  • Basal Measurement: Measure the basal short-circuit current (Isc).

  • Pharmacological Stimulation:

    • Add a sodium channel blocker (e.g., Amiloride) to the apical side to inhibit Na+ absorption and isolate chloride secretion.

    • Add a cAMP agonist (e.g., Forskolin) to both sides to activate CFTR.

    • Add a potentiator (e.g., Ivacaftor/VX-770) to the apical side to maximize channel opening.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Data Analysis: The magnitude of the Forskolin- and potentiator-stimulated Isc that is inhibited by the CFTR inhibitor represents the functional activity of the corrected CFTR channels.

Visualization of Key Concepts and Workflows

Mechanism of CFTR Corrector Action

CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Corrector Corrector Action cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508_synthesis F508del-CFTR Synthesis F508_misfolded Misfolded F508del-CFTR F508_synthesis->F508_misfolded Misfolding ERAD ER-Associated Degradation (ERAD) F508_misfolded->ERAD Ubiquitination Processing Complex Glycosylation (Band C) F508_misfolded->Processing Rescued Trafficking Corrector Type I Corrector (e.g., Lumacaftor) Corrector->F508_misfolded Binds to TMD1 & Stabilizes Folding Membrane_CFTR Functional CFTR Channel Processing->Membrane_CFTR Insertion into Membrane Corrector_Screening Start Compound Library HTS Primary Screen: YFP Halide Influx Assay (384-well format) Start->HTS Hits Initial 'Hits' (Compounds showing activity) HTS->Hits DoseResponse Dose-Response Curve (Determine EC₅₀) Hits->DoseResponse Biochem Secondary Assay: Western Blot (Confirm ↑ Band C) DoseResponse->Biochem Confirmed Confirmed Hits Biochem->Confirmed Functional Gold Standard Assay: Ussing Chamber (Measure Isc in primary HBE cells) Confirmed->Functional Lead Lead Candidate Functional->Lead Building_Blocks BB1 Validated Building Block 1-(2,2-Difluoro-1,3-benzodioxol-5-yl) cyclopropanecarboxylic acid Rigid 3D Core Linker Amide Bond Formation BB1->Linker BB2 Alternative Building Block 2,3-Difluoro-4-methoxy benzoic acid Planar Aromatic Core Corrector2 Hypothetical Corrector B BB2->Corrector2 Amide Bond Formation with Amine Fragment Corrector1 Final Corrector Molecule A (e.g., Tezacaftor) Linker->Corrector1 Fragment Amine-Containing Fragment (e.g., Substituted Indole) Fragment->Linker

Sources

A Comparative Guide to Novel Compounds Synthesized from 2,3-Difluoro-4-methoxybenzoic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Benzoic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] 2,3-Difluoro-4-methoxybenzoic acid is a versatile starting material that leverages these benefits, offering a unique substitution pattern that can impart desirable characteristics to novel therapeutic agents.

This guide provides an in-depth technical comparison of novel amide and ester derivatives synthesized from this compound. We will explore the rationale behind their synthesis, detail the experimental protocols for their characterization, and present a comparative analysis of their potential biological activities against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated benzoic acid derivatives in their discovery programs.

Rationale for Derivatization: Targeting Kinase Inhibition

The 2,3-difluoro-4-methoxybenzoyl scaffold is a promising starting point for the synthesis of targeted therapies, particularly kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3][4][5] The specific substitution pattern of our parent molecule can allow for precise interactions within the ATP-binding pocket of various kinases, potentially leading to high potency and selectivity.

By converting the carboxylic acid moiety into a diverse array of amides and esters, we can systematically probe the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of our synthesized compounds. The amide bond, in particular, is a key structural feature in many successful kinase inhibitors, providing a rigid linker and hydrogen bonding opportunities.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel amides and esters from this compound follows well-established synthetic routes. The general workflows are outlined below.

General Workflow for Synthesis

Synthesis_Workflow A This compound B Activation (e.g., SOCl₂, EDCI/HOBt) A->B Reagents C Acid Chloride or Activated Ester B->C Intermediate E Amide or Ester Derivative C->E Nucleophilic Acyl Substitution D Amine (R-NH₂) or Alcohol (R-OH) D->E Nucleophile

Caption: General synthetic workflow for the preparation of amide and ester derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

A common method for amide synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine.

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude 2,3-difluoro-4-methoxybenzoyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq). The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure amide derivative.

Characterization Data

The synthesized compounds are characterized using a suite of analytical techniques to confirm their structure and purity.

Table 1: Representative Spectroscopic Data for a Novel Amide Derivative

Technique Observed Characteristics
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methoxy group around δ 3.9 ppm, and signals corresponding to the amine portion of the molecule.
¹³C NMR Carbonyl carbon signal around δ 160-165 ppm, aromatic carbons showing C-F couplings, and a methoxy carbon signal around δ 56 ppm.
IR (cm⁻¹) C=O stretch (amide I band) around 1650-1680 cm⁻¹, N-H stretch (for secondary amides) around 3300 cm⁻¹, and C-F stretches in the 1100-1300 cm⁻¹ region.
Mass Spec (ESI) A prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of the compound.

Comparative Analysis: Performance Against Alternative Compounds

To evaluate the potential of our novel derivatives, we propose a comparative analysis against structurally related compounds with known biological activity. For the context of kinase inhibition, a suitable comparator would be a non-fluorinated analog or an isomer with a different fluorine substitution pattern.

Logical Framework for Comparison

Comparison_Framework cluster_0 Novel Compound cluster_1 Alternative Compounds cluster_2 Performance Metrics A 2,3-Difluoro-4-methoxybenzoyl Derivative D Comparative Evaluation A->D B Non-fluorinated Analog (4-methoxybenzoyl derivative) B->D C Isomeric Analog (e.g., 3,4-difluoro- or 2,5-difluoro-) C->D E In vitro Kinase Inhibition (IC₅₀) D->E F Cell-based Proliferation Assays D->F G Metabolic Stability (in vitro) D->G H Physicochemical Properties (Solubility, Lipophilicity) D->H

Caption: Framework for the comparative evaluation of novel compounds.

Hypothetical Performance Data

The following table presents hypothetical data to illustrate the potential advantages of the 2,3-difluoro substitution pattern. Actual experimental data would be required for a definitive comparison.

Table 2: Hypothetical Comparative Data for Kinase Inhibitors

Compound Kinase IC₅₀ (nM) Cell Proliferation GI₅₀ (µM) Microsomal Half-life (min)
Novel 2,3-Difluoro Derivative 15 0.5 >60
4-Methoxybenzoyl Analog1505.215
3,4-Difluoro-benzoyl Analog351.845

The hypothetical data suggests that the 2,3-difluoro substitution pattern could lead to a significant improvement in both potency and metabolic stability compared to the non-fluorinated and isomeric analogs. The ortho-fluorine atom can influence the conformation of the amide bond, potentially leading to a more favorable binding orientation within the kinase active site. The presence of two fluorine atoms can also block potential sites of metabolism, thereby increasing the compound's half-life.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

  • A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP is prepared in a buffer solution.

  • The test compounds are added at various concentrations.

  • The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compounds.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo).

  • The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

The strategic derivatization of this compound into novel amides and esters presents a promising avenue for the discovery of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. The unique electronic and steric properties imparted by the 2,3-difluoro substitution pattern can lead to significant improvements in biological activity and pharmacokinetic properties compared to non-fluorinated or isomeric analogs.

Further exploration of the SAR by synthesizing a broader range of derivatives and evaluating them against a panel of kinases is warranted. Lead compounds identified from these studies can then be advanced into more comprehensive preclinical evaluation, including in vivo efficacy and safety studies. The systematic approach outlined in this guide provides a robust framework for unlocking the full therapeutic potential of this versatile fluorinated building block.

References

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  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

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  • Google Patents. Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
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  • NIH. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Available at: [Link]

  • NIH. Discovery of novel indazole derivatives as second-generation TRK inhibitors. Available at: [Link]

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  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

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  • Google Patents. Method for synthesizing ethyl 4,4-difluoroacetoacetate.

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confirming the identity of 2,3-Difluoro-4-methoxybenzoic acid from suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Confirming the Identity of 2,3-Difluoro-4-methoxybenzoic Acid from Commercial Suppliers

For researchers, medicinal chemists, and drug development professionals, the starting materials' integrity is the bedrock of reliable and reproducible results. This compound (CAS: 329014-60-0) is a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] However, the seemingly straightforward act of procuring this chemical can be fraught with uncertainty. Variations in synthetic routes between suppliers can lead to the presence of subtle yet critical impurities, particularly positional isomers, which can derail a research program.

This guide provides a comprehensive, technically grounded workflow for the unambiguous identity confirmation of this compound. It moves beyond simple data reporting to explain the scientific rationale behind each experimental choice, empowering you to critically evaluate the quality of materials from any supplier. This is not just a set of protocols; it is a self-validating system for ensuring the chemical fidelity of your research.

The Analytical Imperative: Why a Multi-Technique Approach is Non-Negotiable

The primary challenge in confirming the identity of this compound lies in the potential for co-eluting or structurally similar impurities that may not be immediately obvious.[2] The synthesis of substituted benzoic acids can involve multiple steps where reactants or intermediates may be carried over or where side reactions can produce isomeric byproducts.[3][4] For instance, incomplete fluorination or methoxylation at different positions on the benzene ring can lead to a variety of closely related compounds.

Potential isomeric impurities could include:

  • 3-Fluoro-4-methoxybenzoic acid

  • 4-Fluoro-3-methoxybenzoic acid

  • 2-Fluoro-4-methoxybenzoic acid

These isomers have very similar physical properties, making a single analytical technique insufficient for conclusive identification. Therefore, a multi-faceted approach, grounded in the principles of analytical procedure validation outlined by regulatory bodies like the FDA, is essential.[5][6] This ensures the method is fit for its intended purpose: unequivocally confirming identity and purity.[7][8]

A Validated Workflow for Identity Confirmation

The following workflow provides a logical and efficient path to confirming the identity of a supplied batch of this compound. Each step provides a layer of evidence, culminating in a high-confidence assessment of the material's quality.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Assessment A Supplier Sample Received (Batch A, B, C) B Physical Characterization (Appearance, Color) A->B C Melting Point Analysis B->C D FTIR Spectroscopy (Functional Group ID) C->D If passes initial checks E Mass Spectrometry (Molecular Weight Verification) D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) (Unambiguous Structure ID) E->F G Data Comparison (Against Reference Standard/Literature) F->G H Identity & Purity Confirmed? (Decision Point) G->H I Accept Batch H->I Yes J Reject Batch / Further Investigation H->J No

Caption: A multi-phase workflow for the comprehensive identity confirmation of this compound.

Part 1: Foundational Analysis - The First Line of Defense

Melting Point Determination

Expertise & Experience: The melting point is a simple, yet powerful, preliminary test of purity. A pure crystalline solid will have a sharp melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range. For this compound, the literature value is approximately 223°C.[9] Significant deviation from this value is an immediate red flag.

Experimental Protocol:

  • Ensure the melting point apparatus is calibrated using certified reference standards.

  • Place a small amount (2-3 mg) of the finely powdered, dry sample into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the apparatus.

  • Set a ramp rate of 1-2°C per minute near the expected melting point to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

  • Perform the measurement in triplicate for each supplier sample.

Data Comparison Table: Melting Point

ObservationInterpretationAction
Sharp melting range, e.g., 222-224°CHigh likelihood of purity. Consistent with reference data.Proceed to spectroscopic analysis.
Broad melting range, e.g., 215-221°CSample is likely impure.Proceed with caution. Note the discrepancy.
Significantly depressed melting pointIndicates substantial impurity content.Consider rejecting the batch.

Part 2: Spectroscopic Analysis - The Core of Identity Confirmation

Spectroscopic techniques provide a detailed fingerprint of the molecule, allowing for definitive structural confirmation.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Trustworthiness: FTIR is an excellent technique for rapidly confirming the presence of key functional groups.[10] For this compound, we are looking for the characteristic vibrations of the carboxylic acid (O-H and C=O bonds), the aromatic ring (C=C and C-H bonds), and the ether linkage (C-O bond).[11][12]

Experimental Protocol (ATR-FTIR):

  • Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Place a small amount of the dry sample directly onto the ATR crystal, ensuring good contact with the surface using the pressure clamp.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Perform a baseline correction and peak-picking on the resulting spectrum.

Expected Data & Comparison Guide: FTIR

Wavenumber (cm⁻¹)Vibration ModeExpected ObservationPotential Deviation & Interpretation
~3300-2500 (broad)O-H stretch (Carboxylic Acid Dimer)A very broad and strong absorption band.Absence or significant weakening of this band suggests the carboxylic acid is not present (e.g., an ester impurity).
~1700-1680C=O stretch (Carboxylic Acid)A sharp, very strong absorption.A shift to a higher wavenumber (~1730 cm⁻¹) could indicate an ester.
~1600-1450C=C stretch (Aromatic Ring)Multiple sharp absorptions of medium intensity.The pattern of these peaks is a fingerprint for the substitution on the ring. Compare carefully with a reference spectrum.
~1250 & ~1030C-O stretch (Aryl Ether)Two strong absorptions.The exact position is sensitive to the substitution pattern.
B. Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry directly measures the molecular weight of the compound, providing strong evidence for the correct molecular formula (C₈H₆F₂O₃, MW: 188.13 g/mol ).[13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Experimental Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • If available, use an HRMS instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Expected Data & Comparison Guide: Mass Spectrometry

IonExpected m/z (Low Res)Expected m/z (High Res)Potential Deviation & Interpretation
[M-H]⁻187.0187.0211Correct Mass: Strong confirmation of the elemental composition.
No signal at 187.0------The compound is not this compound.
Signal at 169.0------Possible presence of a monofluorinated isomer (e.g., 3-Fluoro-4-methoxybenzoic acid, C₈H₇FO₃).[14]
Signal at 201.1------Possible presence of an ester impurity (e.g., the methyl ester, [M-H]⁻ not readily formed, but [M+Na]⁺ at 225.0 might be seen in positive mode).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. It provides information about the chemical environment, connectivity, and number of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms in the molecule. For a difluorinated compound, ¹⁹F NMR is particularly diagnostic. A comparative analysis of NMR data is often the final arbiter in identifying isomeric impurities.[15][16]

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Expected Data & Comparison Guide: NMR Spectroscopy

¹H NMR (in DMSO-d₆, 400 MHz)

  • ~13.5 ppm (s, 1H): Carboxylic acid proton.

  • ~7.4-7.2 ppm (m, 2H): Aromatic protons. The coupling patterns (splitting) will be complex due to H-H and H-F coupling.

  • ~3.9 ppm (s, 3H): Methoxy group protons.

¹³C NMR (in DMSO-d₆, 100 MHz)

  • ~165 ppm: Carboxylic acid carbon.

  • ~155-110 ppm: Aromatic carbons. The signals will be split due to C-F coupling. The pattern is highly diagnostic.

  • ~56 ppm: Methoxy carbon.

¹⁹F NMR (in DMSO-d₆, 376 MHz)

  • Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and the F-F coupling constant are unique fingerprints of the 2,3-difluoro substitution pattern.

Comparison Table: Identifying Isomeric Impurities with NMR

TechniqueObservation in Pure SamplePotential Deviation & Interpretation
¹H NMR Single methoxy signal (~3.9 ppm). Complex but distinct aromatic multiplet.Multiple methoxy signals: Indicates a mixture of isomers. Simpler aromatic signals (e.g., clear doublets/triplets): Suggests a different, more symmetric substitution pattern, characteristic of another isomer.
¹⁹F NMR Two distinct fluorine signals with mutual coupling.One fluorine signal: Indicates a monofluorinated impurity (e.g., 3-fluoro- or 2-fluoro- isomer). More than two signals: Indicates a mixture of difluoro-isomers.
¹³C NMR A specific set of signals with characteristic C-F splitting.The number of signals and the C-F coupling constants are highly sensitive to the fluorine positions. Any deviation from the reference spectrum points to an isomeric impurity.

Conclusion: A Commitment to Quality

Verifying the identity of a critical raw material like this compound is a fundamental aspect of scientific integrity and quality control in drug development.[17][18] Relying solely on a supplier's Certificate of Analysis is insufficient. By employing this multi-technique workflow—progressing from a simple melting point analysis to the definitive structural elucidation by NMR—researchers can build a comprehensive and trustworthy profile of their material. This systematic approach not only prevents costly delays and erroneous data but also upholds the rigorous standards required for cutting-edge scientific research.

References

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  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pure Synth. (2025, July 18). Quality Control Standards Every Fine Chemical Supplier Must Follow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

  • wbcil. (2024, October 29). The Complete Guide to Fine Chemicals: Quality, Applications & Industries. Retrieved from [Link]

  • MDPI. (n.d.). Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. Retrieved from [Link]

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  • LCGC International. (n.d.). Separation Science in Drug Development, Part IV: Quality Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Difluoro-6-methoxybenzoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

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The Strategic Utility of 2,3-Difluoro-4-methoxybenzoic Acid: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated organic molecules highly sought-after building blocks. Among these, 2,3-Difluoro-4-methoxybenzoic acid emerges as a promising, albeit less documented, intermediate. This guide provides a comprehensive technical overview of its properties, potential applications, and synthetic strategies, drawing objective comparisons with its more extensively studied isomers to offer valuable insights for researchers in drug discovery and materials science.

Physicochemical Properties of this compound

A solid understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 329014-60-0[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Melting Point 223 °C[2]
Boiling Point (Normal) 317.58 °C[2]
IUPAC Name This compound[1]

The presence of two adjacent fluorine atoms on the aromatic ring, coupled with a methoxy group, creates a unique electronic environment that influences the reactivity of the carboxylic acid moiety and the aromatic ring itself. This substitution pattern is crucial for fine-tuning the biological activity and pharmacokinetic properties of derivative compounds.

Comparative Applications in Medicinal Chemistry

While specific data for this compound is limited, a comparative analysis with its isomers reveals its potential as a valuable scaffold in drug discovery.

As a Building Block for Bioactive Molecules

Fluorinated benzoic acids are widely recognized as key intermediates in the synthesis of pharmaceuticals.[3] The introduction of fluorine can significantly impact a drug's metabolic stability and binding affinity. For instance, the related compound, 3-Fluoro-4-methoxybenzoic acid, is a crucial intermediate in the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antivirals, and antifungals.[3][4] It is also used in the development of treatments for Alzheimer's disease.[4]

Similarly, 3,4-Difluoro-2-methoxybenzoic acid is utilized in the development of active pharmaceutical ingredients (APIs), leveraging its fluorine and methoxy groups to create molecules with specific biological activities.[5] Given these precedents, this compound is logically positioned as a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacological profiles.

Caption: Comparative applications based on structural similarity.

Potential in Agrochemical Synthesis

The principles of rational design that drive pharmaceutical development also apply to the agrochemical industry. Fluorinated aromatic compounds are integral to the creation of modern herbicides, fungicides, and pesticides.[6][7]

For example, 3-Fluoro-4-methoxybenzoic acid is a cornerstone in the synthesis of potent herbicides and fungicides.[6] Its structural features allow for the creation of molecules that can effectively target weeds and pathogens. Similarly, 3,4-Difluoro-2-methylbenzoic acid is a key intermediate for advanced agrochemicals.[8] The unique substitution pattern of this compound could, therefore, be exploited to develop novel crop protection agents with enhanced efficacy and selectivity.

Synthetic Strategies: A Plausible Approach

Hypothetical Synthetic Protocol:

Objective: To synthesize this compound from 2,3-Difluoro-4-methoxybenzaldehyde.

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Dichloromethane (DCM)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzaldehyde in an aqueous solution of potassium hydroxide.

  • Oxidation: Slowly add hydrogen peroxide to the solution. Heat the reaction mixture to approximately 70°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Extract the aqueous phase with dichloromethane to remove any unreacted aldehyde.

  • Acidification: Cool the aqueous phase to 0°C and slowly add concentrated hydrochloric acid dropwise until the pH reaches 2, leading to the precipitation of the carboxylic acid.

  • Extraction: Extract the product from the aqueous phase multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a solvent system such as dichloromethane/ethyl acetate and petroleum ether to yield the final product.[9]

Caption: Plausible synthetic workflow for this compound.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block for the synthesis of novel compounds in medicinal chemistry and agrochemicals. While direct experimental data on its applications are sparse, a comparative analysis with its isomers strongly suggests its potential as a valuable intermediate. The strategic placement of its functional groups offers a unique opportunity for chemists to fine-tune the properties of target molecules.

Further research into the synthesis and application of this compound is warranted. The development of a robust and scalable synthetic protocol and the exploration of its derivatives in various biological assays could unlock its full potential and lead to the discovery of new and improved therapeutic agents and crop protection solutions.

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Safety Operating Guide

Navigating the Disposal of 2,3-Difluoro-4-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 2,3-Difluoro-4-methoxybenzoic acid are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. As a halogenated aromatic carboxylic acid, its hazard profile necessitates a cautious and informed approach to handling and waste management.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation: Causes irritation upon contact with the skin.

  • Serious Eye Irritation: Poses a risk of significant eye injury.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

The presence of fluorine atoms in the molecule is a key consideration. Halogenated organic compounds are subject to specific waste disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly. Therefore, under no circumstances should this compound be disposed of down the drain or in regular trash.

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the proper disposal of this compound is its strict segregation as a halogenated organic waste .[1][2][3] This is because common disposal methods for non-halogenated organic waste, such as fuel blending, may not be suitable for halogenated compounds. Co-mingling these waste streams can lead to the formation of dioxins and other hazardous substances during incineration if the facility is not equipped to handle them.

Your institution's Environmental Health and Safety (EHS) department will have specific guidelines and designated containers for different waste streams. Always adhere to your local protocols.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final collection by a certified hazardous waste handler.

Part 1: Immediate Actions at the Point of Generation
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the chemical in any capacity, including for disposal, ensure you are wearing the appropriate PPE. This includes:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A laboratory coat

  • Work in a Ventilated Area: All handling of this compound, including the preparation of waste, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Collection of Pure Chemical Waste:

    • For unused or excess solid this compound, carefully transfer the material into a designated "Halogenated Organic Solids" waste container.

    • Avoid creating dust. If the material is a fine powder, handle it with care to prevent aerosolization.

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is clearly labeled.

  • Collection of Contaminated Materials:

    • Any items that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

      • Gloves

      • Weighing paper or boats

      • Pipette tips

      • Contaminated glassware (if not being decontaminated)

    • Place these items in a designated solid waste container, separate from non-hazardous lab trash.

Part 2: Waste Container Management and Labeling

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies.

  • Use the Correct Waste Container: Obtain the appropriate, clearly marked waste container from your institution's EHS department. It should be designated for halogenated organic waste.

  • Accurate and Detailed Labeling: The label on your hazardous waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

  • Keep Containers Securely Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the laboratory environment.

Part 3: Temporary Storage in the Laboratory

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by EHS.

  • Designated Storage Area: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation from Incompatibles: Store the halogenated organic waste away from incompatible materials, particularly strong oxidizing agents.[4][5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow cluster_generation At Point of Generation cluster_collection Waste Collection & Labeling cluster_storage Temporary Laboratory Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Unused/Excess Solid Chemical waste_type->solid_waste Pure Chemical contaminated_materials Contaminated Materials (Gloves, Weighing Paper, etc.) waste_type->contaminated_materials Associated Labware halogenated_container Place in Designated 'Halogenated Organic Waste' Container solid_waste->halogenated_container contaminated_materials->halogenated_container labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date halogenated_container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa secondary_containment Use Secondary Containment saa->secondary_containment incompatibles Segregate from Incompatible Chemicals secondary_containment->incompatibles ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) incompatibles->ehs_pickup final_disposal Final Disposal via Approved Facility (e.g., Incineration, Hazardous Waste Landfill) ehs_pickup->final_disposal

Disposal Workflow for this compound

Acceptable Final Disposal Technologies

While the laboratory professional's responsibility ends with the proper collection, labeling, and storage of the hazardous waste for pickup, it is valuable to understand the subsequent disposal pathways. For halogenated organic compounds like this compound, the primary approved disposal methods include:

Disposal TechnologyDescriptionSuitability for Halogenated Organics
High-Temperature Incineration The waste is destroyed at very high temperatures in a specialized hazardous waste incinerator.Highly Suitable: This is a common and effective method for the complete destruction of halogenated organic compounds.[2]
Hazardous Waste Landfill The contained waste is buried in a specially designed and monitored landfill to prevent environmental contamination.Suitable: An option for the containment of these materials, though it does not destroy the chemical.[7]
Deep Well Injection Liquid waste is injected into deep, geologically stable underground formations.Less Common for Solids: This method is primarily for liquid waste streams.

It is crucial to note that neutralization followed by drain disposal is not an acceptable method for this compound. The presence of carbon-fluorine bonds and the overall chemical structure necessitate management as a persistent organic chemical.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including a respirator if the material is finely powdered.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Clean the Spill:

    • For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Use a vacuum with a HEPA filter if available.

    • Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with an appropriate solvent or cleaning solution, and dispose of the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper labeling, and safe storage, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and when in doubt, contact your Environmental Health and Safety department for guidance.

References

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  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2,3-Difluoro-4-methoxybenzoic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.

Foundational Safety: Understanding the Hazard Profile

Before any container is opened, a thorough understanding of the compound's specific hazards is non-negotiable. This compound is a solid, often a powder, which presents a primary risk of dust generation.[1] According to globally harmonized system (GHS) classifications, this chemical poses several distinct threats that directly inform our PPE strategy.[2]

  • Skin Irritation (Category 2, H315) : Causes skin irritation upon contact.[3][4][5] This necessitates a complete barrier to prevent any direct skin exposure.

  • Serious Eye Irritation (Category 2, H319) : Can cause significant, potentially damaging, eye irritation.[3][4][5] The eyes are particularly vulnerable, requiring robust and direct protection.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335) : May cause respiratory irritation if inhaled.[2][3][4][6] This is a critical consideration, as fine powders can easily become airborne.

These classifications are not mere labels; they are directives that dictate the minimum level of protection required to operate safely.

Table 1: GHS Hazard Summary and Corresponding PPE Mandates
Hazard ClassificationGHS Hazard StatementCAS NumberRequired Protective Action
Skin Irritation (Category 2)H315: Causes skin irritation329014-60-0Wear protective gloves and a lab coat or coveralls.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation329014-60-0Wear chemical safety goggles or a face shield.
STOT SE (Category 3)H335: May cause respiratory irritation329014-60-0Handle in a well-ventilated area; use a chemical fume hood.

The Protective Ensemble: Your Primary Line of Defense

Based on the identified hazards, a specific suite of Personal Protective Equipment (PPE) is mandatory. The goal is to create a comprehensive barrier between you and the chemical, addressing all potential routes of exposure.

Engineering Controls: The First and Most Critical Barrier

Before considering wearable PPE, always utilize primary engineering controls.

  • Chemical Fume Hood : All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood. This is the most effective way to control airborne dust and prevent respiratory exposure.[7][8] Ensure the sash is at the appropriate height to maximize capture velocity.

Personal Protective Equipment Selection
  • Eye and Face Protection : Standard safety glasses are insufficient.

    • Mandatory : Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates.[9]

    • Recommended for High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][10]

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[10] For prolonged handling, consider thicker gloves or double-gloving. Contaminated gloves must be disposed of properly after use.[9]

    • Laboratory Coat/Coveralls : A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of dust generation, chemical-resistant coveralls provide superior protection.[11][12] Clothing worn in the lab should be laundered separately from personal items.[3]

  • Respiratory Protection :

    • When working within a fume hood, additional respiratory protection is typically not required. However, in the event of a spill outside of a hood or if engineering controls are not available or fail, respiratory protection is critical.

    • Required in Off-Normal Scenarios : A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or higher) should be used.[4][12]

Operational and Disposal Plans: A Step-by-Step Guide

Safe chemistry is procedural. Follow these steps meticulously to ensure operational integrity and minimize risk.

Pre-Handling Safety Workflow

The following diagram outlines the logical flow of actions that must precede any handling of the chemical.

G A Hazard Assessment (Review SDS for 2,3-Difluoro-4- methoxybenzoic acid) B Verify Engineering Controls (Confirm Fume Hood is operational) A->B Confirm Hazards C Select & Inspect PPE (Goggles, Gloves, Lab Coat) B->C Environment is Safe D Don PPE (Follow proper sequence) C->D Equipment is Ready E Proceed with Experiment (Handle chemical inside fume hood) D->E Operator is Protected

Caption: Pre-Handling Safety Workflow

Protocol for Donning and Doffing PPE

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Coveralls : Securely fasten.

  • Goggles/Face Shield : Adjust for a snug fit.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : The most likely item to be contaminated. Remove them first, using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the other glove) to avoid touching the outer surface with bare skin.

  • Lab Coat/Coveralls : Remove by rolling it down and away from your body, turning it inside out.

  • Goggles/Face Shield : Handle by the strap to remove.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[3][9]

Disposal Plan for Contaminated Materials

Proper disposal is the final step of a safe experiment.

  • Chemical Waste : All surplus this compound and any solutions containing it must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[3][4] Do not pour down the drain.[3][7]

  • Contaminated PPE : Used gloves, disposable coveralls, and any materials used for cleaning spills (e.g., absorbent pads) must be placed in a sealed bag and disposed of as solid hazardous waste.[9]

  • Empty Containers : The original product container should be triple-rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Emergency Response: First Aid for Exposure

In the event of accidental exposure, immediate and correct action is vital.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5][6] If present, remove contact lenses, but only if it can be done easily.[5][6]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and running water.[3][5] Seek medical attention if irritation develops or persists.[3][7]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink. Seek immediate medical attention.[3][9]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.